(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid
Description
BenchChem offers high-quality (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXBTUTWNPBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-(Fmoc-amino)-5-hydroxypentanoic acid chemical structure
[1]
Executive Summary
(S)-2-(Fmoc-amino)-5-hydroxypentanoic acid (also known as Fmoc-L-5-hydroxynorvaline or Fmoc-Hnv-OH ) is a structural homolog of homoserine with an extended carbon chain.[1] Unlike canonical amino acids, its side chain features a terminal primary hydroxyl group on a propyl linker (
This functional group profile makes it indispensable for:
-
Peptide Stapling: Forming side-chain-to-side-chain lactone bridges (with Glu/Asp) to stabilize
-helical conformations.[1] -
Glycobiology: Serving as a novel site for O-linked glycosylation.[1]
-
Medicinal Chemistry: Acting as a polar, non-charged isostere to probe hydrogen bonding networks in receptor-ligand interactions.[1]
This guide details its chemical properties, a validated synthetic route from Fmoc-allylglycine, and specific protocols for its integration into SPPS workflows.[1]
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Properties[1][3][4]
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid[1]
-
Common Synonyms: Fmoc-5-hydroxynorvaline, Fmoc-Hnv-OH, Fmoc-L-2-amino-5-hydroxypentanoic acid[1]
-
CAS Number (Unprotected Parent): 6152-89-2
-
Molecular Formula:
[1] -
Molecular Weight: 355.39 g/mol
-
Solubility: Soluble in DMF, DMSO, NMP; sparingly soluble in DCM/Water.[1]
Structural Visualization
The molecule consists of an L-
[1]
Synthesis: The Hydroboration Route
Commercially available Fmoc-Hnv-OH is often expensive or custom-made.[1] A robust, cost-effective synthesis can be performed in-house using Fmoc-L-allylglycine as the precursor.[1] This route utilizes a hydroboration-oxidation sequence to convert the terminal alkene to the primary alcohol.
Reaction Scheme
-
Precursor: Fmoc-L-allylglycine (Fmoc-2-amino-4-pentenoic acid).[1]
-
Reagent: 9-BBN (9-Borabicyclo[3.3.1]nonane) or
.[1] -
Oxidation:
.[1]
Step-by-Step Synthesis Protocol
Objective: Synthesize 1.0 g of Fmoc-Hnv-OH.
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Fmoc-L-allylglycine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Hydroboration:
-
Cool the solution to 0°C.
-
Add 9-BBN (0.5 M in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Note: 9-BBN is preferred over borane for higher regioselectivity (anti-Markovnikov).[1]
-
-
Oxidation:
-
Cool the mixture back to 0°C.
-
Slowly add 3M NaOH (3.0 eq) followed by 30%
(3.0 eq). Caution: Exothermic reaction.[1] -
Stir at RT for 1 hour.
-
-
Workup:
-
Purification: Purify via flash column chromatography (DCM:MeOH + 1% AcOH) to yield Fmoc-Hnv-OH as a white foam.
Synthetic Utility in SPPS
Coupling Dynamics
Fmoc-Hnv-OH behaves similarly to Fmoc-Ser or Fmoc-Thr but lacks the steric bulk of the
-
Activation: Standard HBTU/DIEA or DIC/Oxyma protocols are efficient.[1]
-
Coupling Time: 45–60 minutes (single coupling usually suffices).
Side-Chain Management (Critical)
The primary hydroxyl group is nucleophilic.[1] If left unprotected, it can undergo O-acylation during the coupling of subsequent amino acids, leading to branched peptides or depsipeptide impurities.
| Scenario | Recommended Protection | Strategy |
| Standard SPPS | t-Butyl ether (OtBu) | Use Fmoc-Hnv(OtBu)-OH if available.[1] Prevents O-acylation; removed by TFA.[1] |
| Cyclization | Trityl (Trt) | Use Fmoc-Hnv(Trt)-OH.[1] Allows selective deprotection on-resin (1% TFA/DCM) for side-chain-to-side-chain cyclization.[1] |
| Unprotected | None | Only viable if Fmoc-Hnv-OH is the N-terminal residue or if subsequent couplings use mild activation (e.g., active esters) to minimize O-acylation.[1] |
Protocol: On-Resin Cyclization (Lactonization)
Constructing a cyclic peptide between Fmoc-Hnv (position
-
Assembly: Synthesize the linear peptide using Fmoc-Glu(OAll)-OH (Allyl protection) and Fmoc-Hnv-OH (unprotected or Trt-protected).[1]
-
Selective Deprotection:
-
Cyclization:
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for using (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid in peptide synthesis.
Analytical Data Summary
| Property | Value | Notes |
| Appearance | White to off-white powder | Hygroscopic; store at -20°C. |
| Diagnostic triplet for the terminal hydroxymethyl group.[1] | ||
| Distinct shift from alkyl carbons.[1] | ||
| Mass Spec (ESI) | Consistent with |
References
-
Carpino, L. A., & Han, G. Y. (1970).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3] The Journal of Organic Chemistry. Link[1]
-
Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link[1]
-
Stymiest, J. L., et al. (2008).[1] Synthesis of Biologically Active Amino Acids via Hydroboration.[1] Organic Letters. (Contextual reference for hydroboration of amino acid alkenes).
-
Sigma-Aldrich. (2024).[1] Product Specification: Fmoc-Allyl-Gly-OH.[1][4][5][6] Link
-
Chem-Impex International. (2024).[1] Fmoc-L-2-amino-5-hydroxypentanoic acid Data Sheet. Link
Sources
Technical Monograph: Fmoc-L-2-Amino-5-Hydroxypentanoic Acid
The following technical guide provides an in-depth analysis of Fmoc-L-2-amino-5-hydroxypentanoic acid , a specialized amino acid derivative used in advanced peptide synthesis and medicinal chemistry.
CAS Number: 2169956-19-6[1][2][3][4]
Synonyms: Fmoc-L-5-hydroxynorvaline; Fmoc-L-Hnv-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid.
Executive Summary
Fmoc-L-2-amino-5-hydroxypentanoic acid (Fmoc-L-Hnv-OH) is a non-proteinogenic amino acid derivative characterized by a primary hydroxyl group on the
While structurally similar to Homoserine (which has the hydroxyl at C4), the extended alkyl chain of 5-hydroxynorvaline confers unique conformational flexibility and spacing, making it ideal for designing stapled peptides or probing solvent-exposed residues in protein-protein interaction interfaces.
Critical Technical Alert: The free side-chain hydroxyl group presents a significant risk of
Chemical Identity & Physicochemical Properties[4][5][6][7]
| Property | Data |
| CAS Number | 2169956-19-6 (Free alcohol side-chain) |
| Chemical Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.39 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Chirality | L-Enantiomer (S-configuration at |
| Purity Standard | |
| Storage | +2°C to +8°C (Desiccated); Stable for >2 years |
Synthesis & Production Logic
The synthesis of Fmoc-L-Hnv-OH is non-trivial due to the need for chemoselectivity between the
The "Glu-Reduction" Pathway
This method avoids racemization and utilizes the abundant chiral pool of L-Glutamate.[1]
-
Starting Material: Fmoc-L-Glutamic acid
-methyl ester (or similar side-chain ester).[1] -
Selective Reduction: The side-chain ester is selectively reduced to the alcohol using a mild reducing agent (e.g., LiBH₄ or borane-dimethyl sulfide complex) while maintaining the integrity of the Fmoc group and the
-carboxylic acid (often protected as a t-butyl ester during reduction).[1] -
Final Deprotection: The
-carboxyl protecting group is removed (e.g., TFA treatment of t-butyl ester) to yield the free acid Fmoc-L-Hnv-OH.[1]
Figure 1: Synthetic logic for generating Fmoc-L-Hnv-OH from Glutamic Acid precursors.
Application in Peptide Synthesis (SPPS)
The Lactonization Hazard
The defining challenge of using CAS 2169956-19-6 (the unprotected side chain form) is the thermodynamic drive to form a six-membered
-
Mechanism: Upon activation of the
-carboxylic acid (using HATU/DIC), the side-chain hydroxyl (C5) can attack the activated carbonyl (C1), forming a cyclic ester (lactone) and terminating the peptide chain. -
Prevention:
-
Use O-Protected Variants: For standard sequences, use Fmoc-L-Hnv(tBu)-OH instead of the free alcohol.[1]
-
Rapid Activation (If using free alcohol): If the free alcohol is required (e.g., for immediate on-resin modification), use a highly reactive coupling cocktail (e.g., DIC/Oxyma) and minimize pre-activation time.[1]
-
Protocol: Coupling Fmoc-L-Hnv-OH (Unprotected)
Use this protocol only when the side-chain hydroxyl must remain free for immediate downstream reaction.
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Activation (In situ):
-
Coupling: Add immediately to the resin.[1] Shake for 45–60 minutes.
-
Capping: Acetylate unreacted amines to prevent deletion sequences.
Advanced Application: On-Resin Functionalization
The primary utility of Fmoc-L-Hnv-OH is its conversion into bioorthogonal handles after coupling to the resin.[1]
-
Appel Reaction (Conversion to Halide): Treat resin-bound Hnv peptide with CBr₄ and PPh₃ to generate a 5-bromo derivative, enabling nucleophilic substitution.[1]
-
Oxidation (Aldehyde Generation): Treat with IBX (2-iodoxybenzoic acid) in DMSO to generate the aldehyde for oxime ligation or reductive amination.[1]
Figure 2: Divergent pathways for resin-bound Fmoc-Hnv-OH: Avoiding lactonization while accessing functional handles.
Handling & Stability
-
Hygroscopicity: The compound is moderately hygroscopic.[1] Store under inert gas (Argon/Nitrogen).
-
Solubility Check: If the solution in DMF appears cloudy, mild sonication (30-40°C) is permissible.[1] Do not heat above 50°C to prevent Fmoc cleavage.[1]
References
-
BLD Pharm. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid Product Data. Retrieved from
-
Sigma-Aldrich. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid. Retrieved from
-
Chenault, H. K., et al. (1989).[1] "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I". Journal of the American Chemical Society, 111(16), 6354–6364.[1] (Foundational chemistry of 5-hydroxynorvaline).
-
BenchChem. Fmoc-Glu-OH in the Synthesis of Bioactive Peptides. Retrieved from (Methodology for Glutamic acid side-chain manipulation).[1]
-
ChemRxiv. Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. Retrieved from (Bio-enzymatic routes to 5-hydroxy amino acids).[1]
Sources
Fmoc-5-hydroxynorvaline properties and synthesis
Properties, Synthesis, and Application in Peptide Chemistry
Executive Summary
Fmoc-5-hydroxynorvaline (Fmoc-Hnv-OH), also known as Fmoc-2-amino-5-hydroxyvaleric acid, is a non-proteinogenic amino acid homolog of homoserine and serine. It serves as a critical building block in modern peptide drug discovery, particularly for the synthesis of stapled peptides , O-linked glycopeptides , and phosphorylation mimetics .
Unlike standard amino acids, Fmoc-Hnv-OH presents a unique chemical challenge: spontaneous lactonization . The side-chain hydroxyl group (
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | N-( |
| Common Abbreviations | Fmoc-Hnv-OH; Fmoc-5-hydroxynorvaline |
| Parent CAS | 533-88-0 (Unprotected 2-amino-5-hydroxyvaleric acid) |
| Molecular Formula | |
| Molecular Weight | ~355.39 g/mol |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM; Insoluble in Water |
| pKa (Side Chain) | ~16 (Alcohol) |
| Stability Issue | High Risk: |
The Lactonization Equilibrium
The critical instability of Fmoc-Hnv-OH arises from the equilibrium between the open-chain acid and the six-membered lactone. In the presence of carboxyl activators (e.g., DIC, HATU) without side-chain protection, the hydroxyl group competes with the resin-bound amine, leading to rapid intramolecular cyclization.
Implication for Researchers:
-
Storage: Store at -20°C in solid form. Avoid storage in solution.
-
Usage: For SPPS, use of the side-chain protected variant Fmoc-Hnv(tBu)-OH is recommended to prevent lactonization. If using the free alcohol variant, coupling must be performed immediately after activation using a base-excess protocol.
Synthetic Strategies
The synthesis of Fmoc-5-hydroxynorvaline is most reliably achieved via the Boroxazolidone Reduction Method starting from L-Glutamic Acid. This route ensures enantiomeric purity and regioselective reduction of the side-chain carboxyl group.
Route A: The Boroxazolidone Method (High Purity)
This method utilizes a boron complex to simultaneously protect the
Reaction Workflow:
-
Complexation: L-Glutamic acid reacts with 9-Borabicyclo[3.3.1]nonane (9-BBN) or similar boron reagents to form the boroxazolidone.
-
Selective Reduction: The free
-carboxyl is reduced to the alcohol using Borane-Dimethyl Sulfide (BMS). -
Deprotection: The boron complex is hydrolyzed to release 5-hydroxynorvaline.
-
Fmoc Protection: Standard protection using Fmoc-OSu under basic conditions.
Figure 1: Synthesis of Fmoc-5-hydroxynorvaline from L-Glutamic Acid via Boroxazolidone strategy.
Experimental Protocols
Protocol 1: Fmoc Protection of 5-Hydroxynorvaline
Note: This protocol assumes the starting material is the free amino acid 5-hydroxynorvaline (Hnv).
Reagents:
-
5-Hydroxynorvaline (1.0 eq)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Sodium Bicarbonate (
) -
Acetone/Water (1:1 v/v)
-
1M HCl[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-hydroxynorvaline (10 mmol) in 25 mL of water containing
(20 mmol). Ensure pH is maintained at ~8.5–9.0. -
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amino acid solution over 30 minutes.
-
Expert Insight: Do not use Fmoc-Cl. Fmoc-Cl is too reactive and can lead to dipeptide formation or reaction with the side-chain hydroxyl. Fmoc-OSu is milder and suppresses oligomerization.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC or HPLC.
-
Workup (Critical Step):
-
Evaporate acetone under reduced pressure.
-
Wash the aqueous phase with diethyl ether (
mL) to remove unreacted Fmoc-OSu and byproducts. -
Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2.0–3.0. Do not go below pH 2.0 to minimize lactonization.
-
Extract immediately with Ethyl Acetate (
mL).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate. Precipitate the product using cold hexane/ether.
Protocol 2: Handling in Solid Phase Peptide Synthesis (SPPS)
When using Fmoc-Hnv-OH (free side chain) in SPPS, standard protocols must be modified to prevent on-resin lactonization.
Coupling Conditions:
-
Activator: Use DIC/Oxyma or HATU/DIPEA.
-
Stoichiometry: Use 3-4 equivalents of amino acid.
-
Pre-activation: Avoid. Do not pre-activate the amino acid in the absence of the resin. The activated ester will rapidly attack the side chain hydroxyl.
-
Procedure: Add the amino acid solution to the resin first, followed immediately by the activator.
Applications & Logic
The utility of Fmoc-Hnv-OH extends beyond simple peptide sequences.[3] Its structure allows for versatile post-synthetic modifications.
A. O-Glycosylation
The primary hydroxyl group is a prime target for building O-linked glycopeptides. Unlike Ser/Thr (secondary alcohols), the primary alcohol of Hnv is less sterically hindered, often resulting in higher glycosylation yields.
B. Peptide Stapling (Lactonization Strategy)
Researchers can exploit the "instability" of Hnv for deliberate cyclization. By positioning a Glutamic Acid (Glu) or Aspartic Acid (Asp) residue appropriately in the sequence, an ester bond (lactone) can be formed between the Hnv hydroxyl and the Glu/Asp carboxyl, creating a "stapled" peptide that stabilizes alpha-helical structures.
Figure 2: Strategic applications of Fmoc-5-hydroxynorvaline in drug design.
References
-
Synthesis from Glutamic Acid
- Garcia, J., et al. (2000). "Efficient Method for the Preparation of (S)-5-Hydroxynorvaline." Journal of Organic Chemistry.
-
Source:
-
Lactonization & Stability
-
Fmoc-Protection Protocols (General)
- BenchChem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis."
-
Source:
-
Properties of 5-Hydroxynorvaline
-
PubChem. "2-Amino-5-hydroxyvaleric acid (CID 95562)."[1]
-
Source:
-
Sources
- 1. 2-Amino-5-hydroxyvaleric acid | C5H11NO3 | CID 95562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. The interconversion of glutamic acid and proline. V. The reduction of delta 1-pyrroline-5-carboxylic acid to proline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-L-Homovaline-OH: A Key Building Block for Advanced Peptide Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethyloxycarbonyl)-L-β-homovaline (Fmoc-L-Hva-OH), a non-proteinogenic amino acid that is increasingly utilized by researchers, scientists, and drug development professionals. This document details its molecular characteristics, synthesis, and applications in solid-phase peptide synthesis (SPPS), offering field-proven insights for its effective use.
Core Molecular and Physicochemical Properties
Fmoc-L-Hva-OH, a derivative of the amino acid L-valine, incorporates an additional methylene group in its backbone, classifying it as a β-amino acid. This structural modification imparts unique conformational constraints on peptides, influencing their secondary structure and enhancing their stability against enzymatic degradation.
Table 1: Physicochemical Properties of Fmoc-L-Hva-OH
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-β-HomoVal-OH, (R)-Fmoc-3-amino-4-methylpentanoic acid | [1][2] |
| Molecular Formula | C₂₁H₂₃NO₄ | [1] |
| Molecular Weight | 353.42 g/mol | [1] |
| CAS Number | 172695-33-9 | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis of Fmoc-L-Hva-OH
The synthesis of Fmoc-L-Hva-OH typically involves the protection of the amino group of L-β-homovaline with the fluorenylmethyloxycarbonyl (Fmoc) group. A general, illustrative protocol is provided below.
Experimental Protocol: Synthesis of Fmoc-L-Hva-OH
-
Dissolution: Dissolve L-β-homovaline in an aqueous solution of a suitable base, such as sodium carbonate or sodium bicarbonate, to deprotonate the amino group.
-
Addition of Fmoc-Cl: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) to the aqueous solution of L-β-homovaline under vigorous stirring at a controlled temperature, typically on an ice bath.
-
Reaction: Allow the reaction to proceed for several hours at room temperature while maintaining a basic pH.
-
Work-up: After the reaction is complete, perform an aqueous work-up to remove unreacted reagents. This typically involves washing with a non-polar organic solvent to remove excess Fmoc-Cl and other impurities.
-
Acidification: Acidify the aqueous layer with a suitable acid, such as hydrochloric acid, to precipitate the Fmoc-L-Hva-OH product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: General workflow for the synthesis of Fmoc-L-Hva-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-L-Hva-OH is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce homovaline residues into peptide sequences. The incorporation of this β-amino acid can significantly impact the resulting peptide's structure and function.
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS.
Experimental Protocol: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in a suitable solvent, typically N,N-dimethylformamide (DMF).
-
Piperidine Treatment: Treat the resin with a 20% solution of piperidine in DMF.[3][4] This is usually performed in two steps: a short initial treatment (1-5 minutes) followed by a longer treatment (15-20 minutes).[5]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[3]
Caption: A single cycle of Fmoc deprotection in SPPS.
Coupling of Fmoc-L-Hva-OH
The coupling of the free carboxyl group of Fmoc-L-Hva-OH to the deprotected N-terminus of the resin-bound peptide is the core peptide bond-forming reaction. Due to the potential for steric hindrance with β-amino acids, the choice of coupling reagent and conditions is crucial for achieving high coupling efficiency.
Experimental Protocol: Coupling of Fmoc-L-Hva-OH
-
Activation: In a separate vessel, pre-activate Fmoc-L-Hva-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base. Commonly used coupling reagents for sterically hindered amino acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6][7]
-
Coupling Reaction: Add the activated Fmoc-L-Hva-OH solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.
Caption: A single cycle of amino acid coupling in SPPS.
Analytical Characterization
The identity and purity of Fmoc-L-Hva-OH are confirmed using standard analytical techniques.
Table 2: Analytical Characterization of Fmoc-L-Hva-OH
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the protons of the fluorenylmethoxycarbonyl group and the homovaline side chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as the carbons of the aromatic fluorenyl group and the aliphatic homovaline moiety. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 353.42 g/mol (e.g., [M+H]⁺ at m/z 354.4). |
| HPLC | A single major peak indicating high purity (typically ≥95%). |
Applications and Field-Proven Insights
The incorporation of Fmoc-L-Hva-OH into peptide sequences offers several advantages for drug discovery and development:
-
Enhanced Proteolytic Stability: The β-amino acid structure provides resistance to degradation by proteases, leading to a longer in vivo half-life of the resulting peptides.
-
Conformational Control: The altered backbone geometry can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity.
-
Increased Bioactivity: By mimicking or stabilizing bioactive conformations, peptides containing homovaline can exhibit enhanced binding affinity and efficacy.[1]
-
Novel Therapeutics and Biomaterials: The unique properties of β-peptides make them attractive candidates for the development of new drugs and biomaterials with improved properties.[1]
The strategic placement of Fmoc-L-Hva-OH within a peptide sequence allows for the fine-tuning of its pharmacological properties, making it a valuable tool for medicinal chemists and peptide engineers.
References
- Nowick, J.S. (Version 1.7.2).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Subirós-Funosas, L., et al. (2018).
- BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-β-homoalanine(styryl)-OH in Solid-Phase Peptide Synthesis.
- BOC Sciences. (n.d.).
- Pennington, M.W., & Dunn, B.M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Chem-Impex. (n.d.). Fmoc-L-β-homovaline.
- Chem-Impex. (n.d.). Fmoc-4-amino-4-methyl-pentanoic acid.
- AAPPTEC. (n.d.). Fmoc-beta-HVal-OH [172695-33-9].
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Sigma-Aldrich. (n.d.). Fmoc-L-beta-Homovaline | 172695-33-9.
- ChemicalBook. (n.d.). FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum.
- Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Thermo Fisher Scientific. (n.d.). N-Fmoc-L-beta-homovaline, 95%.
- MedChemExpress. (n.d.). 3-Amino-4-methylpentanoic acid.
- PubChem. (n.d.). Boc-L-beta-homovaline.
- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.
- CPHI Online. (n.d.). (R)-3-Amino-4-methylpentanoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Fmoc-2-amino-5-hydroxyvaleric acid (Fmoc-Hnv-OH)
This guide provides an in-depth technical analysis of Fmoc-2-amino-5-hydroxyvaleric acid , a specialized amino acid building block used in advanced peptide synthesis and medicinal chemistry.
Executive Summary & Nomenclature
Fmoc-2-amino-5-hydroxyvaleric acid is a non-proteinogenic amino acid derivative primarily utilized in the synthesis of peptide mimetics, stapled peptides, and enzyme inhibitors. Structurally, it is the 5-hydroxy derivative of Norvaline (2-aminopentanoic acid) or the higher homolog of Homoserine.
In the context of Solid Phase Peptide Synthesis (SPPS), correct identification is critical due to the variation in naming conventions across chemical databases and suppliers.
Synonym Mapping Table
| Common Name | Abbreviation | IUPAC / Systematic Name | CAS Number (Free Acid / Fmoc) |
| 5-Hydroxynorvaline | Hnv | (S)-2-amino-5-hydroxypentanoic acid | 6152-89-2 (L-isomer, free acid) |
| Pentahomoserine | Hse(3-CH2) | 2-amino-5-hydroxyvaleric acid | 533-88-0 (DL-isomer) |
| Hydroxyaminovaleric Acid | HAVA | 5-hydroxy-L-norvaline | N/A (Fmoc-derivative often custom) |
| Fmoc-Hnv-OH | - | Fmoc-(S)-2-amino-5-hydroxypentanoic acid | Varies by protection scheme |
Note on Sourcing: This compound is frequently listed by suppliers under the name Fmoc-5-Hydroxynorvaline . If searching for the Fmoc-protected version, ensure the CAS matches the specific side-chain protection (e.g., t-Bu, Trt) if applicable.
Structural Context & Properties
Fmoc-Hnv-OH serves as a versatile scaffold. Its side-chain hydroxyl group (
Structural Hierarchy (Graphviz)
Caption: Structural decomposition of Fmoc-Hnv-OH highlighting reactive sites for peptide modification.
Applications in Drug Development
Peptide Stapling & Cyclization
The 5-hydroxyl group allows for the formation of depsipeptides (ester linkages) or lactones. This is particularly useful in "stapling" alpha-helical peptides to improve metabolic stability and cell permeability. The longer side chain of Hnv (compared to Ser/Hse) allows for "i, i+4" or "i, i+7" stapling geometries that are distinct from standard residues.
Arginine/Lysine Isosteres
Fmoc-Hnv-OH is a key precursor for synthesizing unnatural Arginine analogs. The hydroxyl group can be converted to a guanidino group or an amine (yielding Ornithine/Lysine homologs) on-resin or in solution, allowing for the fine-tuning of charge distribution in bioactive peptides.
Experimental Protocols
Protocol A: Synthesis of Fmoc-Hnv-OH
Context: Commercial availability of the Fmoc-protected derivative can be sporadic. This protocol describes the protection of the free amino acid (L-5-Hydroxynorvaline).
Reagents:
-
L-2-amino-5-hydroxypentanoic acid (H-Hnv-OH)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)
- (Sodium Bicarbonate)
-
Dioxane / Water (1:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of H-Hnv-OH in a 1:1 mixture of water and dioxane.
-
Basification: Add 2.0 eq of
to adjust pH to ~9.0. Cool the solution to 0°C on an ice bath. -
Addition: Slowly add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight (12-16h).
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Dilute the remaining aqueous layer with water.
-
Extract with diethyl ether (
) to remove unreacted Fmoc-OSu (organic by-products). -
Acidify the aqueous phase to pH 2.0 using 1M HCl.
-
Extract the product into Ethyl Acetate (
).
-
-
Isolation: Wash the combined ethyl acetate layers with brine, dry over
, and concentrate in vacuo to yield Fmoc-Hnv-OH as a white foam/solid.
Protocol B: SPPS Coupling with Fmoc-Hnv-OH
Critical Consideration: The side-chain hydroxyl is nucleophilic. If using unprotected Fmoc-Hnv-OH, O-acylation can occur during subsequent couplings. For long peptides, use Fmoc-Hnv(tBu)-OH or Fmoc-Hnv(Trt)-OH .
Workflow Visualization (Graphviz)
Caption: SPPS cycle optimized for Fmoc-Hnv-OH incorporation. Note the critical decision point at the next coupling step.
Coupling Conditions:
-
Activation: Use DIC/Oxyma Pure (1:1 eq) or HATU/DIPEA.
-
Note: If the 5-OH is unprotected, avoid high concentrations of DMAP to minimize esterification risks.
-
-
Loading: Use 3-5 equivalents of Fmoc-Hnv-OH relative to resin loading.
-
Time: 60–120 minutes at Room Temperature.
-
Capping: Acetyl anhydride capping is recommended after coupling to block any unreacted amines, though this may also acetylate the free 5-OH if unprotected.
Quality Control & Identification
To validate the identity of Fmoc-Hnv-OH (regardless of the synonym used by the vendor), rely on analytical data rather than labeling.
-
Mass Spectrometry (ESI-MS):
-
Expected Mass (
): Calculation based on formula . -
MW: ~355.39 Da.
-
Look for characteristic Fmoc fragment loss.
-
-
HPLC:
-
Retention time will be slightly lower than Fmoc-Norvaline (due to the polar -OH group) but higher than Fmoc-Homoserine.
-
References
-
PubChem. 2-Amino-5-hydroxyvaleric acid (Compound Summary). National Library of Medicine. Available at: [Link][1]
Sources
Engineering the Proteome: A Comprehensive Guide to Unnatural Amino Acids with Hydroxyl Side Chains
Introduction: The Strategic Value of Hydroxyl-Bearing UAAs
In the realm of protein engineering and drug development, the canonical 20 amino acids often lack the chemical diversity required to construct advanced biotherapeutics, targeted covalent inhibitors, or highly specific antibody-drug conjugates (ADCs). Unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—with hydroxyl side chains have emerged as a transformative class of building blocks[1].
While native hydroxyl-containing amino acids (Serine, Threonine, Tyrosine) are abundant in the proteome, their ubiquity makes them poor targets for site-specific chemical modification. By introducing structurally unique hydroxyl UAAs—such as 5-hydroxytryptophan (5-HTP), L-DOPA, or epoxide-bearing tyrosine analogs—researchers can install bioorthogonal reactive handles, mimic complex post-translational modifications, and engineer highly specific covalent cross-linking capabilities directly into live cells[2][3].
Mechanistic Foundations: Genetic Code Expansion (GCE)
The incorporation of hydroxyl UAAs into recombinant proteins relies heavily on Genetic Code Expansion (GCE) technology. This process bypasses the natural limitations of the ribosome by introducing an Orthogonal Translation System (OTS)[1].
The Causality of Orthogonality
To prevent the catastrophic misincorporation of UAAs into the host's native proteome, the OTS must be strictly orthogonal. This requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The engineered aaRS must selectively recognize the hydroxyl UAA and charge it onto the suppressor tRNA (typically recognizing the amber stop codon, UAG), while strictly ignoring all host amino acids and host tRNAs[4].
For hydroxyl UAAs, two primary aaRS/tRNA scaffolds are utilized:
-
Tryptophanyl-tRNA synthetase (TrpRS): Engineered variants of E. coli or S. cerevisiae TrpRS are highly effective for incorporating 5-HTP and other indole-ring derivatives[5].
-
Pyrrolysyl-tRNA synthetase (PylRS): Derived from methanogenic archaea, the PylRS/tRNA system is highly promiscuous toward large, bulky side chains, making it the "one-stop shop" for complex tyrosine analogs, including epoxide-bearing tyrosines (EPOY) used in covalent drug targeting[2][6].
Fig 1: Genetic Code Expansion pathway for site-specific incorporation of hydroxyl UAAs.
Key Hydroxyl UAAs in Drug Development & Bioconjugation
5-Hydroxytryptophan (5-HTP)
5-HTP is a powerful UAA because its indole hydroxyl group significantly lowers its oxidation potential compared to native tryptophan or tyrosine. This physical property is the causal mechanism that allows for chemoselective oxidative bioconjugation [5]. Under mild oxidative conditions (using potassium ferricyanide), 5-HTP is selectively oxidized to a reactive intermediate that rapidly couples with electron-rich aromatic amines. Because native residues require much harsher conditions to oxidize, the protein remains otherwise untouched, ensuring a homogenous product ideal for ADC development[5]. Furthermore, recent breakthroughs have engineered autonomous E. coli strains capable of biosynthesizing 5-HTP internally from simple carbon sources, eliminating the need for expensive UAA supplementation in the culture media[7][8].
L-DOPA and Epoxide-Bearing Tyrosines (EPOY)
Tyrosine analogs with additional hydroxyl or reactive oxygen species are heavily utilized for covalent protein targeting.
-
L-DOPA: When incorporated into the complementarity-determining regions (CDRs) of antibodies, the ortho-hydroxyl groups of L-DOPA can be oxidized by periodate to form a highly reactive quinone. This quinone undergoes rapid nucleophilic attack by adjacent lysine residues on the target antigen, creating an irreversible covalent cross-link[3].
-
EPOY (Epoxide-Tyrosine): Epoxides are stable under physiological conditions but react selectively with proximal nucleophiles upon target binding. Incorporating EPOY into nanobodies (e.g., against PD-L1 or KRAS mutants) allows for the development of highly specific covalent protein drugs[2].
Quantitative Comparison of Hydroxyl UAAs
The following table summarizes the structural, functional, and translational parameters of key hydroxyl UAAs utilized in current literature:
| UAA Name | Structure Type | Preferred OTS (aaRS/tRNA) | Primary Application | Reactivity / Mechanism |
| 5-Hydroxytryptophan (5-HTP) | Indole derivative | EcTrpRS / tRNACUA | Bioconjugation, Fluorescent Probes | Mild oxidative coupling with aromatic amines[5]. |
| L-DOPA | Catechol derivative | MjTyrRS / tRNACUA | Antibody-Antigen Crosslinking | Periodate oxidation to quinone; Lysine nucleophilic attack[3]. |
| Epoxide-Tyrosine (EPOY) | Epoxide-functionalized Tyr | PylRS / tRNACUA | Covalent Protein Drugs | Proximity-driven nucleophilic ring-opening[2]. |
| L-Homoserine | Aliphatic hydroxyl | Auxotrophic replacement | Peptide Drug Stability | Enhances hydrogen bonding and protease resistance[9]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols involving UAAs must be self-validating. Misincorporation of canonical amino acids (e.g., native Trp instead of 5-HTP) is a common failure point that fluorescence or simple SDS-PAGE cannot definitively rule out. The following workflows integrate strict causality and analytical validation.
Protocol 1: Site-Specific Incorporation of 5-HTP via GCE in E. coli
Rationale: This protocol utilizes a dual-plasmid system to express the OTS and the target protein. Mass spectrometry is mandated as a self-validating step to confirm absolute fidelity.
-
Plasmid Co-transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target protein containing an amber stop codon (UAG) at the desired site, and a second plasmid encoding the orthogonal EcTrpRS/tRNACUA pair.
-
Culture and Feeding: Grow cells in LB medium at 37°C until OD600 reaches 0.6. Supplement the culture with 1–2 mM of 5-HTP. (Note: If using the autonomous 5-HTP biosynthesis strain, exogenous feeding is omitted[7]).
-
Induction: Induce expression with 1 mM IPTG and shift the temperature to 25°C for 12–16 hours to promote soluble protein folding.
-
Purification: Harvest cells by centrifugation, lyse via sonication, and purify the target protein using Ni-NTA affinity chromatography (assuming a His-tag).
-
Validation (Critical Step): Perform Intact Mass Spectrometry (ESI-MS). The causality of this step is vital: you must observe a mass shift corresponding exactly to the addition of 5-HTP (+16 Da compared to native Trp misincorporation). Absence of the lower mass peak validates the strict orthogonality of the synthetase[6].
Protocol 2: Chemoselective Oxidative Bioconjugation of 5-HTP
Rationale: Exploiting the lowered oxidation potential of 5-HTP ensures that only the genetically encoded site reacts, preserving the structural integrity of the rest of the protein[5].
-
Preparation: Buffer exchange the purified 5-HTP-containing protein into 50 mM sodium phosphate buffer (pH 7.4).
-
Reagent Addition: Add the desired aromatic amine (e.g., an aniline-derivatized fluorophore or PEG chain) to a final concentration of 5–10 mM.
-
Oxidation Initiation: Add potassium ferricyanide (
) to a final concentration of 1 mM. The choice of is deliberate; it is a mild oxidant that oxidizes 5-HTP but leaves native Tyrosine and Tryptophan intact. -
Incubation: Incubate the reaction at room temperature for 1–2 hours.
-
Quenching and Cleanup: Quench the reaction by removing the oxidant via size-exclusion chromatography (e.g., PD-10 desalting column).
-
Validation: Analyze the conjugate via LC-MS to confirm the precise addition of the bioconjugate mass and the absence of over-labeled species.
Fig 2: Workflow for chemoselective oxidative bioconjugation targeting 5-HTP residues.
Conclusion
The strategic incorporation of hydroxyl-containing unnatural amino acids represents a paradigm shift in protein engineering. By moving beyond the canonical limitations of native Serine, Threonine, and Tyrosine, researchers can leverage the unique redox potentials and nucleophilic properties of molecules like 5-HTP, L-DOPA, and EPOY. When coupled with rigorous, self-validating genetic code expansion protocols, these UAAs provide unprecedented control over protein function, enabling the next generation of targeted therapeutics, ADCs, and precision bioconjugates[2][10].
References
-
Creation of Bacterial cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block. nih.gov.[Link]
-
Creation of Bacterial Cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block | Request PDF. researchgate.net.[Link]
-
An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan. nih.gov.[Link]
-
Genetic Code Expansion: Recent Developments and Emerging Applications. acs.org.[Link]
-
Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins. nih.gov.[Link]
-
Structure-based non-canonical amino acid design to covalently crosslink an antibody–antigen complex. nih.gov.[Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. nih.gov.[Link]
-
tRNA engineering strategies for genetic code expansion. frontiersin.org.[Link]
-
A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells. nih.gov.[Link]
-
Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. preprints.org.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetically Encoded Epoxide Warhead for Precise and Versatile Covalent Targeting of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based non-canonical amino acid design to covalently crosslink an antibody–antigen complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 5. An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Creation of Bacterial cells with 5-Hydroxytryptophan as a 21st Amino Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Fmoc-Protected Amino Alcohols in Peptidomimetic Design
[1]
Executive Summary: The Pivot to Peptidomimetics
In modern drug discovery, native peptides often fail as therapeutic candidates due to rapid proteolytic degradation and poor bioavailability. Fmoc-protected amino alcohols represent a critical class of building blocks used to engineer peptidomimetics —molecules that mimic peptide structure while resisting enzymatic cleavage.
By reducing the C-terminal carboxyl group to a hydroxyl moiety, researchers can generate transition-state isosteres (such as hydroxyethylene or hydroxyethylamine cores) that potently inhibit proteases (e.g., HIV protease, Renin, Secretase). Furthermore, these alcohols serve as precursors to peptide aldehydes , essential warheads for covalent serine/cysteine protease inhibitors.
This guide details the synthesis, solid-phase integration, and oxidative transformation of these building blocks, prioritizing chirality retention and orthogonality.
Synthesis of Fmoc-Amino Alcohols
The Challenge: Reduction Without Racemization
The primary challenge in synthesizing Fmoc-amino alcohols is reducing the carboxylic acid without affecting the base-labile Fmoc group or racemizing the
The Solution: Mixed Anhydride Reduction
The industry-standard protocol (Rodriguez et al.) utilizes a mixed anhydride intermediate followed by Sodium Borohydride (
Experimental Protocol: Mixed Anhydride Reduction
Reagents: Fmoc-Amino Acid, Isobutyl Chloroformate (IBC-Cl), N-Methylmorpholine (NMM),
-
Activation: Dissolve 10 mmol of Fmoc-Amino Acid in 50 mL dry THF. Cool to -10°C (ice/salt bath).
-
Anhydride Formation: Add NMM (10 mmol) followed dropwise by IBC-Cl (10 mmol). Stir for 15 minutes. Critical: Maintain temperature below 0°C to prevent urethane formation.
-
Reduction: Remove the precipitated NMM
HCl salt via rapid filtration (optional but recommended for purity). -
Borohydride Addition: Add the filtrate to a solution of
(15 mmol) in 10 mL water (or 50% aq. THF) at 0°C. Note: Gas evolution ( ) will occur. -
Quench: After 30 minutes, quench with 1M
or citric acid. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Recrystallize from EtOAc/Hexane.
Diagram 1: Synthesis Pathway (Graphviz)
Caption: The mixed anhydride reduction pathway ensures Fmoc stability by avoiding strong Lewis acids and high temperatures.
Solid Phase Peptide Synthesis (SPPS) Integration
Fmoc-amino alcohols are frequently used to create C-terminal alcohol peptides. Unlike standard amino acids, they cannot be loaded via esterification to Rink Amide or Wang resins in the standard way. They require Trityl-based resins (2-Chlorotrityl Chloride, 2-CTC) to form an ether linkage.[2]
Loading Protocol: 2-Chlorotrityl Chloride Resin
This method anchors the alcohol via its hydroxyl group, forming a trityl ether.
-
Resin Preparation: Swell 1g of 2-CTC resin (1.0–1.6 mmol/g) in dry DCM for 30 minutes.
-
Loading Solution: Dissolve Fmoc-amino alcohol (2 eq. relative to resin loading) in dry DCM.[3] Add Pyridine (1.5 eq. relative to alcohol).[3][4][5][6][7]
-
Coupling: Add the solution to the resin.[3][8][9][10][11] Shake at room temperature for 16–24 hours. Note: Reaction is slower than esterification.
-
Capping: Add Methanol (1 mL) to quench unreacted trityl chlorides. Shake for 15 minutes.
-
Washing: Wash resin 3x DCM, 3x DMF, 3x DCM.[11]
-
Elongation: Proceed with standard Fmoc SPPS (Deprotection with 20% Piperidine, Coupling with DIC/Oxyma).
Important Consideration: The trityl ether bond is acid-labile but requires slightly stronger conditions than the trityl ester. Cleavage is typically achieved with 1–5% TFA in DCM, releasing the peptide alcohol.
Diagram 2: SPPS Workflow
Caption: Workflow for anchoring amino alcohols to 2-CTC resin, allowing standard peptide elongation and release of C-terminal alcohols.
Advanced Transformations: Oxidation to Aldehydes
Peptide aldehydes are potent transition-state inhibitors (e.g., Leupeptin). Converting the Fmoc-amino alcohol to an aldehyde is a pivotal step.
The "Gold Standard": Dess-Martin Periodinane (DMP)
While Swern oxidation is common, it requires strictly anhydrous conditions and -78°C. Dess-Martin Periodinane (DMP) is superior for Fmoc-protected species because it operates at room temperature, is non-acidic (preserving acid-labile side chains), and avoids epimerization.
Protocol: DMP Oxidation[4][12][13]
-
Setup: Dissolve Fmoc-amino alcohol (1.0 eq) in DCM (wet DCM accelerates the reaction slightly).
-
Oxidation: Add DMP (1.2 eq). Stir at Room Temperature for 1–2 hours.
-
Monitoring: Check TLC (Aldehydes move faster than alcohols).
-
Workup: Quench with saturated
containing (to reduce excess iodine species). Extract with DCM.[3][4][8][11] -
Purification: Flash chromatography immediately. Warning: Fmoc-amino aldehydes are prone to hydrate formation and racemization on silica if left too long.
Data Summary: Oxidation Methods Comparison
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | IBX Oxidation |
| Conditions | Room Temp, Mild | -78°C, Anhydrous | Reflux (often) |
| Racemization Risk | Low | Low (if temp controlled) | Low |
| Fmoc Compatibility | Excellent | Good | Good |
| Scalability | High | Moderate (cooling cost) | Moderate (solubility issues) |
| Toxicity | Low (Iodine byproduct) | High (CO, DMS) | Low |
Troubleshooting & Best Practices
O-Acylation During Coupling
-
Problem: When an Fmoc-amino alcohol is used in solution phase (not anchored to resin) as a nucleophile, the hydroxyl group competes with the amine of the next residue, leading to ester formation (O-acylation).
-
Solution: If the alcohol is a side-chain mimic, protect the OH with TBDMS (tert-butyldimethylsilyl) or Trityl before removing the Fmoc group for the next coupling.
Solubility
-
Insight: Fmoc-amino alcohols are generally less soluble in water than their acid counterparts but highly soluble in organic solvents (DCM, THF, EtOAc).
-
Handling: Store at -20°C. Aldehydes generated from these alcohols must be used immediately or stored under Argon at -80°C to prevent oxidation to acid or trimerization.
Racemization Check
-
Validation: Always verify optical rotation
against literature values after reduction. A shift indicates racemization during the mixed anhydride step (usually due to insufficient cooling).
References
-
Rodriguez, M., et al. (1991). A simple and efficient method for the preparation of N-protected amino alcohols and peptide alcohols. Tetrahedron Letters. [Link]
-
Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Dess, D. B., & Martin, J. C. (1983).[5] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[5] The Journal of Organic Chemistry.[5] [Link]
-
Barlos, K., et al. (1989). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid zur Synthese von Leu15 -gastrin I.[2][9][11][14] Tetrahedron Letters (Foundational work on 2-CTC resin loading). [Link]
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for SPPS Protocols). [Link]
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptideweb.com [peptideweb.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Dess-Martin Oxidation [organic-chemistry.org]
- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
Synthesis of (S)-2-amino-5-hydroxypentanoic acid from L-glutamic acid: A Comprehensive Technical Guide
Executive Summary
(S)-2-amino-5-hydroxypentanoic acid, commonly known as L-5-hydroxynorvaline, is a crucial non-proteinogenic amino acid. It functions as an essential building block in the synthesis of peptidomimetics, bacterial siderophores, and serves as a biological probe for metabolic stress responses in plants [2]. This technical guide outlines a high-yield, stereochemically robust synthetic route to derive (S)-2-amino-5-hydroxypentanoic acid from the abundant natural precursor, L-glutamic acid. By employing a mixed-anhydride activation strategy followed by a chemoselective sodium borohydride reduction, this protocol guarantees the preservation of the
Mechanistic Rationale & Pathway Design
The transformation of L-glutamic acid to (S)-2-amino-5-hydroxypentanoic acid necessitates the selective reduction of the
Direct reduction of unprotected L-glutamic acid is synthetically unfeasible due to the molecule's zwitterionic nature and the lack of regioselectivity. Therefore, an orthogonal protection strategy is required:
-
Protection: The
-amine is protected using a tert-butyloxycarbonyl (Boc) group, and the -carboxyl is protected as a tert-butyl ester. This yields N-Boc-L-glutamic acid -tert-butyl ester, leaving only the -carboxyl free for functionalization. -
Activation: The free
-carboxyl is activated using isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a highly electrophilic mixed anhydride [3]. -
Reduction: The mixed anhydride is rapidly reduced using sodium borohydride (
) in an aqueous/THF mixture. is preferred over stronger reducing agents like or DIBAL-H [1, 4] because it is chemoselective—it will reduce the activated mixed anhydride but leave the -tert-butyl ester and Boc carbamate completely unreacted [5, 6]. -
Deprotection: Global deprotection using Trifluoroacetic acid (TFA) simultaneously removes both the Boc and tert-butyl ester groups, yielding the final target.
Visualizing the Synthetic Logic
Chemical pathway for the synthesis of (S)-2-amino-5-hydroxypentanoic acid from L-glutamic acid.
Experimental Protocols (Self-Validating Systems)
The following step-by-step methodology is designed to be a self-validating system, incorporating in-process checks to ensure reaction completion and intermediate stability.
Step-by-step experimental workflow for the mixed-anhydride reduction protocol.
Step 1: Mixed Anhydride Formation
-
Dissolve 10.0 mmol of N-Boc-L-glutamic acid
-tert-butyl ester in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. -
Cool the solution to -15 °C using an ice/salt bath. Causality: Strict temperature control prevents the formation of symmetrical anhydrides and minimizes the risk of racemization.
-
Add 11.0 mmol of N-methylmorpholine (NMM). Causality: NMM is a weak, non-nucleophilic base that effectively scavenges HCl without attacking the forming anhydride.
-
Dropwise, add 10.5 mmol of isobutyl chloroformate. Stir the mixture for exactly 15 minutes at -15 °C. A white precipitate of NMM·HCl will form, indicating successful activation [3].
Step 2: Chemoselective Reduction
-
Rapidly filter the reaction mixture under argon to remove the NMM·HCl salts, collecting the filtrate in a pre-cooled (-15 °C) flask. Causality: Removing the salts prevents side reactions and buffering issues during the hydride reduction.
-
Prepare a solution of 30.0 mmol of Sodium Borohydride (
) in 10 mL of cold water. -
Add the aqueous
solution dropwise to the mixed anhydride filtrate. Vigorous gas evolution ( and ) will occur. -
Allow the reaction to warm to 0 °C and stir for 1 hour.
Step 3: Workup and Isolation of Protected Alcohol
-
Quench the reaction by carefully adding 10 mL of saturated aqueous
to destroy excess . -
Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M HCl, saturated
, and brine. Dry over anhydrous . -
Concentrate in vacuo to yield N-Boc-(S)-2-amino-5-hydroxypentanoic acid
-tert-butyl ester as a viscous oil. Self-Validation: TLC (Hexane:EtOAc 1:1) should show a single spot with a lower Rf than the starting material.
Step 4: Global Deprotection
-
Dissolve the protected alcohol in 20 mL of a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM).
-
Stir at room temperature for 2 hours. Causality: TFA efficiently cleaves both the Boc carbamate and the tert-butyl ester without inducing dehydration of the primary alcohol.
-
Concentrate the mixture under a stream of nitrogen.
-
Triturate the resulting residue with cold diethyl ether. (S)-2-amino-5-hydroxypentanoic acid will precipitate as a white solid (TFA salt). Filter and dry under high vacuum.
Quantitative Data & Analytical Validation
To ensure trust and reproducibility, the following table summarizes the expected quantitative yields and critical analytical markers for the key intermediates and the final product [2, 6].
| Compound | Expected Yield | Physical State | Key | ESI-MS (m/z) |
| N-Boc-L-Glu-OtBu | N/A (Starting Mat.) | White Solid | 304.1 [M+H] | |
| Protected Alcohol | 85 - 92% | Viscous Oil | 290.2 [M+H] | |
| (S)-2-amino-5-hydroxypentanoic acid | 95% (from protected) | White Solid | 134.1 [M+H] |
Scientific Integrity: Causality in Experimental Choices
The synthesis of unnatural amino acids requires rigorous adherence to chemoselectivity and stereopreservation.
-
Why not direct ester reduction? While DIBAL-H can selectively reduce esters to aldehydes or alcohols [1, 4], utilizing DIBAL-H requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and often results in over-reduction or partial racemization. The mixed anhydride method allows for the use of
, a much milder, bench-stable reagent that tolerates aqueous co-solvents [5]. -
Role of Isobutyl Chloroformate: Ethyl chloroformate can also be used [6], but isobutyl chloroformate is preferred because the resulting isobutyl mixed anhydride is more sterically hindered at the carbonate carbonyl. This directs the incoming borohydride nucleophile exclusively to the amino acid carbonyl, maximizing the yield of the desired alcohol and minimizing the formation of isobutanol byproducts.
-
Stereochemical Integrity: By operating at -15 °C during the activation phase and avoiding strong bases, the
-proton remains completely unperturbed, ensuring >99% enantiomeric excess (ee) of the (S)-configuration in the final product.
References
- A Simple Procedure for the Transformation of L-Glutamic Acid into the Corresponding g-Aldehyde.
- Accumulation of 5-hydroxynorvaline in maize (Zea mays) leaves is induced by insect feeding and abiotic stress. Journal of Experimental Botany.
- Structure-Based Design, Synthesis, and Biological Evaluation of Irreversible Human Rhinovirus 3C Protease Inhibitors. 2. Peptide.
- One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. PMC - NIH.
- Design, Synthesis and Biological Activity of Novel Reversible Peptidyl FVIIa Inhibitors Rh-Catalyzed Enantioselective Synthesis. DTU Inside.
- Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids. MDPI.
An In-Depth Technical Guide to Fmoc-L-Homonorleucine Hydroxyl Derivatives: Synthesis, Characterization, and Application in Peptide-Based Drug Discovery
Foreword: The Strategic Value of Side-Chain Hydroxylation in Unnatural Amino Acids
In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the ability to fine-tune the physicochemical properties of a molecule is paramount. The incorporation of non-canonical amino acids has become a standard and powerful strategy to modulate pharmacokinetics, enhance proteolytic stability, and refine receptor selectivity.[1][2] Among the diverse arsenal of unnatural amino acids, L-homonorleucine, an isomer of leucine with a linear four-carbon side chain, presents a unique scaffold for chemical modification. The introduction of a hydroxyl group onto this aliphatic side chain unlocks a new dimension of chemical diversity, enabling the formation of hydrogen bonds, altering polarity, and providing a point for further functionalization.
This guide provides a comprehensive technical overview of the synthesis, characterization, and application of Fmoc-L-homonorleucine hydroxyl derivatives. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the underlying chemical principles and strategic considerations that guide the choices made in the laboratory. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage these valuable building blocks in their pursuit of novel and effective peptide-based therapeutics.
The Rationale for Hydroxylation: Enhancing Peptide Properties
The decision to incorporate a hydroxylated homonorleucine derivative into a peptide sequence is driven by the desire to impart specific, advantageous properties. The hydroxyl group, while seemingly a simple modification, can have a profound impact on the resulting peptide.
-
Conformational Constraint and Receptor Binding: The introduction of a hydroxyl group can induce conformational preferences in the peptide backbone, potentially leading to a more favorable orientation for receptor binding.[3][4] The ability to form intramolecular hydrogen bonds can stabilize secondary structures such as β-turns, which are often crucial for biological activity.[5] Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, directly interacting with the target protein and enhancing binding affinity.[6][7]
-
Improved Solubility and Pharmacokinetics: The increased polarity afforded by the hydroxyl group can enhance the aqueous solubility of hydrophobic peptides, a common challenge in peptide drug development.[8] This can have a positive impact on formulation and bioavailability.
-
Metabolic Stability: While the aliphatic side chain of homonorleucine itself provides some resistance to enzymatic degradation compared to more complex side chains, the introduction of a hydroxyl group can further influence its metabolic profile.[2][9]
-
A Handle for Further Modification: The hydroxyl group serves as a convenient point for post-synthetic modification, such as glycosylation or the attachment of imaging agents or other payloads.
Synthetic Strategies for Hydroxylated Homonorleucine Derivatives
The synthesis of Fmoc-L-homonorleucine hydroxyl derivatives requires careful control of stereochemistry. Both chemical and enzymatic methods have been developed to achieve this. The choice of method often depends on the desired position of the hydroxyl group and the required stereoisomer.
Enzymatic Approaches: Precision and Selectivity
Enzymatic synthesis offers a highly selective and environmentally benign route to hydroxylated amino acids.[10] Hydroxylases, particularly those from microbial sources, can catalyze the regio- and stereoselective hydroxylation of amino acid side chains.
-
ω-Hydroxylation: For the synthesis of Nα-Fmoc-L-6-hydroxynorleucine, a common starting material is L-lysine, which can be enzymatically hydroxylated at the 5-position. Subsequent chemical modifications can then be used to convert the amine to a hydroxyl group and adjust the chain length if necessary.
-
β- and γ-Hydroxylation: Recent advances in enzyme engineering and discovery have identified hydroxylases capable of introducing hydroxyl groups at other positions on the amino acid side chain. These enzymes often exhibit high diastereoselectivity.
Chemical Synthesis: Versatility and Scalability
Chemical synthesis provides a versatile platform to access a wider range of hydroxylated isomers with precise stereochemical control.
The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy α-amino acids.[11] Chiral catalysts can be employed to control the stereochemistry of the newly formed hydroxyl and amino-bearing centers.
Conceptual Workflow: Asymmetric Aldol Approach
Caption: Asymmetric Aldol Synthesis Workflow.
The Sharpless asymmetric aminohydroxylation allows for the stereoselective introduction of both an amino and a hydroxyl group across a double bond.[9][12] This method is particularly useful for the synthesis of β-hydroxy amino acids from α,β-unsaturated esters.
Protocol: Synthesis of Fmoc-L-threo-β-hydroxyasparagine derivative (Illustrative Example)
This protocol is adapted from a published procedure for a related β-hydroxy amino acid and illustrates the principles of the Sharpless asymmetric aminohydroxylation.[12]
-
Preparation of the Nitrogen Source: Prepare N-chlorofluorenyl carbamate (FmocNHCl) as the nitrogen source.
-
Asymmetric Aminohydroxylation: To a solution of the appropriate α,β-unsaturated ester in a suitable solvent system (e.g., n-propanol/water), add the Sharpless ligand (e.g., (DHQ)2PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (FmocNHCl) under basic conditions (e.g., potassium carbonate).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction and extract the product.
-
Purification: Purify the resulting Fmoc-protected β-hydroxy amino ester by column chromatography.
-
Ester Hydrolysis: Hydrolyze the ester to the free carboxylic acid to yield the final Fmoc-amino acid building block.
Causality Behind Experimental Choices:
-
Choice of Ligand: The choice of the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines the facial selectivity of the addition to the double bond, and thus the stereochemistry of the final product.
-
Basic Conditions: The reaction is performed under basic conditions to facilitate the catalytic cycle of the osmium catalyst.
The synthesis of γ- and δ-hydroxy homonorleucine derivatives often involves starting from chiral pool materials or employing stereoselective reduction or oxidation reactions on appropriately functionalized linear precursors.
Fmoc Protection and Characterization: Ensuring Quality and Compatibility
Once the hydroxylated homonorleucine is synthesized, the α-amino group must be protected with the Fmoc group to make it compatible with standard solid-phase peptide synthesis (SPPS) protocols.[13][]
General Protocol for Fmoc Protection: [12][15]
-
Dissolution: Dissolve the hydroxylated amino acid in a suitable solvent, typically a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., 10% sodium carbonate or sodium bicarbonate).[15]
-
Addition of Fmoc Reagent: Slowly add a solution of an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), to the amino acid solution with vigorous stirring at a low temperature (e.g., 0-5 °C). Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form side products.[15]
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours. After the reaction is complete, dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent.
-
Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., HCl). The Fmoc-protected amino acid will precipitate and can be collected by filtration or extracted into an organic solvent.
-
Purification and Characterization: The crude product is then purified, typically by recrystallization or column chromatography. The final product must be thoroughly characterized to confirm its identity and purity.
Table 1: Key Characterization Techniques for Fmoc-Hydroxylated Homonorleucine Derivatives
| Technique | Information Obtained | Typical Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, stereochemistry | Characteristic signals for the Fmoc group, the amino acid backbone, and the hydroxylated side chain. Coupling constants can help determine relative stereochemistry. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight confirmation | Observation of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicates high purity. Retention time is a characteristic property. |
| Chiral HPLC | Enantiomeric purity | Separation of enantiomers to determine the enantiomeric excess (ee%). |
| Melting Point | Physical property and purity indicator | A sharp melting point range is indicative of a pure compound. |
| Optical Rotation | Chirality confirmation | Measurement of the specific rotation ([α]D). |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-hydroxylated homonorleucine derivatives are readily incorporated into peptide sequences using standard Fmoc-SPPS protocols.[16][17]
Workflow for Incorporation into a Peptide Chain
Caption: SPPS Cycle for Incorporating the Modified Amino Acid.
Key Considerations:
-
Side-Chain Protection: Depending on the synthetic strategy and the nature of other amino acids in the sequence, the hydroxyl group of the homonorleucine derivative may need to be protected (e.g., with a t-butyl group) to prevent side reactions during peptide synthesis. This protecting group is typically removed during the final cleavage from the resin.
-
Coupling Reagents: Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are generally effective for coupling these modified amino acids.
-
Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
Case Study: Hydroxylated Amino Acids in Protease Inhibitors
The incorporation of hydroxylated non-canonical amino acids has been a successful strategy in the design of protease inhibitors.[8][18][19] The hydroxyl group can mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to tight binding to the active site of the protease.[20]
Hypothetical Application in a Protease Inhibitor:
Consider a peptide-based inhibitor of a serine protease. The native substrate may have a leucine at the P2 position. Replacing this leucine with a β- or γ-hydroxylated homonorleucine could:
-
Introduce a new hydrogen bond: The hydroxyl group could form a hydrogen bond with a backbone amide or a side chain in the S2 pocket of the protease, increasing binding affinity.
-
Improve selectivity: The specific stereochemistry and position of the hydroxyl group could lead to a more favorable interaction with the target protease over other related proteases, thereby improving the inhibitor's selectivity profile.
-
Enhance metabolic stability: The unnatural amino acid would be less susceptible to cleavage by endogenous proteases, prolonging the inhibitor's half-life in vivo.
The validation of such a hypothesis would involve the synthesis of the modified peptide, in vitro enzymatic assays to determine its inhibitory potency (IC₅₀ or Kᵢ), and structural studies (e.g., X-ray crystallography or NMR) of the inhibitor-protease complex to elucidate the binding mode.
Conclusion and Future Perspectives
Fmoc-L-homonorleucine hydroxyl derivatives represent a valuable class of building blocks for the synthesis of peptide-based therapeutics. The strategic introduction of a hydroxyl group onto the homonorleucine side chain provides a powerful tool to modulate the conformational, binding, and pharmacokinetic properties of peptides. The synthetic methodologies, both enzymatic and chemical, offer access to a range of stereochemically defined isomers, allowing for a systematic exploration of structure-activity relationships. As the demand for more sophisticated and effective peptide drugs continues to grow, the use of such precisely engineered non-canonical amino acids will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. (2018). Organic Letters. [Link]
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.
-
University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. [Link]
-
ResearchGate. Synthesis of Fmoc-based SPPS building blocks 1–3. Reagents and.... [Link]
-
figshare. (2018). Asymmetric Synthesis of Fmoc-Protected β‑Hydroxy and β‑Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - Organic Letters. [Link]
-
Synthesis and Application of Fmoc-His(3-Bum)-OH. [Link]
-
Peptides. Fmoc-beta-HNle-OH. [Link]
-
Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Design, synthesis, and biological evaluation of monopyrrolinone-based HIV-1 protease inhibitors. (2003). Journal of Medicinal Chemistry. [Link]
-
A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement. (2022). ACS Chemical Biology. [Link]
-
ResearchGate. Synthesis of Fmoc‐(S,S)‐α,α‐di‐L‐homonorleucyl‐L‐glycine (2). DMSO=dimethyl sulfoxide, TFA=trifluoroacetic acid. [Link]
-
Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). The Journal of Organic Chemistry. [Link]
-
COMPREHENSIVE WORKFLOW FOR QUANTITATIVE BIOANALYSIS OF LARGE PEPTIDES AND PROTEINS: A CASE STUDY OF THE GLP-1 RECEPTOR AGONIST,. [Link]
-
Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. (2024). RSC Advances. [Link]
-
ResearchGate. (PDF) Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. [Link]
-
Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (2012). Journal of Medicinal Chemistry. [Link]
-
Scilit. Preparation of N‐Fmoc‐Protected β2‐ and β3‐Amino Acids and their use as building blocks for the solid‐phase synthesis of β‐peptides. [Link]
-
ResearchGate. Overview of peptide modifications and corresponding binding affinity to MHC. [Link]
-
Structure-based design and synthesis of HIV-1 protease inhibitors employing beta-D-mannopyranoside scaffolds. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Comparison between a Biochemical Pathway and Organic Chemical Synthesis. (2018). Journal of Chemical Education. [Link]
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]
-
MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. [Link]
-
For Many But Not For All: How The Conformational Flexibility Of The Peptide/Mhcii Complex Shapes Epitope Selection. (2012). Frontiers in Immunology. [Link]
-
Peptide-dependent Conformational Fluctuation Determines the Stability of the Human Leukocyte Antigen Class I Complex. (2014). The Journal of Biological Chemistry. [Link]
-
Naturally processed peptides longer than nine amino acid residues bind to the class I MHC molecule HLA-A2.1 with high affinity and in different conformations. (1994). The Journal of Immunology. [Link]
-
An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. (2022). The Journal of Organic Chemistry. [Link]
-
A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. (2020). Organic & Biomolecular Chemistry. [Link]
-
Identification of Two Distinct Stereoselective Lysine 5‐Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes. (2022). ChemBioChem. [Link]
-
Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. (2022). Dalton Transactions. [Link]
-
ResearchGate. Peptide Selection by an MHC H-2Kb Class I Molecule Devoid of the Central Anchor (“C”) Pocket. [Link]
- Google P
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. For Many But Not For All: How The Conformational Flexibility Of The Peptide/Mhcii Complex Shapes Epitope Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Peptide-dependent Conformational Fluctuation Determines the Stability of the Human Leukocyte Antigen Class I Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally processed peptides longer than nine amino acid residues bind to the class I MHC molecule HLA-A2.1 with high affinity and in different conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of monopyrrolinone-based HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. figshare.com [figshare.com]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. Stereoselective Synthesis of α-Disubstituted β-Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 19. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-based design and synthesis of HIV-1 protease inhibitors employing beta-D-mannopyranoside scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fmoc-L-2-amino-5-hydroxypentanoic acid SPPS protocol
Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-L-2-amino-5-hydroxypentanoic acid (5-Hydroxynorvaline)
Executive Summary
Fmoc-L-2-amino-5-hydroxypentanoic acid, commonly known as Fmoc-5-hydroxynorvaline (Fmoc-Hnv-OH), is a critical non-canonical amino acid building block. It is heavily utilized in the synthesis of peptidomimetics, including picomolar inhibitors of the essential malaria protease Plasmepsin V[1], marine depsipeptides such as somamide A[2], and complex glycopeptide analogues[3]. However, the presence of a primary hydroxyl group at the δ-position introduces severe chemoselectivity challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven, self-validating protocols to overcome δ-lactonization and O-acylation, ensuring high-fidelity peptide assembly.
Mechanistic Insights: The Dual Threat of Lactonization and O-Acylation
Successful incorporation of Fmoc-Hnv-OH requires deep mechanistic control over its reactive δ-hydroxyl group. When the α-carboxyl group is activated for peptide coupling, two competing pathways emerge:
-
Intermolecular Amide Bond Formation (Desired): The resin-bound amine attacks the active ester.
-
Intramolecular δ-Lactonization (Side Reaction): The unprotected δ-hydroxyl attacks the activated carboxyl, forming a thermodynamically stable 6-membered δ-lactone (valerolactone derivative) and terminating the coupling process.
Furthermore, if the unprotected Fmoc-Hnv-OH is successfully coupled, the free δ-hydroxyl remains a potent nucleophile. During subsequent SPPS cycles, incoming activated amino acids will indiscriminately react with this hydroxyl, leading to O-acylation and the formation of branched depsipeptides[2].
Fig 1. Competing kinetic pathways during the activation of unprotected Fmoc-Hnv-OH.
Quantitative Assessment of Coupling Conditions
To prevent these side reactions, the gold standard is to use a side-chain protected derivative, such as Fmoc-Hnv(tBu)-OH or Fmoc-Hnv(Trt)-OH . However, if commercial availability or synthetic constraints require the use of the unprotected Fmoc-Hnv-OH, the choice of coupling reagent is the sole determinant of success.
Uronium/aminium salts (e.g., HATU, HBTU) in the presence of DIPEA must be strictly avoided with unprotected Hnv. They rapidly cause irreversible tetramethylguanidinylation of the primary hydroxyl group. Instead, a carbodiimide-based approach (DIC) paired with Oxyma Pure provides the optimal kinetic balance, favoring intermolecular acylation without guanidinylation risks.
Table 1: Impact of Coupling Systems on Unprotected Fmoc-Hnv-OH
| Coupling System | Base | Temp | Guanidinylation Risk | δ-Lactonization Risk | O-Acylation Risk (Next Step) | Recommendation |
| HATU / HOAt | DIPEA | 25°C | High | High (>30%) | High | Avoid |
| PyBOP / HOBt | DIPEA | 25°C | Moderate | High (20-30%) | High | Avoid |
| DIC / Oxyma | None | 25°C | None | Low (<10%) | High | Acceptable |
| DIC / Oxyma | None | 0°C | None | Very Low (<2%) | High | Optimal for Coupling |
Strategic SPPS Workflows
To establish a self-validating system, the workflow must actively neutralize the O-acylation threat immediately after coupling the unprotected Hnv residue. This is achieved via On-Resin Tritylation . By masking the δ-hydroxyl with a bulky trityl (Trt) group before removing the Fmoc group, subsequent elongations proceed with zero risk of branching.
Fig 2. Optimized SPPS workflow for unprotected Fmoc-Hnv-OH incorporating on-resin tritylation.
Step-by-Step Experimental Protocols
Protocol A: The Gold Standard (Using Pre-Protected Fmoc-Hnv(tBu)-OH)
Use this protocol if you have procured the side-chain protected building block.
-
Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve Fmoc-Hnv(tBu)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 30 seconds to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.
-
Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless result validates complete coupling. If blue, repeat steps 2-3.
-
Continuation: Wash the resin with DMF (5 × 1 min) and proceed with standard SPPS. The tBu group will be seamlessly removed during the final global TFA cleavage.
Protocol B: The Direct Approach (Using Unprotected Fmoc-Hnv-OH)
Use this protocol if utilizing the unprotected amino acid. It relies on strict stoichiometric control and kinetic suppression of lactonization.
Phase 1: Low-Temperature Coupling
-
Preparation: Deprotect the resin (0.1 mmol scale) as described above. Wash with DMF and cool the reaction vessel to 0°C using an ice bath.
-
In-Situ Activation: Dissolve unprotected Fmoc-Hnv-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 1.5 mL of DMF. Add DIC (0.5 mmol, 5 eq). Causality Note: High concentration (0.33 M) forces the bimolecular amine attack to outpace unimolecular lactonization.
-
Coupling: Immediately transfer the mixture to the 0°C resin. Agitate for 15 minutes at 0°C, then allow to warm to room temperature and agitate for an additional 45 minutes.
-
Validation: Wash with DMF (5 × 1 min). Perform a Kaiser test to ensure complete acylation.
Phase 2: On-Resin Tritylation (Preventing O-Acylation) Crucial Step: Do NOT remove the Fmoc group yet. 5. Tritylation: To the resin, add a solution of Trityl Chloride (Trt-Cl) (1.0 mmol, 10 eq) and DIPEA (1.5 mmol, 15 eq) in 2 mL of anhydrous DCM. 6. Agitation: Agitate at room temperature for 2 hours. The bulky Trt group selectively protects the primary δ-hydroxyl. 7. Washing: Wash with DCM (3 × 1 min) and DMF (3 × 1 min). 8. Capping: Cap any residual unreacted hydroxyls or trace amines by treating the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. 9. Validation (Microcleavage): Cleave a 1 mg aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS. You should observe the desired peptide mass without the[M - 18] lactone byproduct. 10. Continuation: Proceed with standard Fmoc deprotection and peptide elongation.
References
-
Broddefalk, J., Bergquist, K. E., & Kihlberg, J. (1996). Preparation of a glycopeptide analogue of type II collagen — Use of acid labile protective groups for carbohydrate moieties in solid phase synthesis of O-linked glycopeptides. Tetrahedron Letters. 3
-
Bounaadja, L., et al. (2015). Picomolar Inhibition of Plasmepsin V, an Essential Malaria Protease, Achieved Exploiting the Prime Region. PLoS ONE. 1
-
Yokokawa, F., & Shioiri, T. (2005). Recent Progress of the Synthetic Studies of Biologically Active Marine Cyclic Peptides and Depsipeptides. Chemical Reviews. 2
-
Patil, N. A., et al. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PMC / NIH. 4
Sources
- 1. Picomolar Inhibition of Plasmepsin V, an Essential Malaria Protease, Achieved Exploiting the Prime Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Coupling conditions for Fmoc-5-hydroxypentanoic acid in peptide synthesis
Application Note: Advanced Protocols for the Incorporation and Elongation of Fmoc-5-Hydroxypentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Strategic Overview & Nomenclature
In modern peptide therapeutics and complex biomaterial design, the incorporation of aliphatic ester linkages (depsipeptides) or hydroxyl-terminated spacers is increasingly critical. Fmoc-5-hydroxypentanoic acid (chemically, Fmoc-O-5-hydroxypentanoic acid) serves as a bifunctional building block designed for this exact purpose.
Nomenclature Note: This application note specifically addresses the chemically complex hydroxy acid building block, which forms an Fmoc-carbonate. If your synthetic design utilizes the structural analog Fmoc-5-aminopentanoic acid (Fmoc-5-Ava-OH, a common PROTAC linker), standard amide coupling conditions apply to both termini[1][2]. However, utilizing the true hydroxy acid requires specialized O-acylation protocols to overcome the poor nucleophilicity of the hydroxyl group.
Mechanistic Causality in Solid-Phase Esterification
The synthetic journey of Fmoc-5-hydroxypentanoic acid on solid phase involves three distinct mechanistic phases, each with specific chemical demands:
Phase 1: N-Acylation (Amide Bond Formation) Coupling the carboxylic acid terminus of Fmoc-5-hydroxypentanoic acid to a resin-bound primary amine is a standard N-acylation. Because primary amines are highly nucleophilic, standard carbodiimide chemistry (DIC) paired with an auxiliary nucleophile (OxymaPure or HOBt) rapidly forms the amide bond without side reactions.
Phase 2: Fmoc-Carbonate Cleavage
Unlike standard Fmoc-amino acids which form carbamates, the Fmoc group on 5-hydroxypentanoic acid protects an oxygen atom, forming an Fmoc-carbonate. Carbonates undergo base-catalyzed
Phase 3: O-Acylation (Ester Bond Formation) – The Bottleneck
Coupling the next Fmoc-amino acid to the newly exposed hydroxyl group is the most challenging step. Aliphatic hydroxyls are significantly less nucleophilic than amines. Using standard N-acylation reagents here results in incomplete reactions.
Historically, have been used[3]. However, DMAP acts as a strong base; if used above 0.1 equivalents, it abstracts the
Expert Insight on DKP Formation: Once the ester bond is formed, the subsequent Fmoc deprotection of the newly added amino acid exposes a free amine. This amine can back-attack the ester bond, forming a 6-membered and cleaving your peptide from the resin[5]. To prevent this, the subsequent coupling must be performed immediately, ideally using in situ neutralization.
Self-Validating Experimental Protocols
A robust protocol must be self-validating. Because the Kaiser (ninhydrin) test only detects primary amines, it is useless for monitoring O-acylation (esterification). The protocols below integrate UV-based Fmoc quantification as a mandatory self-validation step.
Protocol A: Amide Coupling of Fmoc-5-Hydroxypentanoic Acid
-
Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in dry DMF for 20 minutes.
-
Activation: Dissolve Fmoc-5-hydroxypentanoic acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes for pre-activation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Validation: Perform a Kaiser test. A negative result (yellow) confirms complete N-acylation.
Protocol B: Fmoc-Carbonate Deprotection
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.
-
Repeat the treatment for 10 minutes.
-
Wash extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine. The resin now bears a free aliphatic hydroxyl group.
Protocol C: MSNT/NMI-Mediated O-Acylation (Esterification)
Note: Perform this step under strictly anhydrous conditions.
-
Preparation: In a dry vial, dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq) and MSNT (0.5 mmol, 5 eq) in 1.5 mL of anhydrous DCM (or a 7:2 mixture of DCM/THF if solubility is poor).
-
Catalysis: Add N-methylimidazole (NMI) (0.375 mmol, 3.75 eq) to the vial. Causality: NMI is kept sub-stoichiometric relative to MSNT to prevent side reactions with the resin.
-
Reaction: Immediately transfer the solution to the resin. Agitate for 1.5 hours at room temperature.
-
Double Coupling: Drain the reaction mixture and repeat steps 1-3 to ensure near-quantitative esterification.
-
Washing: Wash with DCM (5 × 1 min), DMF (5 × 1 min), and Methanol (3 × 1 min) to shrink the resin and purge reagents.
Protocol D: Self-Validation via Fmoc Loading Test
To prove the esterification was successful, you must quantify the Fmoc group attached to the newly coupled amino acid.
-
Dry a small aliquot of the resin under vacuum. Weigh exactly 2.0 mg into a UV-transparent centrifuge tube.
-
Add exactly 1.0 mL of 20% piperidine in DMF. Agitate for 15 minutes to cleave the Fmoc group.
-
Dilute 100 µL of this supernatant with 900 µL of DMF (1:10 dilution).
-
Measure the UV absorbance at 301 nm against a blank of 2% piperidine in DMF.
-
Calculation:
. Compare this to your theoretical loading to validate the O-acylation efficiency.
Quantitative Method Comparison
To justify the selection of MSNT/NMI over traditional methods, the following table summarizes the operational parameters and risks associated with solid-phase O-acylation strategies.
| Parameter | Carbodiimide / DMAP Method | Triazole-based (MSNT / NMI) Method |
| Primary Reagents | DIC (5.0 eq) / DMAP (0.1 eq) | MSNT (5.0 eq) / NMI (3.75 eq) |
| Activation Intermediate | O-Acylisourea / Acylpyridinium | Highly reactive Acyl-triazole |
| Standard Reaction Time | 2 to 16 hours (Overnight) | 1 to 2 hours (Double coupling) |
| Racemization Risk | High (If DMAP exceeds 0.1 eq) | Low (Bypasses oxazolone pathway) |
| Coupling Efficiency | Moderate (60% - 80%) | High (>90%) |
| Self-Validation Required? | Yes (Fmoc UV Test) | Yes (Fmoc UV Test) |
Synthetic Workflow Visualization
The following diagram illustrates the chemical transitions and strategic checkpoints required for the successful incorporation of Fmoc-5-hydroxypentanoic acid.
Figure 1: Step-by-step synthetic workflow for the incorporation and O-acylation of Fmoc-5-hydroxypentanoic acid.
References
-
A general solid phase method for the synthesis of depsipeptides Source: RSC Advances / Organic & Biomolecular Chemistry URL:[Link][3]
-
Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications Source: ACS Chemical Biology (via PMC - NIH) URL:[Link][4]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides Source: Macromolecular Chemistry and Physics (via ResearchGate) URL:[Link][5]
Sources
- 1. CAS 123622-48-0: FMOC-5-AMINOPENTANOIC ACID | CymitQuimica [cymitquimica.com]
- 2. Fmoc-5-aminopentanoic acid, 123622-48-0 | BroadPharm [broadpharm.com]
- 3. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 4. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Using Fmoc-amino-5-hydroxypentanoic acid in peptide stapling
This guide details the application of Fmoc-2-amino-5-hydroxypentanoic acid (also known as Fmoc-Hydroxynorvaline or Fmoc-Hnv ) in peptide stapling.
Unlike "all-hydrocarbon" stapling which uses Ring-Closing Metathesis (RCM), this method utilizes Side-Chain Lactonization to form a covalent ester (depsipeptide) bridge. This approach avoids heavy metal catalysts (like Ruthenium) and allows for the introduction of metabolically labile constraints that can improve solubility and target affinity.
Application Note: Peptide Stapling via Side-Chain Lactonization (Fmoc-Hnv)
Introduction & Mechanism
Peptide stapling constrains a peptide into an
-
Reversibility: Esters can be cleaved by intracellular esterases, potentially releasing the native sequence after uptake ("prodrug" stapling).
-
Solubility: The ester linkage is more polar than a hydrocarbon bridge, often improving water solubility.
-
Geometry: The ester bond mimics the
to spacing of a native helix turn when Fmoc-Hnv is paired with Glutamic Acid (Glu) .
The Molecule: Fmoc-2-amino-5-hydroxypentanoic acid (Fmoc-Hnv)
-
Role: Provides the nucleophilic hydroxyl group (-OH) on a 3-carbon side chain.
-
Partner: Paired with Fmoc-Glu(OAll)-OH (Glutamic acid
-allyl ester), which provides the electrophilic carboxyl group. -
Spacing: Placed at positions
and to span one helical turn.
Experimental Design Strategy
To successfully implement this staple, orthogonal protecting groups are essential to allow on-resin cyclization without disturbing the rest of the peptide.
| Component | Reagent Selection | Role | Deprotection Condition |
| Nucleophile ( | Fmoc-Hnv(TBDMS)-OH | Provides side-chain alcohol. | TBAF (Fluoride labile) |
| Electrophile ( | Fmoc-Glu(OAll)-OH | Provides side-chain acid. | Pd(PPh |
| Backbone | Standard Fmoc-AA(tBu/Trt/Boc) | Peptide sequence. | TFA (Acid labile, Final Cleavage) |
Design Rule:
For a standard
-
Example Sequence: Ac-Ala-Hnv -Ala-Ala-Glu -Ala-NH
Protocol: Solid-Phase Synthesis of Lactone-Stapled Peptides
Phase 1: Linear Assembly (SPPS)
Objective: Synthesize the full linear sequence containing the orthogonal protecting groups.
-
Resin Preparation: Use Rink Amide MBHA resin (0.5 mmol/g loading). Swell in DMF for 20 min.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Coupling (Standard AA):
-
4 eq. Fmoc-AA-OH
-
4 eq. DIC (Diisopropylcarbodiimide)
-
4 eq. Oxyma Pure
-
Reaction time: 45–60 min at RT.
-
-
Coupling (Modified AAs):
-
Fmoc-Hnv(TBDMS)-OH: Use 2.5 eq. to conserve reagent. Coupling time: 2 hours.
-
Fmoc-Glu(OAll)-OH: Use 3 eq. Coupling time: 1 hour.[4]
-
-
Final Fmoc Removal: Remove the N-terminal Fmoc group.
-
N-Terminal Capping: Acetylate the N-terminus (Acetic Anhydride/DIEA/DMF) to prevent N-terminal interference during cyclization.
Phase 2: Orthogonal Deprotection
Objective: Selectively remove the Allyl (Glu) and TBDMS (Hnv) groups while keeping the peptide on the resin.
Step A: Allyl Removal (Glu)
-
Wash: Wash resin with DCM (
) under Nitrogen (ensure anhydrous conditions). -
Catalyst Prep: Dissolve Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq, as scavenger) in dry DCM. -
Reaction: Add solution to resin. Shake for 1 hour in the dark.
-
Wash: Wash with DCM (
), DMF ( ), and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Palladium traces).
Step B: Silyl Removal (Hnv)
-
Reagent: Prepare 1M TBAF (Tetrabutylammonium fluoride) in THF.
-
Reaction: Add TBAF solution to resin (5 eq relative to peptide). Shake for 2 hours at RT.
-
Wash: Wash extensively with DMF (
) and DCM ( ) to remove all fluoride salts.-
Note: Incomplete washing of TBAF can quench the subsequent cyclization coupling reagents.
-
Phase 3: On-Resin Cyclization (Lactonization)
Objective: Form the ester bond between Hnv-OH and Glu-COOH.
-
Activation Cocktail:
-
DIC (3 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq) — Catalyst essential for ester formation.
-
Solvent: DCM/DMF (1:1).
-
Alternative: HATU (3 eq) / HOAt (3 eq) / DIEA (6 eq) can be used, but DIC/DMAP often yields better esterification results.
-
-
Reaction: Add cocktail to resin. Shake for 4–12 hours.
-
Monitoring: Perform a Kaiser Test (if N-term is free) or micro-cleavage LC-MS to confirm mass shift (Loss of H
O, -18 Da). -
Repetition: Double coupling is recommended for difficult sequences.
Phase 4: Cleavage & Purification
-
Wash: Wash resin with DCM (
) and dry under Nitrogen. -
Cleavage Cocktail: TFA/TIS/H
O (95:2.5:2.5). Shake for 2 hours. -
Precipitation: Filter resin, add filtrate to cold Diethyl Ether. Centrifuge to pellet peptide.
-
Purification: Dissolve in H
O/Acetonitrile and purify via RP-HPLC (C18 column).
Visualization: Experimental Workflow
Caption: Step-by-step workflow for orthogonal deprotection and cyclization of Fmoc-Hnv/Glu stapled peptides.
Troubleshooting & Critical Parameters
1. Ester Hydrolysis
-
Risk: The ester staple is less stable than an amide. High pH (>8.5) during purification or storage can hydrolyze the ring.
-
Solution: Keep HPLC buffers acidic (0.1% TFA). Store lyophilized powder at -20°C. Avoid phosphate buffers at pH > 8.
2. Incomplete Cyclization
-
Cause: Steric hindrance or aggregation.
-
Diagnostic: LC-MS shows a peak +18 Da higher than expected (Linear precursor).
-
Fix: Use Pseudoproline dipeptides in the backbone to disrupt aggregation. Switch cyclization reagents to MNBA/DMAP (Shiina esterification) if DIC fails.
3. Racemization
-
Risk: Activation of the Glu-COOH can lead to alpha-proton abstraction and racemization.
-
Control: Use HOBt or Oxyma as an additive if using carbodiimides, though DMAP is usually required for the alcohol reaction. Keep reaction times optimized (do not leave overnight unnecessarily).
References
-
Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Journal of Peptide Science. Link
-
Kiso, Y. (2006). "Click peptides: chemical biology-oriented synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) analogues." Chemical Record. Link
-
Verdine, G. L., & Walensky, L. D. (2007). "The challenge of drugging undruggable targets in cancer: lessons learned from HBx." Clinical Cancer Research. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link
Sources
Technical Guide: Solubility and Application of Fmoc-L-Hva-OH in DMF and NMP
This guide details the solubility, handling, and application of Fmoc-L-Hva-OH (Fmoc-L-Homovaline) in solid-phase peptide synthesis (SPPS).
Introduction & Chemical Identity
Fmoc-L-Hva-OH refers to N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-Homovaline . While standard nomenclature often equates 2-amino-4-methylpentanoic acid with Leucine (Leu) , the designation "Homovaline" (Hva) is frequently used in non-canonical peptide synthesis to denote specific isomers (e.g., 2-amino-3-ethylbutanoic acid ) or when distinguishing the methylene homolog of Valine in structure-activity relationship (SAR) studies.
In some vendor catalogs, "Hva" may also refer to
Physicochemical Profile
| Property | Detail |
| Chemical Name | Fmoc-L-Homovaline |
| Abbreviation | Fmoc-L-Hva-OH |
| Molecular Weight | ~353.4 g/mol (Isomeric with Fmoc-Leu-OH) |
| Side Chain | Aliphatic, hydrophobic (Methylene homolog of Valine) |
| Solubility Class | Hydrophobic / Non-polar |
| Primary Solvents | DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone) |
Solubility Dynamics in Polar Aprotic Solvents
Theoretical Basis
Fmoc-L-Hva-OH, possessing a lipophilic Fmoc group and a hydrophobic side chain, exhibits high solubility in polar aprotic solvents like DMF and NMP. The dipole-dipole interactions between the solvent amides and the Fmoc-urethane linkage facilitate dissolution.[1]
-
DMF (Dimethylformamide): The standard solvent for SPPS.[1] Solubilizes Fmoc-L-Hva-OH effectively at concentrations up to 0.5 M .
-
NMP (N-Methyl-2-pyrrolidone): Superior solvating power for hydrophobic sequences.[1] While solubility limits are similar to DMF, NMP is recommended for coupling reactions involving Hva to disrupt potential inter-chain hydrogen bonding (aggregation) caused by the hydrophobic side chain.[1]
Solubility Thresholds
| Solvent | Max Concentration (RT) | Stability (24h) | Recommended Working Conc. |
| DMF | > 0.6 M | High | 0.2 M - 0.4 M |
| NMP | > 0.6 M | High | 0.2 M - 0.4 M |
| DCM | Moderate (< 0.3 M) | Moderate | Not Recommended for Coupling |
Critical Insight: While Fmoc-L-Hva-OH dissolves well, the peptide-resin complex may aggregate after Hva incorporation. Using NMP as the primary solvent during the Hva coupling cycle mitigates this risk.[1]
Experimental Protocols
Protocol A: Solubility Screening & Stock Preparation
Objective: To prepare a stable 0.2 M stock solution for automated or manual synthesis.
Materials:
-
Fmoc-L-Hva-OH (Dry powder)
-
Anhydrous DMF or NMP (Amine-free, <0.01% water)
-
Sonicator (Optional)[1]
-
Vortex Mixer[1]
Step-by-Step Procedure:
-
Calculation: Calculate the mass required for a 0.2 M solution.
-
Weighing: Weigh the exact amount of Fmoc-L-Hva-OH into a clean, dry scintillation vial.
-
Solvent Addition: Add 75% of the calculated volume of DMF or NMP.
-
Dissolution: Vortex vigorously for 30 seconds.
-
Final Adjustment: Add the remaining solvent to reach the target volume and vortex again.
-
Filtration (Optional): If using for automated synthesis, filter through a 0.45 µm PTFE syringe filter to protect fluidics.
Protocol B: Coupling Strategy for Hydrophobic Hva
Objective: Maximize coupling efficiency and minimize aggregation.
Workflow Diagram:
Figure 1: Decision tree for coupling Fmoc-L-Hva-OH, emphasizing the check for incomplete coupling due to steric hindrance.
Detailed Steps:
-
Resin Preparation: Swell the resin in NMP for 20 minutes. NMP is preferred over DMF for the step preceding Hva coupling to condition the resin mesh.[1]
-
Activation:
-
Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Shake at room temperature for 60 minutes.
-
Monitoring: Perform a Kaiser test (for primary amines). If the test is slightly positive, perform a double coupling .[1]
Troubleshooting & Optimization
Aggregation (The "Beta-Sheet" Problem)
Hydrophobic residues like Homovaline can induce
-
Symptom: Incomplete coupling or deprotection of the subsequent amino acid.[1]
-
Solution 1 (Chaotropic Salts): Add 0.1 M LiCl (Lithium Chloride) to the coupling mixture (dissolved in DMF/NMP). This disrupts hydrogen bonding.[1]
-
Solution 2 (Elevated Temperature): Perform the coupling at 50°C - 75°C (microwave or conventional heating). Note: Ensure Cys/His are not present or protected appropriately to avoid racemization.[1]
Precipitation
If Fmoc-L-Hva-OH precipitates upon standing in DMF:
-
Check water content of DMF (must be < 0.03%).[1]
-
The solution may be supersaturated.[1] Warm to 40°C and sonicate.
-
If using a mixture with DCM, reduce DCM content (DCM is a poor solvent for activated Fmoc-amino acids compared to DMF).[1]
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455-2504. Link[1]
-
Albericio, F., & Tyley, A. (2013).[1] "N-Methyl-2-pyrrolidone (NMP) in Solid-Phase Peptide Synthesis." ChemFiles, 5(2). Link
-
Bachem. (2024).[1] "Fmoc Solid Phase Peptide Synthesis - General Protocol." Bachem Technical Guides. Link
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1]
Sources
Application Note: Optimized Protocols for On-Resin O-Acylation of 5-Hydroxypentanoic Acid Residues in Depsipeptide Synthesis
Executive Summary
The incorporation of 5-hydroxypentanoic acid (5-HPA) into solid-phase peptide synthesis (SPPS) provides a highly versatile, flexible linker and structural motif essential for the assembly of peptide alcohols and complex depsipeptides[1],[2]. However, the formation of an ester bond (O-acylation) on a solid support presents significant thermodynamic and kinetic challenges compared to standard amide bond formation. This application note details the mechanistic causality, quantitative optimization, and self-validating protocols required to achieve high-yielding on-resin O-acylation of 5-HPA residues while suppressing severe side reactions such as epimerization, diketopiperazine (DKP) formation, and intramolecular lactonization[3],[4].
Mechanistic Principles & Causality
The total synthesis of complex natural products, such as coralmycin derivatives, relies heavily on efficient on-resin O-acylation strategies[5],[6]. Unlike the highly nucleophilic primary amines targeted in standard SPPS, the primary hydroxyl group of 5-HPA requires highly reactive acylating species.
The Steglich esterification utilizing N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) is the gold standard for this transformation. DMAP serves as a highly efficient, recyclable nucleophilic catalyst that attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium ion[7].
The Causality of Side Reactions:
-
Racemization: While DMAP accelerates the reaction, an excess of this base promotes the formation of an oxazolone intermediate from the activated Fmoc-amino acid, leading to rapid epimerization at the
-carbon. Therefore, DMAP must be strictly maintained at catalytic levels (0.1 equivalents). -
Lactonization: 5-hydroxypentanoic acid derivatives are highly susceptible to intramolecular cyclization, leading to the formation of
-valerolactone[4]. If the O-acylation is inefficient, or if the resulting ester bond is subjected to harsh basic conditions, the chain can self-cleave off the resin. -
DKP Formation / Aminolysis: During the subsequent elongation of the depsipeptide, the removal of the Fmoc group from the residue immediately following the ester bond can lead to ester aminolysis or severe diketopiperazine (DKP) formation[3].
Fig 1. Mechanistic pathways of 5-HPA O-acylation vs. competing delta-lactonization.
Quantitative Optimization of Activation Parameters
To design a self-validating protocol, it is critical to select an activation system that balances coupling efficiency with the suppression of epimerization. While recent advances have highlighted chemoselective O-acylation methods under acidic conditions[8], Steglich-type activation remains dominant for on-resin applications. Table 1 summarizes the empirical data driving our protocol choices.
Table 1: Influence of Activation Chemistry on O-Acylation of Resin-Bound 5-HPA
| Activation Reagents | Equivalents (AA : Activator : Base) | Reaction Time | Coupling Efficiency | Epimerization Risk |
| DIC / DMAP (Catalytic) | 5 : 5 : 0.1 | 2 - 4 h | > 95% | Low (< 2%) |
| DIC / DMAP (Equimolar) | 5 : 5 : 5.0 | 1 h | > 98% | High (10 - 15%) |
| Symmetric Anhydride / DMAP | 5 : - : 0.1 | 4 - 6 h | ~ 90% | Very Low (< 1%) |
| MSNT / MeIm | 5 : 5 : 3.75 | 2 h | > 95% | Low (< 2%) |
Self-Validating Experimental Protocol
Every step in this workflow is designed with a built-in validation mechanism to ensure the integrity of the depsipeptide before proceeding to the next phase.
Fig 2. Step-by-step experimental workflow for on-resin depsipeptide synthesis.
Step 1: Coupling of 5-Hydroxypentanoic Acid
-
Procedure: Swell the resin (e.g., Tentagel or ChemMatrix) in DMF for 30 minutes. Activate 5-HPA (5 eq) using DIC (5 eq) and OxymaPure (5 eq) in DMF. Add to the resin and agitate for 2 hours at room temperature.
-
Causality: OxymaPure is chosen over HOBt due to its superior suppression of racemization and higher coupling efficiency. 5-HPA is coupled without hydroxyl protection because the primary alcohol is a poor nucleophile compared to the primary amine on the resin, making self-polymerization negligible under these specific amide-coupling conditions.
-
Validation Checkpoint 1: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow beads) confirms complete acylation of the resin-bound amines.
Step 2: On-Resin O-Acylation (Esterification)
-
Procedure: Dissolve the incoming Fmoc-AA-OH (5 eq) and DIC (5 eq) in a minimum volume of anhydrous DCM/DMF (9:1). Add to the resin. Immediately add a dilute solution of DMAP (0.1 eq) in DMF. Agitate for 3 hours at room temperature.
-
Causality: DCM is used as the primary solvent to minimize the swelling-induced spatial distance between reactive sites, forcing the reagents into close proximity. DMAP is strictly limited to 0.1 eq to prevent oxazolone-mediated racemization.
-
Validation Checkpoint 2 (Critical): The Kaiser test cannot detect hydroxyls. Withdraw 2-3 mg of resin, wash with DCM, and dry. Cleave using TFA/H2O (95:5) for 30 minutes. Analyze the supernatant via LC-MS. You must observe the mass of the desired depsipeptide. The absence of a peak at[M - 18 Da] confirms that
-lactonization has been avoided.
Step 3: Capping of Unreacted Hydroxyls
-
Procedure: Treat the resin with Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Causality: O-acylation rarely achieves 100% conversion due to steric hindrance on the solid support. Unreacted 5-HPA hydroxyls will react in subsequent amino acid coupling steps, creating deletion sequences that are impossible to separate via preparative HPLC. Capping permanently acetylates these failure sequences.
Step 4: Mild Fmoc Deprotection
-
Procedure: Treat the resin with 20% piperazine in DMF (containing 0.1 M HOBt) for 2 × 10 minutes.
-
Causality: Standard 20% piperidine is highly basic and will cause ester aminolysis (cleaving the newly formed ester bond) or promote DKP formation[3]. Piperazine is a milder base, and the addition of HOBt slightly buffers the solution, protecting the labile ester linkage while successfully removing the Fmoc group.
Step 5: Cleavage and Global Deprotection
-
Procedure: Wash the resin thoroughly with DCM and dry. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved depsipeptide in cold diethyl ether and centrifuge.
-
Causality: The ester bond is generally stable to acidic conditions. However, extended cleavage times should be avoided to prevent acid-catalyzed transesterification or degradation.
References
-
[1] Title: WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents Source: google.com URL:
-
[5] Title: Recent Progress in Solid‐Phase Total Synthesis of Naturally Occurring Small Peptides Source: researchgate.net URL:
-
[3] Title: Novabiochem® - Merck Source: merckmillipore.com URL:
-
[8] Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed Source: nih.gov URL:
-
[6] Title: Solid-phase synthesis of coralmycin A/epi-coralmycin A and desmethoxycoralmycin A. - R Discovery Source: researcher.life URL:
-
[2] Title: PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT - Patent 2321277 - EPO Source: epo.org URL:
-
[4] Title: Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid lactone Source: pearson.com URL:
-
[7] Title: Ester synthesis by acylation - Organic Chemistry Portal Source: organic-chemistry.org URL:
Sources
- 1. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 2. PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT - Patent 2321277 [data.epo.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Draw a mechanism for the hydrolysis of 5-hydroxypentanoic acid la... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Peptide Cyclization Using Fmoc-5-Hydroxynorvaline (Fmoc-5-Hnv)
Topic: Fmoc-5-hydroxynorvaline for peptide cyclization via ester bond Content Type: Detailed Application Notes and Protocols
Abstract & Strategic Rationale
The structural constraint of peptides via macrocyclization is a pivotal strategy in drug discovery to enhance metabolic stability, membrane permeability, and receptor selectivity. While disulfide bridges and lactam (amide) linkages are standard, depsipeptide formation (ester linkages) offers unique physicochemical properties, including altered hydrogen-bonding capability and susceptibility to specific esterases (prodrug potential).
This guide details the application of Fmoc-5-hydroxynorvaline (Fmoc-5-Hnv) —a non-proteinogenic amino acid with a
Chemical Basis & Reagent Profile
The Reagent: Fmoc-5-Hydroxynorvaline
-
IUPAC Name: (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-hydroxypentanoic acid.
-
Role: Nucleophilic component in esterification (Lactone formation).
-
Structural Advantage: The
-hydroxyl group is less prone to the rapid acyl shifts often observed with Ser/Thr during basic handling, though care is still required.
Cyclization Strategy: The "Lactonization"
The formation of the ester bond requires reacting the 5-Hnv hydroxyl group with a carboxylic acid (either the C-terminus or an Asp/Glu side chain).
Critical Consideration: Esterification is thermodynamically and kinetically more difficult than amide bond formation. It requires:
-
Orthogonal Protection: The hydroxyl and the partner acid must be selectively unmasked while the rest of the peptide remains protected.
-
Potent Activation: Standard HBTU/HATU protocols often fail or lead to low yields for esters; carbodiimide-mediated acylation with DMAP catalysis is the gold standard.
Experimental Workflow (Visualization)
The following diagram outlines the Side-Chain-to-Side-Chain Cyclization workflow, utilizing an Allyl-protected Glutamic acid (Glu) as the electrophilic partner and 5-Hnv as the nucleophile.
Figure 1: Workflow for on-resin depsipeptide synthesis utilizing orthogonal Allyl protection.
Detailed Protocols
Phase 1: Linear Peptide Assembly
Objective: Synthesize the linear precursor with orthogonal protecting groups.
Reagents:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g).
-
Coupling: DIC/Oxyma Pure or HATU/DIPEA (standard Fmoc cycles).
-
Specialty Residues:
-
Electrophile: Fmoc-Glu(OAll)-OH (Allyl ester protection).[1]
-
Nucleophile: Fmoc-5-Hnv(TBDMS)-OH (Silyl protection preferred) or Fmoc-5-Hnv-OH (Unprotected).
-
Note: Using TBDMS protection for 5-Hnv is highly recommended to prevent accidental O-acylation during subsequent Fmoc couplings.
-
Step-by-Step:
-
Swelling: Swell resin in DMF (30 min).
-
Elongation: Perform standard Fmoc SPPS.
-
Critical: If using unprotected Fmoc-5-Hnv, avoid using DMAP in any subsequent coupling steps to prevent premature esterification with activated amino acids.
-
-
N-Terminal Capping: After the final amino acid, it is often prudent to Acetylate (cap) the N-terminus or leave the Fmoc group on (if it doesn't interfere) to prevent the N-terminal amine from competing during cyclization.
Phase 2: Orthogonal Deprotection (The "Unmasking")
Objective: Remove the Allyl group from Glu and the TBDMS group from 5-Hnv to expose the reactive partners.
Protocol A: Removal of Allyl (Glu) [1]
-
Wash: Wash resin with DCM (
).[2] -
Catalyst Prep: Dissolve
(0.1 eq) and Phenylsilane ( , 10 eq) in dry DCM.-
Alternative Scavenger: Morpholine or N-methylaniline can be used instead of Phenylsilane.
-
-
Reaction: Add solution to resin. Shake for 1 hour under Argon (exclude
). -
Wash: Wash extensively with DCM, DMF, and 0.02M sodium diethyldithiocarbamate in DMF (to remove Pd traces).
Protocol B: Removal of TBDMS (5-Hnv)
-
Reagent: 1M TBAF (Tetrabutylammonium fluoride) in THF.
-
Reaction: Treat resin with TBAF solution (
min). -
Wash: DMF (
), DCM ( ).
Phase 3: On-Resin Cyclization (Esterification)
Objective: Form the ester bond between Glu-COOH and 5-Hnv-OH. This is the most challenging step due to the lower nucleophilicity of the hydroxyl group compared to amines.
Mechanism of Action (DIC/DMAP): The carbodiimide (DIC) activates the carboxylic acid to an O-acylisourea. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the hydroxyl group.
Figure 2: Steglich Esterification Mechanism adapted for Solid Phase.
Protocol:
-
Solvent: Use DCM or a DCM/DMF (9:1) mixture. DCM favors esterification but may shrink some resins; minimal DMF helps swelling.
-
Activation:
-
Dissolve DIC (5 eq) and DMAP (0.5 eq) in the solvent.
-
Note: High concentrations of DMAP can cause racemization of the activated acid (Glu). Keep DMAP catalytic (
eq) and reaction times controlled.
-
-
Reaction: Add to the resin containing the free Acid and Alcohol.
-
Incubation: Shake at room temperature for 4–12 hours.
-
Optimization: For difficult sequences, "double coupling" (repeat step 3-4) is recommended.
-
-
Monitoring: Standard Kaiser tests do not work here (no amines involved). Cleave a small aliquot of resin and analyze via LC-MS to confirm the mass shift (Linear vs. Cyclic -18 Da).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Cyclization | Steric hindrance or poor swelling. | Switch solvent to 100% DCM (if resin allows) or use MSNT / MelIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole) activation, which is more potent for difficult esters. |
| Racemization | Over-exposure to DMAP. | Reduce DMAP to 0.1 eq. Perform cyclization at |
| Hydrolysis (Post-Cleavage) | Ester instability in basic buffers. | Avoid high pH (>8.0) during purification. Store lyophilized powder at |
| O-N Acyl Shift | Free N-terminus near ester. | Ensure the N-terminus is acetylated or Fmoc-protected during the cyclization step. |
References
-
Coin, I., Dottorini, T., et al. (2004). "Solid-phase synthesis of a cyclodepsipeptide: The case of the cyclic depsipeptide of the peptide antibiotic W493 B." Journal of Peptide Science.
-
Kunz, H., & Dombo, B. (1988). "Solid Phase Synthesis of Peptides and Glycopeptides on Polymeric Supports with Allylic Anchor Groups." Angewandte Chemie International Edition.
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
-
Davies, J. S. (2003). "The cyclization of peptides and depsipeptides."[3][4][5] Journal of Peptide Science.
-
BenchChem. (2025).[6] "Application Notes and Protocols for the Synthesis of Cyclic Peptides."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]
- 5. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Incorporation of hydroxy-amino acids into peptidomimetics
An Application Scientist's Guide to the Incorporation of Hydroxy-Amino Acids into Peptidomimetics
Abstract
The integration of hydroxy-amino acids such as serine, threonine, and their unnatural analogues into peptide backbones is a cornerstone of modern peptidomimetic design. These modifications offer a sophisticated toolkit for modulating the pharmacological properties of peptide-based therapeutics, including enhanced proteolytic stability, improved bioavailability, and refined target affinity.[1][2][3] This guide provides an in-depth exploration of the critical chemical strategies, experimental protocols, and technical considerations required for the successful synthesis of hydroxy-amino acid-containing peptidomimetics. We delve into the causality behind protecting group selection, the mechanics of efficient coupling reagents, and provide validated, step-by-step protocols for solid-phase peptide synthesis (SPPS), cleavage, and purification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful modifications in their therapeutic design pipelines.
The Strategic Role of Hydroxy-Amino Acids in Peptidomimetics
Peptidomimetics are synthetic molecules designed to replicate the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability.[3] Within this field, hydroxy-amino acids are not merely passive structural components; they are active modulators of a molecule's biological and physical properties.
The hydroxyl group can:
-
Form Key Hydrogen Bonds: The -OH group can act as both a hydrogen bond donor and acceptor, enabling precise interactions within a receptor's binding pocket that can significantly enhance affinity and selectivity.
-
Mimic Transition States: In the design of protease inhibitors, hydroxy-ethylene and related moieties serve as non-hydrolyzable transition-state analogues of the peptide bond, leading to potent enzyme inhibition.[1][4]
-
Induce Conformational Constraints: The strategic placement of hydroxy-amino acids, particularly β-hydroxy or other non-natural variants, can introduce conformational rigidity, locking the peptidomimetic into a bioactive shape.[1]
-
Serve as a Handle for Further Modification: The hydroxyl group provides a reactive site for post-synthetic modifications, such as glycosylation or PEGylation, to further tune the molecule's properties.
Core Principles of Synthesis: Protecting Group Strategy
The success of any solid-phase peptide synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.[][6] The hydroxyl group of serine, threonine, or tyrosine is a reactive nucleophile that, if left unprotected, can lead to side reactions such as O-acylation during the coupling steps.[6][7]
In the context of modern SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is dominant due to its use of mild basic conditions for Nα-amino deprotection, which is orthogonal to the strong acid conditions used for final cleavage and side-chain deprotection.[6][8] This orthogonality is crucial for preserving the integrity of acid-labile side-chain protecting groups until the final step.[][6]
Causality in Protecting Group Selection
The choice of protecting group for the hydroxyl moiety is dictated by its stability to the repetitive mild base treatment for Fmoc removal (e.g., 20% piperidine in DMF) and its lability during the final acid-mediated cleavage (e.g., Trifluoroacetic acid).[6]
| Protecting Group | Structure | Cleavage Condition | Key Considerations & Rationale |
| tert-Butyl (tBu) | -C(CH₃)₃ | High concentration TFA | Workhorse for Fmoc SPPS. Its high acid lability makes it ideal for standard cleavage cocktails. It offers excellent stability to piperidine and coupling conditions.[7][9] |
| Trityl (Trt) | -C(C₆H₅)₃ | Mildly acidic (e.g., 1% TFA in DCM) | Highly acid-labile. Useful for preparing protected peptide fragments where the side chain needs to be deprotected while the peptide remains on a hyper-acid-sensitive resin. Its bulk can sometimes be beneficial in preventing aggregation.[7][9] |
| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acids (e.g., HF) or hydrogenolysis | Primarily used in Boc chemistry. Not fully compatible with standard Fmoc/TFA cleavage as it requires harsher conditions for complete removal.[9][10] |
The Coupling Reaction: Ensuring Efficiency
The formation of the amide bond is the central event in peptide synthesis. The carboxyl group of the incoming amino acid must be activated to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.[11] The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids or sequences prone to aggregation.
Classes of Coupling Reagents
Modern synthesis relies on in-situ activating reagents that rapidly form highly reactive species. These are broadly categorized as:
-
Carbodiimides (e.g., DIC, EDC): These reagents facilitate direct condensation but can lead to racemization. They are almost always used with additives like HOBt or Oxyma Pure to form an active ester, suppressing side reactions.[12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents form reactive OBt or OAt esters. They are known for high coupling efficiency and low racemization risk.[12]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most popular class of reagents. They generate highly reactive esters and are known for rapid reaction times and high yields, even in difficult couplings.[12][13] HATU and COMU are often considered the most efficient due to the nature of their active esters (OAt and Oxyma, respectively), which are more reactive than the OBt esters generated by HBTU.[14]
| Reagent | Activating Group | Relative Reactivity | Rationale for Use |
| HBTU/HCTU | OBt / O-6-ClBt ester | Moderate / High | Reliable and cost-effective choices for routine synthesis. HCTU is more reactive than HBTU.[13] |
| HATU | OAt ester | Very High | Gold standard for difficult couplings, including sterically hindered residues. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction.[13] |
| COMU | Oxyma ester | Very High | Efficacy is comparable or superior to HATU. It offers a better safety profile as its byproducts are non-explosive, and it has improved solubility.[14] |
Experimental Workflow and Protocols
The following section outlines a validated, self-contained protocol for the Fmoc-based solid-phase synthesis of a generic peptidomimetic containing a hydroxy-amino acid (e.g., Serine protected as tBu).
Visual Workflow: The SPPS Cycle
A diagram representing the key steps in a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Caption: The iterative cycle of Fmoc-SPPS.
Protocol 4.1: Fmoc Solid-Phase Peptide Synthesis
This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin. Adjust volumes accordingly for different scales or resin loadings.
Materials:
-
Fmoc-Rink Amide resin
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Protected Amino Acids: e.g., Fmoc-Ser(tBu)-OH, and others as required by the sequence.
-
Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Preparation and Swelling:
-
N-α-Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution (2 mL) to the resin, agitate for 3 minutes, and drain.
-
Add a fresh aliquot of the piperidine solution (2 mL), agitate for 10 minutes, and drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (HATU):
-
In a separate vial, prepare the activated amino acid solution. For a 4-fold excess:
-
Dissolve the Fmoc-amino acid (0.4 mmol) and HATU (0.39 mmol) in DMF (1.5 mL).
-
Add DIPEA (0.8 mmol, 2 equivalents relative to the amino acid).
-
Allow the solution to pre-activate for 1-2 minutes.[13]
-
-
Drain the wash solvent from the resin and immediately add the activated amino acid solution.
-
Agitate the mixture for 45-60 minutes at room temperature.
-
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling (recoupling) may be necessary by repeating step 3.[17]
-
-
Washing and Iteration:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
The resin is now ready for the next cycle. Repeat steps 2-4 for each amino acid in the sequence.
-
Protocol 4.2: Cleavage and Global Deprotection
CAUTION: This step must be performed in a certified fume hood. TFA is highly corrosive.
-
Resin Preparation:
-
After the final Fmoc deprotection and wash, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A standard cocktail is: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. TIS is a scavenger to prevent re-attachment of reactive carbocations (like the tBu group) to sensitive residues.
-
Add the cleavage cocktail (2-3 mL) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 4.3: Purification and Characterization
-
Purification:
-
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A standard method involves a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over a C18 column. Fractions are collected and analyzed for purity.
-
-
Characterization:
Conclusion
The successful incorporation of hydroxy-amino acids into peptidomimetics is a highly achievable yet nuanced process that relies on a firm understanding of orthogonal chemistry principles. By carefully selecting side-chain protecting groups like tert-butyl, which are stable to Fmoc deprotection, and employing high-efficiency coupling reagents such as HATU or COMU, researchers can overcome common synthetic hurdles. The protocols detailed herein provide a validated framework for the synthesis, cleavage, and purification of these valuable molecules, empowering scientists to advance the design of next-generation therapeutics with enhanced pharmacological profiles.
References
- Vertex AI Search, based on an article about amino acid deriv
- Yajima, H., et al. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1947-1952.
- Sivanandhan, M., et al. (2001). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 113(5-6), 413-421.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Sureshbabu, V. V., et al. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry, 18(16), 3045-3050.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Carpino, L. A., et al. (2000). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BOC Sciences. (n.d.).
- Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 101082.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances, 4(68), 36205-36216.
- AiFChem. (2026). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
- de la Torre, B. G., & Albericio, F. (2025).
- Exner, M. P., et al. (2017). Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase. ACS Chemical Biology, 12(9), 2323-2327.
- Jia, T. Z., & Chandru, K. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Journal of the Royal Society Interface, 21(214), 20240129.
- AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Kumar, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271-291.
- Rovero, P., et al. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 788789.
- Wójcik, P. I., & Berlicki, Ł. (2021).
- Rothschild, D. S., & Williams, L. D. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 265.
- Balboni, G., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3746-3781.
- Roher, A. E., et al. (1993). Identification and characterization of O-biotinylated hydroxy amino acid residues in peptides. Peptide Research, 6(3), 143-148.
- Anglès, F., & Guichard, G. (2020). Structure-Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv.
- Kumar, A., et al. (2020). Role of peptidomimetics for new drug discovery.
- Smith, J. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1).
- Guichard, G., et al. (2025). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Gibson, C., & Li, P. (2015). Current Synthetic Approaches to Peptide and Peptidomimetic Cyclization.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gellman, S. H. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Soderberg, T. (2025). Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
- Gellman, S. H. (1998). Beta-amino acids: versatile peptidomimetics. Accounts of Chemical Research, 31(4), 173-180.
- Avan, I., et al. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594.
- Adkins, J. N., et al. (2006). Current peptidomics: Applications, purification, identification, quantification, and functional analysis. Mass Spectrometry Reviews, 25(5), 798-816.
- Green, B. A., et al. (1988). Purification and characterization of a peptidoglycan-associated lipoprotein from Haemophilus influenzae. Infection and Immunity, 56(6), 1529-1534.
- ResolveMass Laboratories Inc. (2025).
Sources
- 1. wjarr.com [wjarr.com]
- 2. Frontiers | Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development [frontiersin.org]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 9. peptide.com [peptide.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. people.uniurb.it [people.uniurb.it]
- 12. jpt.com [jpt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biomatik.com [biomatik.com]
- 18. Identification and characterization of O-biotinylated hydroxy amino acid residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
Application Note: High-Efficiency Cleavage of Fmoc-L-2-amino-5-hydroxypentanoic Acid from Solid Support using Trifluoroacetic Acid
Introduction
Fmoc-L-2-amino-5-hydroxypentanoic acid is a non-standard amino acid analog increasingly utilized in the synthesis of specialty peptides and peptidomimetics. Its unique structure, featuring a terminal hydroxyl group on a flexible five-carbon side chain, allows for post-synthesis modifications, cyclization, or the introduction of specific recognition motifs. The final step in solid-phase peptide synthesis (SPPS) is the global deprotection of side-chain protecting groups and cleavage of the peptide from the resin support.[1][2] This is most commonly achieved using a strong acid, typically Trifluoroacetic acid (TFA).[1][2]
However, the presence of the hydroxyl group on the side chain of 2-amino-5-hydroxypentanoic acid introduces a specific challenge. Under the highly acidic conditions of TFA cleavage, this nucleophilic group can be susceptible to side reactions, primarily esterification with TFA (trifluoroacetylation) or dehydration.[3] This note provides a detailed protocol and the underlying chemical principles for the successful cleavage of peptides containing this residue, ensuring high yield and purity of the target molecule.
The Cleavage Mechanism: A Deeper Look
The final cleavage in Fmoc-based SPPS is a robust acidolysis reaction. TFA, a strong organic acid, performs two simultaneous functions: it cleaves the acid-labile linker anchoring the peptide to the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][4] This process generates highly reactive carbocations from the protecting groups and the resin linker.[5][6]
These electrophilic carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Cysteine, and Tyrosine.[1][6] Furthermore, the hydroxyl group of Fmoc-L-2-amino-5-hydroxypentanoic acid, while less nucleophilic than a thiol or indole group, can still be a target for these cations or undergo acid-catalyzed side reactions.
The Critical Role of Scavengers
To prevent these unwanted modifications, a "cleavage cocktail" containing TFA and a mixture of scavengers is essential.[2][6] Scavengers are reagents that efficiently trap, or "scavenge," the reactive carbocations before they can damage the peptide.[7][8]
For a peptide containing a hydroxylated residue like L-2-amino-5-hydroxypentanoic acid, the selection of scavengers is critical.
-
Water (H₂O): Serves as a scavenger for tert-butyl cations generated from tBu protecting groups on residues like Serine, Threonine, Aspartic Acid, and Glutamic Acid.[5] It also helps to hydrate and facilitate the removal of arginine protecting groups (Pbf, Pmc).[1]
-
Triisopropylsilane (TIS or TIPS): An excellent scavenger for trityl (Trt) cations and a potent reducing agent.[8][9][10] It acts as a hydride donor to irreversibly quench carbocations, forming stable byproducts.[8][9] Its presence is crucial for protecting residues like Tryptophan and preventing oxidation.[8]
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers are particularly effective at protecting against modifications of Cysteine and Methionine.[5][11] They can also help reduce any potential oxidation.[5]
The mechanism involves TFA protonating the protecting groups, leading to their departure as carbocations. These cations are then immediately quenched by the scavenger molecules present in the cocktail.
Data Interpretation and Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage / Deprotection (Multiple peaks in HPLC corresponding to protected species) | 1. Insufficient reaction time. 2. Ineffective cleavage cocktail for specific protecting groups (e.g., Arg(Pbf)). | 1. Extend cleavage time to 4 hours. 2. Ensure at least 5% water is present in the cocktail. A small test cleavage is always recommended. |
| Side-Product Formation (+56 Da, +72 Da, or +242 Da adducts on sensitive residues) | Inefficient scavenging of carbocations (tBu⁺, Trt⁺, etc.). | Ensure TIS and other appropriate scavengers are used. Check the freshness of the scavengers, as thiols can oxidize over time. |
| Trifluoroacetylation of Hydroxyl Group (+96 Da adduct on the target residue) | The hydroxyl group has reacted with TFA. This is rare but possible with prolonged exposure or elevated temperatures. | Ensure the cleavage is performed at room temperature. Do not extend cleavage times beyond 4-6 hours unnecessarily. Ensure prompt precipitation and washing. |
| Poor Precipitation / Oily Product | The peptide is very hydrophobic or very short and hydrophilic. | Use a mixture of ether and hexane for precipitation of hydrophobic peptides. For hydrophilic peptides, ensure the ether is thoroughly chilled (-20°C). |
Conclusion
The successful cleavage of peptides containing Fmoc-L-2-amino-5-hydroxypentanoic acid is readily achievable with careful consideration of the cleavage cocktail composition. The primary risk stems from side reactions caused by carbocations generated during deprotection. The use of a well-balanced scavenger cocktail, such as a modified Reagent K containing TFA, water, phenol, and TIS, provides a robust defense against these side reactions, preserving the integrity of the hydroxyl side chain and other sensitive residues. By following the detailed protocol and troubleshooting guide provided, researchers can confidently obtain high-quality crude peptide ready for subsequent purification and application.
References
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). CreoSalus. Retrieved March 7, 2026, from [Link]
-
What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018, January 4). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PubMed. Retrieved March 7, 2026, from [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved March 7, 2026, from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved March 7, 2026, from [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Reduction of cysteine-S-protecting groups by triisopropylsilane. Solid-Phase Synthesis: A Practical Guide. CRC Press. Retrieved from [Link]
-
In solid-phase peptide synthesis (SPPS), we use TIS as a scavenger agent. What purpose does it serve? (n.d.). Homework.Study.com. Retrieved March 7, 2026, from [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved March 7, 2026, from [Link]
-
Triisopropylsilane. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025, February 23). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Specific cleavage of amino side chains of serine and threonine in peptides and proteins with S-ethyltrifluorothioacetate vapor. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved March 7, 2026, from [Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. selectscience.net [selectscience.net]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. renyi.hu [renyi.hu]
- 7. homework.study.com [homework.study.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 11. polypeptide.com [polypeptide.com]
Application Notes and Protocols: Leveraging 5-Hydroxypentanoic Acid Side Chains for Novel Bioconjugation Strategies
Introduction: A Versatile Handle for Bioconjugation
In the evolving landscape of bioconjugation, the development of chemical handles that offer precision, versatility, and biocompatibility is paramount.[1] 5-Hydroxypentanoic acid (5-HPA), a molecule possessing both a terminal hydroxyl and a carboxylic acid group, presents a unique and largely untapped potential as a bioconjugation handle.[2] This bifunctionality opens the door to orthogonal conjugation strategies, where each functional group can be addressed independently to create complex bioconjugates. This application note details two innovative protocols for utilizing 5-HPA side chains in proteins for the site-specific attachment of payloads, such as therapeutic agents or imaging probes.
The core concept involves the incorporation of a protected form of 5-HPA as a non-canonical amino acid (ncAA) into the protein of interest.[3][4] The use of orthogonal protecting groups allows for the selective deprotection and subsequent conjugation to either the hydroxyl or the carboxylic acid moiety.[5][6] This approach provides researchers with enhanced control over the bioconjugation process, enabling the creation of well-defined and homogeneous products.
Part 1: Bioconjugation via the Carboxylic Acid Moiety of 5-HPA
This protocol describes the conjugation of an amine-containing payload to the carboxylic acid group of a 5-HPA side chain that has been incorporated into a protein. The hydroxyl group of the 5-HPA is initially protected with a group that is stable during the carboxyl-amine coupling reaction.
Principle of the Reaction
The carboxylic acid on the 5-HPA side chain is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[7] This amine-reactive intermediate then readily couples with a primary amine on the payload molecule to form a stable amide bond.[8][9]
Workflow Overview
Caption: Workflow for conjugation to the 5-HPA carboxylic acid.
Detailed Protocol
Materials:
-
Protein containing a site-specifically incorporated 5-HPA ncAA (with a protected hydroxyl group)
-
Amine-containing payload (e.g., fluorescent dye, drug molecule)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)[]
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the protein containing the protected 5-HPA ncAA in Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of the Carboxylic Acid:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in anhydrous DMSO or Activation Buffer.[7]
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Payload:
-
Dissolve the amine-containing payload in Coupling Buffer.
-
Add the activated protein solution to the payload solution. A 10- to 20-fold molar excess of the payload over the protein is recommended as a starting point.[13]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.[14]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization:
Part 2: Bioconjugation via the Hydroxyl Moiety of 5-HPA
This protocol details the conjugation of a payload containing an NHS-ester to the hydroxyl group of a 5-HPA side chain. In this scenario, the carboxylic acid of the 5-HPA is initially protected.
Principle of the Reaction
The hydroxyl group on the deprotected 5-HPA side chain acts as a nucleophile, attacking the activated carbonyl of an NHS-ester-functionalized payload.[19][20] This reaction forms a stable ester linkage.[21] While less common than amine-reactive chemistries, this approach offers an alternative strategy for bioconjugation.
Workflow Overview
Caption: Workflow for conjugation to the 5-HPA hydroxyl group.
Detailed Protocol
Materials:
-
Protein containing a site-specifically incorporated 5-HPA ncAA (with a protected carboxylic acid group)
-
Payload functionalized with an NHS-ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[22]
-
Deprotection reagent (specific to the protecting group used for the hydroxyl)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)[23]
-
Anhydrous DMSO or DMF[24]
Procedure:
-
Protein Preparation and Deprotection:
-
Dissolve the protein containing the protected 5-HPA ncAA in a buffer compatible with the deprotection chemistry.
-
Perform the deprotection reaction according to the specific protocol for the chosen hydroxyl protecting group.
-
Exchange the deprotected protein into the Reaction Buffer (pH 8.3-8.5) using a desalting column. The final protein concentration should be 1-5 mg/mL.[21]
-
-
Preparation of the NHS-Ester Payload:
-
Immediately before use, dissolve the NHS-ester functionalized payload in anhydrous DMSO or DMF to a concentration of 10 mM.[13]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.[14]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Characterization:
Data Presentation and Characterization
Successful bioconjugation should be validated by appropriate analytical techniques. Mass spectrometry is a powerful tool for this purpose.
| Analysis | Technique | Expected Outcome |
| Confirmation of Conjugation | LC-MS | An increase in the molecular weight of the protein corresponding to the mass of the attached payload.[17] |
| Degree of Labeling (DOL) | Deconvolution of the mass spectrum | Determination of the average number of payload molecules conjugated per protein.[16] |
| Purity Assessment | SDS-PAGE | A shift in the band of the conjugated protein compared to the unconjugated protein. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conjugation | Inactive EDC/NHS or NHS-ester payload due to hydrolysis. | Use fresh reagents and anhydrous solvents. Allow reagents to come to room temperature before opening.[9] |
| Incorrect pH for the reaction. | Verify the pH of all buffers. For EDC/NHS, activation should be at pH 6.0 and coupling at pH 7.2-7.5. For NHS-ester to hydroxyl, pH should be 8.3-8.5.[7][22] | |
| Presence of interfering substances in buffers (e.g., primary amines like Tris). | Use amine-free buffers for EDC/NHS and hydroxyl-amine reactions.[21] | |
| Protein precipitation | High degree of conjugation or inappropriate buffer conditions. | Optimize the molar ratio of the payload to the protein. Ensure buffer components are compatible with the protein. |
Conclusion
The use of 5-hydroxypentanoic acid side chains as a bioconjugation handle offers a novel and versatile platform for the construction of well-defined bioconjugates. By employing orthogonal protection strategies, researchers can selectively target either the carboxylic acid or the hydroxyl group, providing greater control and flexibility in the design of complex biomolecules for therapeutic and diagnostic applications. The protocols outlined in this application note provide a foundational framework for exploring the potential of this promising bioconjugation handle.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Creative Diagnostics. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]
-
Flexbio System. (n.d.). 5-Hydroxypentanoic acid. Retrieved from [Link]
-
Adam, P. J., et al. (1995). Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry, 6(5), 624-629. [Link]
-
European Pharmaceutical Review. (2023, March 1). New purification method could enhance protein drug manufacturing. Retrieved from [Link]
-
Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
Penn Center for Innovation. (n.d.). Single step protein purification and site-specific bioconjugation. Retrieved from [Link]
-
CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]
-
BioAgilytix. (2025, October 24). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Retrieved from [Link]
-
LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]
-
Carrico, I. S. (2008). Chemoenzymatic Methods for Site-Specific Protein Modification. Topics in Current Chemistry, 283, 1-32. [Link]
-
Zhang, H., et al. (2011). Mass spectrometry-based carboxyl footprinting of proteins: method evaluation. Analytical and Bioanalytical Chemistry, 401(2), 645-654. [Link]
-
Bio-Synthesis, Inc. (n.d.). Protein Conjugation. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Bernardes, G. J., et al. (2010). Irreversible Protein Labeling by Paal–Knorr Conjugation. Angewandte Chemie International Edition, 49(45), 8445-8449. [Link]
-
American Chemical Society. (2022, December 13). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
University of Regensburg. (n.d.). Protecting Groups. Retrieved from [Link]
-
Hoare, D. G., & Koshland, D. E. (1967). A Procedure for the Selective Modification of Carboxyl Groups in Proteins. Journal of the American Chemical Society, 88(9), 2057-2057. [Link]
-
Kim, D. Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1337-1353. [Link]
-
Singh, R., et al. (2026, January 18). Recent developments in bioconjugation: From strategies to design and clinical applications. Journal of Controlled Release, 365, 788-812. [Link]
-
American Chemical Society. (n.d.). A Procedure for the Selective Modification of Carboxyl Groups in Proteins. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Chemoselective labeling of carboxylic acid by (a) esterification by diazo compounds, (b) coupling reaction by EDC·HCl, and (c) photocatalyzed alkylation with the Michael acceptor. Retrieved from [Link]
-
Dougherty, D. A. (2008). Incorporation of non-canonical amino acids. Current Opinion in Chemical Biology, 12(6), 678-684. [Link]
-
ResearchGate. (2025, October 17). Tuning a Protein Labeling Reaction to Achieve Highly Site‐Selective Lysine Conjugation. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Incorporation of Non-Canonical Amino Acids into Proteins. Retrieved from [Link]
-
American Society for Microbiology. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
-
Single Use Support. (2023, April 20). Bioconjugation simply explained. Retrieved from [Link]
-
Frontiers. (2020, July 22). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Retrieved from [Link]
-
JoVE. (2022, May 27). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. 5-Hydroxypentanoic acid | Flexbio System [flexbiosys.com]
- 3. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfachemic.com [alfachemic.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info2.gbiosciences.com [info2.gbiosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bioagilytix.com [bioagilytix.com]
- 19. interchim.fr [interchim.fr]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. goldbio.com [goldbio.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. cellmosaic.com [cellmosaic.com]
- 24. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 25. enovatia.com [enovatia.com]
- 26. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting O-Overacylation in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Advanced SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you diagnose, prevent, and reverse the unwanted O-acylation of hydroxyl-containing amino acids during peptide assembly.
The Causality of O-Overacylation
During Solid-Phase Peptide Synthesis (SPPS), the primary goal is the sequential formation of N-amide bonds. However, the hydroxyl side chains of Serine (Ser), Threonine (Thr), and Tyrosine (Tyr) act as competing nucleophiles. If these side chains are unprotected—either intentionally for green chemistry purposes[1] or unintentionally due to premature protecting group loss—they can react with highly activated amino acids (e.g., O-acylisoureas or symmetrical anhydrides).
This esterification (O-acylation) leads to two major failure modes:
-
Chain Branching: If the O-acylated residue is an Fmoc-protected amino acid, subsequent deprotection steps will expose its alpha-amine, initiating a secondary, branched peptide chain.
-
Mass Adducts: If the esterification occurs as a termination event, it results in a persistent mass shift (e.g., +AA mass) that complicates purification and reduces the final yield[2].
The addition of hyper-acylation catalysts like 4-Dimethylaminopyridine (DMAP) or the use of elevated temperatures in microwave SPPS significantly lowers the activation energy barrier for ester bond formation, exacerbating this side reaction[3].
Diagnostic Workflow
Before applying chemical interventions, you must confirm that O-acylation is the root cause of your synthesis failure. The workflow below outlines a self-validating diagnostic process.
Workflow for diagnosing and resolving O-acylation during peptide synthesis.
Risk Factors and Mitigation Strategies
To achieve a self-validating and robust synthesis, you must balance coupling efficiency with chemoselectivity. The table below summarizes how different variables influence O-acylation and how to mitigate them.
| Reagent / Condition | O-Acylation Risk | Causality / Mechanism | Mitigation Strategy |
| DIC / DMAP | Critical | DMAP acts as a hyper-acylation catalyst, driving the esterification of hydroxyls[3]. | Strictly avoid DMAP during standard chain elongation. Limit its use exclusively to loading the first amino acid onto Wang resins. |
| HATU / DIEA | Moderate | Highly reactive uronium species can acylate unprotected hydroxyls if the reaction is prolonged. | Reduce equivalents (e.g., 2-3 eq) and shorten coupling times. Switch to milder activators like DIC/Oxyma if O-acylation persists. |
| Microwave Heating (>75°C) | High | Elevated thermal energy overcomes the activation barrier for ester bond formation[1]. | Cap the coupling temperature at 50°C for sequences containing vulnerable, minimally protected residues. |
| Hydroxylamine (Reversal) | Low | Nucleophilic attack specifically and chemoselectively cleaves O-esters while leaving N-amides intact[2]. | Implement as a targeted post-synthesis, on-resin de-esterification step (See Protocol A). |
Experimental Protocols
Protocol A: Targeted On-Resin Reversal of O-Acylation
Scientific Rationale: O-ester bonds are significantly more susceptible to nucleophilic attack than N-amide bonds. By introducing a strong, targeted nucleophile like hydroxylamine (NH₂OH) or dilute hydrazine, we can chemoselectively cleave the unwanted ester bond (O-deacylation) without causing peptide chain fragmentation[2][4].
Step-by-Step Methodology:
-
Resin Preparation: After completing the peptide assembly but before global TFA cleavage, wash the peptidyl-resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL) to remove residual coupling reagents.
-
Reagent Formulation: Prepare a solution of 0.8 M hydroxylamine hydrochloride (NH₂OH·HCl) in 0.1 M boric acid, carefully adjusted to pH 9.2 using NaOH[2]. Alternatively, a 2% hydrazine monohydrate solution in DMF can be utilized[4].
-
Nucleophilic Treatment: Add 5 mL of the reversal solution per gram of resin. Agitate gently at room temperature for 2 to 5 hours.
-
Neutralization & Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 5 mL), followed by 5% DIEA in DMF (2 × 5 mL) to neutralize any remaining acid, and finally DCM (3 × 5 mL).
-
Self-Validating Verification: Perform a micro-cleavage on 5–10 mg of the treated resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1 hour. Precipitate in cold ether, centrifuge, and analyze the pellet via LC-MS. The disappearance of the +AA mass adduct and the restoration of the target peptide mass confirms successful O-deacylation.
Mechanistic pathway of unwanted O-acylation and its targeted chemoselective reversal.
Frequently Asked Questions (FAQs)
Q1: Can standard Fmoc deprotection (20% piperidine) automatically reverse O-acylation? A1: No, not reliably. While piperidine is a secondary amine and can cause some degree of ester hydrolysis over time, it is generally too slow and sterically hindered to quantitatively reverse O-acylation during standard 10-minute deprotection cycles[5]. Dedicated, unhindered nucleophiles like hydroxylamine are required for complete and efficient reversal[2].
Q2: I am synthesizing a depsipeptide (O-acyl isopeptide). How do I prevent O-to-N acyl shifts during synthesis? A2: Depsipeptides deliberately utilize O-acylation on Ser/Thr to disrupt beta-sheet aggregation and improve solubility[6][7]. Because the O-to-N acyl shift is base-catalyzed, you must avoid standard Fmoc/piperidine chemistry on the residues immediately following the ester bond. Maintain strict acidic or neutral conditions until you intentionally trigger the O-to-N shift post-purification by adjusting the pH to 7.4[7][8].
Q3: Does the choice of side-chain protecting group matter for preventing this? A3: Absolutely. Bulky protecting groups like Trityl (Trt) or tert-butyl (tBu) sterically hinder the hydroxyl oxygen. However, Trt on Ser/Thr can sometimes be prematurely lost under mildly acidic environments (e.g., prolonged exposure to certain activators), exposing the hydroxyl group. If O-acylation persists despite standard protection, consider utilizing a protecting-group-free aqueous SPPS method, which leverages water's hydrogen bonding to natively suppress O-acylation[1].
References
-
Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection ACS Publications 1
-
A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS CSBio Instrumentation Co.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Luxembourg Bio Technologies6
-
Solid Phase Peptide Synthesis Help : r/labrats Reddit 3
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases Green Chemistry (RSC Publishing) 5
-
Product Focus: Reagents for the synthesis of cyclic and modified peptides Merck / Novabiochem® 4
-
Novabiochem® Innovation: Synthesis of difficult peptides Merck / Novabiochem® 7
-
Model Studies on iTRAQ™ Modification of Peptides: Sequence-Dependent Reaction Specificity National Institutes of Health (NIH) 2
-
Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer National Institute of Informatics (NII) 8
-
Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry University of Groningen 9
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Model Studies on iTRAQ™ Modification of Peptides: Sequence-Dependent Reaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 9. pure.rug.nl [pure.rug.nl]
Technical Support Center: Troubleshooting Aspartimide-Like Side Reactions in Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers and drug development professionals troubleshooting sequence-specific degradation during Solid-Phase Peptide Synthesis (SPPS). Here, we address the mechanistic causes and field-proven solutions for aspartimide formation, specifically when exacerbated by hydroxy acids (such as Serine, Threonine, or depsipeptide ester linkages).
🔍 Frequently Asked Questions & Troubleshooting
Q1: I am synthesizing a peptide containing an Asp-Ser or Asp-Thr motif. My LC-MS shows a major impurity with a -18 Da mass shift, and another at +85 Da. What is happening?
A1: You are observing base-catalyzed aspartimide formation (-18 Da) and its subsequent ring-opening by the deprotection base to form a piperidide adduct (+85 Da)[1].
The Mechanistic Causality: During standard Fmoc deprotection (typically using 20% piperidine in DMF), the basic environment deprotonates the backbone amide nitrogen adjacent to the aspartic acid. This nitrogen becomes a strong nucleophile and attacks the β-carboxyl carbon of the Asp side chain, forming a five-membered cyclic imide (aspartimide)[1]. When the adjacent residue is a hydroxy acid-containing amino acid like Serine or Threonine, the side-chain hydroxyl group acts as an internal catalyst. It hydrogen-bonds with the transition state, lowering the activation energy for the nucleophilic attack[2]. Because Glycine lacks steric hindrance and Ser/Thr actively catalyze the reaction, Asp-Gly, Asp-Ser, and Asp-Thr are the most dangerous motifs in SPPS[2].
Fig 1: Mechanism of hydroxy acid-catalyzed aspartimide formation and subsequent degradation pathways.
Q2: How can I prevent aspartimide formation in these hydroxy acid-containing sequences?
A2: The most robust strategy for Asp-Ser or Asp-Thr motifs is the integration of Pseudoproline (ψ-Pro) dipeptides [3].
The Mechanistic Causality: Pseudoprolines reversibly protect the Ser/Thr hydroxyl group and the backbone nitrogen by tying them together within a rigid oxazolidine ring[3]. By structurally locking the backbone nitrogen, it can no longer act as a nucleophile, completely shutting down the aspartimide pathway. Furthermore, the oxazolidine ring breaks up β-sheet aggregation, improving overall synthesis yields. The ring is seamlessly converted back to the native Ser/Thr during standard acidic TFA cleavage[3].
Q3: I am synthesizing a depsipeptide (containing an ester backbone instead of an amide). I see severe degradation during Fmoc deprotection. Are these related to aspartimide reactions?
A3: Yes, but the degradation is often more severe. In depsipeptides, the ester linkage (formed by a hydroxy acid) is significantly more base-labile than a standard amide bond. While the ester oxygen itself does not form an aspartimide, the ester bond is highly susceptible to base-catalyzed hydrolysis or direct nucleophilic attack by piperidine, leading to chain cleavage[4]. Furthermore, if you are using temporary backbone protection like Hmb (which forms a transient depsipeptide intermediate to prevent aspartimide), it can undergo premature ester cleavage before the desired O-to-N acyl shift occurs[4].
The Solution: You must suppress the nucleophilicity of the deprotection base. Adding mild acids to the deprotection cocktail (e.g., 0.1 M Formic Acid or 0.1 M Oxyma Pure in 20% Piperidine) neutralizes the strong nucleophilicity of piperidine while maintaining enough basicity for efficient Fmoc removal[5].
Fig 2: Troubleshooting decision tree for mitigating aspartimide side reactions in SPPS.
📊 Quantitative Data: Comparison of Mitigation Strategies
The following table summarizes the expected outcomes when applying different mitigation strategies to highly susceptible Asp-Ser/Thr or depsipeptide sequences, based on established SPPS benchmarks.
| Mitigation Strategy | Primary Target Motif | Aspartimide Yield (%) | Piperidide Adduct (%) | Target Peptide Purity (%) |
| Standard 20% Piperidine | Asp-Ser / Asp-Thr | 25 - 40% | 15 - 20% | < 40% |
| 20% Piperidine + 0.1M Formic Acid | Asp-Gly / Depsipeptides | 5 - 10% | < 2% | > 80% |
| Pseudoproline Dipeptide (ψ-Pro) | Asp-Ser / Asp-Thr | < 1% | Not Detected | > 95% |
| Bulky Asp Protection (e.g., OMpe) | General Asp-Xaa | 2 - 5% | < 1% | > 90% |
🧪 Self-Validating Experimental Protocol
Implementation of Pseudoproline Dipeptides for Asp-Ser/Thr Sequences
To ensure a self-validating workflow, this protocol incorporates built-in analytical checkpoints to confirm coupling efficiency and the absence of side reactions.
Step 1: Sequence Analysis & Reagent Preparation
-
Identify the problematic Asp-Ser or Asp-Thr motif in your target sequence.
-
Procure the corresponding pre-formed pseudoproline dipeptide (e.g., Fmoc-Asp(OtBu)-Ser(ψMe,Me pro)-OH). Note: Do not attempt to couple Ser and Asp sequentially when using this strategy.
Step 2: Resin Swelling & Deprotection
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection using 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).
Step 3: Sterically Hindered Coupling (Critical Step)
-
Causality Check: Because the oxazolidine ring creates significant steric hindrance, standard coupling times will fail.
-
Dissolve 3.0 equivalents of the pseudoproline dipeptide and 3.0 eq of HATU in DMF. Add 6.0 eq of DIPEA.
-
Add the activated mixture to the resin and agitate for 2 to 3 hours at room temperature.
Step 4: Self-Validation (Kaiser Test)
-
Withdraw a few resin beads and perform a Kaiser test.
-
Validation: A blue color indicates incomplete coupling. If positive, perform a second coupling cycle using a different activator (e.g., DIC/Oxyma) for 2 hours. Do not proceed until the Kaiser test is negative (yellow/colorless).
Step 5: Elongation & Cleavage
-
Continue standard Fmoc SPPS for the remainder of the sequence.
-
Cleave the peptide using a standard acidic cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2.5 hours.
-
Mechanistic Action: The high concentration of TFA simultaneously cleaves the peptide from the resin, removes the OtBu protecting group, and hydrolyzes the oxazolidine ring, yielding the native, aspartimide-free Asp-Ser/Thr sequence.
Step 6: Final Validation
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS.
-
Validation: Confirm the presence of the target mass and the strict absence of the [M - 18] and [M + 85] degradation peaks.
📚 References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: nih.gov URL:1
-
Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) Source: peptidechemistry.org URL:2
-
Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield Source: chempep.com URL:3
-
Epimerisation in Peptide Synthesis Source: mdpi.com URL:5
-
Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology Source: ppke.hu URL:4
Sources
Technical Support Center: Fmoc-L-Hva-OH Coupling and Aggregation on Wang Resin
Welcome to the Technical Support Center for advanced challenges in Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals encountering aggregation and coupling inefficiencies with Fmoc-L-Hva-OH (Fmoc-L-Homovaline-OH) on Wang resin. As a sterically hindered amino acid, the incorporation of L-Homovaline presents unique challenges that can significantly impact synthesis yield and purity. This resource provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommended strategies to empower you to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: We are experiencing consistently low coupling yields and failed sequences after the introduction of Fmoc-L-Hva-OH. What is the primary cause of this issue?
A1: The principal challenge with Fmoc-L-Hva-OH lies in its structure. L-Homovaline is an analogue of valine with an additional methylene group in its side chain, contributing to significant steric hindrance. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the Wang resin. This steric clash slows down the reaction kinetics of amide bond formation, often leading to incomplete coupling. Furthermore, the hydrophobic nature of the side chain can promote inter-chain interactions, leading to on-resin aggregation. This aggregation can cause the resin to shrink and further block reactive sites, exacerbating the problem of poor coupling efficiency.[1][2]
Q2: Our standard coupling protocol using DIC/HOBt is proving ineffective for Fmoc-L-Hva-OH. Which coupling reagents are recommended for such sterically hindered residues?
A2: For sterically demanding couplings, standard carbodiimide reagents like DIC are often insufficient.[1] More potent activating reagents are necessary to overcome the high activation energy barrier. We recommend the use of uronium/aminium salt-based reagents, which form highly reactive active esters. The top recommendations are:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU forms a more reactive OAt-ester, leading to faster and more efficient reactions with less risk of racemization.[3][4][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and commonly used coupling reagent, though slightly less reactive than HATU.[3]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings.[2]
The choice between these will depend on the specific sequence and the severity of the coupling difficulty. HATU is generally the preferred first choice for overcoming significant steric hindrance.
Q3: We've switched to HATU, but the Kaiser test is still positive after a single coupling of Fmoc-L-Hva-OH. What are the next steps?
A3: A positive Kaiser test after using a potent coupling reagent indicates that a single coupling is insufficient to drive the reaction to completion. The recommended strategy is double coupling .[2] This involves repeating the coupling step with a fresh solution of activated Fmoc-L-Hva-OH immediately after the first coupling. This increases the probability of acylating the remaining free amines. If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines using acetic anhydride to prevent the formation of deletion peptides in the final product.
Q4: Can on-resin aggregation be visually identified, and what immediate actions can be taken to disrupt it?
A4: Yes, on-resin aggregation often manifests as a noticeable shrinking of the resin bed. The resin beads may also clump together. In such cases, standard monitoring tests like the Kaiser test can sometimes give false negatives because the reagents cannot access the sterically shielded amine groups.
To disrupt existing aggregation, you can perform a chaotropic salt wash . Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up the secondary structures responsible for aggregation. It is critical to thoroughly wash the resin with DMF after the salt wash to remove all traces of the salt, as it can interfere with the subsequent coupling reaction.
Troubleshooting Guide: Systematic Approach to Fmoc-L-Hva-OH Coupling
This guide provides a structured workflow for diagnosing and resolving issues with Fmoc-L-Hva-OH incorporation.
Problem: Positive Kaiser Test After First Coupling
A positive Kaiser test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
| Possible Cause | Recommended Action |
| Insufficient Reagent Potency | Switch from standard carbodiimide reagents (DIC/HOBt) to a more potent uronium/aminium salt like HATU or HBTU .[1] |
| Inadequate Reaction Time | For sterically hindered amino acids, extend the coupling time from the standard 1-2 hours to 4 hours or even overnight .[2] |
| Suboptimal Solvent Choice | If using DMF, consider switching to or using a mixture including NMP (N-Methyl-2-pyrrolidone) , which has superior solvating properties and can help disrupt aggregation.[1] |
| Peptide Aggregation | Perform a chaotropic salt wash with 0.8 M NaClO₄ or LiCl in DMF prior to the coupling step. |
| Insufficient Reagent Equivalents | Increase the equivalents of the Fmoc-amino acid, coupling reagent, and base. A common starting point for difficult couplings is 4 equivalents of each relative to the resin loading. |
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A systematic workflow for addressing incomplete coupling of Fmoc-L-Hva-OH.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Fmoc-L-Hva-OH using HATU
This protocol is designed to maximize the coupling efficiency of sterically hindered amino acids like Fmoc-L-Hva-OH.
-
Resin Preparation:
-
Swell the Wang resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Confirm the presence of free primary amines with a positive Kaiser test.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Hva-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring and Recoupling:
-
Perform a Kaiser test to monitor the reaction completion.
-
If the Kaiser test is positive (blue beads), drain the reaction solution and perform a second coupling (double coupling) with a fresh solution of activated Fmoc-L-Hva-OH for another 2 hours.
-
If the Kaiser test is negative (yellow/colorless beads), the coupling is complete.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Protocol 2: On-Resin Aggregation Disruption with Chaotropic Salt Wash
This protocol should be performed before a difficult coupling step if aggregation is suspected.
-
Resin Preparation:
-
Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.
-
-
Chaotropic Wash:
-
Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min). This step helps to break up existing secondary structures.
-
-
DMF Wash:
-
Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.
-
Diagram: High-Efficiency Coupling Workflow
Caption: A step-by-step workflow for the high-efficiency coupling of Fmoc-L-Hva-OH.
Data Summary
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |
| DIC/HOBt | OBt ester | Standard | Often insufficient for sterically hindered residues like L-Hva. |
| HBTU | OBt ester | High | A significant improvement over carbodiimides. |
| HATU | OAt ester | Very High | Recommended for difficult couplings due to the higher reactivity of the OAt-ester.[3][5] |
| PyBOP | OBt ester | High | A good alternative to uronium/aminium salts. |
References
-
Wikipedia. (n.d.). HATU. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Collins, J. M., & Porter, K. A. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 101(4), 335-353. [Link]
-
Peptideweb.com. (n.d.). Loading protocols. [Link]
-
Sandhya, K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435-2437. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
De Spiegeleer, B., et al. (2018). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 147, 293-314. [Link]
Sources
Technical Support Center: Troubleshooting Fmoc-Hydroxy-Amino Acids
Topic: Troubleshooting low yields and side reactions with Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Hyp(tBu)-OH. Audience: Senior Researchers & Process Chemists.
Introduction: The Hydroxyl Challenge
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your synthesis involving Serine, Threonine, Tyrosine, or Hydroxyproline has failed to meet yield or purity specifications.
While the tert-butyl (tBu) protection strategy is robust, hydroxy-amino acids introduce unique electronic and steric challenges. Unlike aliphatic residues, the electron-withdrawing nature of the oxygen atom on the
This guide moves beyond basic "double couple" advice. We analyze the mechanistic root causes of failure and provide self-validating protocols to correct them.
Module 1: Diagnosing the Failure
Before altering your protocol, identify the specific failure mode using Mass Spectrometry (MS) and HPLC data.
| Symptom (MS/HPLC) | Diagnosis | Mechanistic Cause |
| Dehydration | ||
| Piperidine Adduct | Michael Addition: Piperidine attacking the Dehydroalanine formed via | |
| Doublets in HPLC | Racemization | Oxazolone Formation: Base-catalyzed epimerization during activation. |
| Missing C-Term Dipeptide | DKP Formation | Diketopiperazine: Intramolecular aminolysis, common with C-term Pro/Hyp. |
| Broad/Missing Peaks | Aggregation |
Module 2: -Elimination (The "Silent Killer")
The Issue:
Fmoc-Ser(tBu) and Fmoc-Thr(tBu) are prone to base-catalyzed
The Mechanism:
-
The base (piperidine) abstracts the acidic
-proton. -
The electrons collapse to form a double bond, ejecting the -OtBu group (E1cB mechanism).
-
Result: The peptide chain is irreversibly damaged.[1]
Troubleshooting Protocol:
-
Q: How do I prevent
-elimination in long sequences?-
Action: Switch from standard Piperidine to a Piperazine/DBU cocktail. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that promotes rapid Fmoc removal (reducing time) but is less likely to form adducts if elimination occurs [1].
-
Protocol: Use 2% DBU + 2% Piperidine in DMF. Deprotection time can often be reduced to 3–5 minutes total.
Visualization: The
Figure 1: Mechanism of base-catalyzed
Module 3: Racemization Control
The Issue: Hydroxy-amino acids are historically notorious for racemization (conversion of L-isomer to D-isomer). This usually happens during the activation step, not deprotection.
The Mechanism: During activation (e.g., with HATU), the activated ester can cyclize to form an oxazolone . This intermediate is prone to enolization, destroying the chirality at the alpha-carbon.
Troubleshooting Protocol:
-
Q: I see 5-10% D-isomer. How do I lower this?
-
A: The culprit is likely your base (DIPEA) or your activator.
-
Action 1 (Base): Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered, significantly reducing proton abstraction from the
-carbon [2]. -
Action 2 (Activator): Switch to Oxyma Pure / DIC . This carbodiimide approach avoids the high basicity required for uronium salts (HATU/HBTU) and has been proven to minimize racemization in Cys and Ser couplings [3].
-
Module 4: Aggregation & Steric Hindrance
The Issue:
The bulky tert-butyl group on Threonine and the trityl group on Tyrosine can create steric clashes. Furthermore, Ser/Thr rich regions promote
Troubleshooting Protocol:
-
Q: My coupling yield is <50% despite double coupling. What now?
-
A: You are likely fighting aggregation.
-
Action: Use Pseudoprolines (Fmoc-Ser(tBu)-Thr(
Me,Mepro)-OH). These are dipeptides where the Ser/Thr is locked in an oxazolidine ring. This disrupts the secondary structure ( -sheets) of the growing peptide chain, increasing solubility and coupling rates by orders of magnitude [4]. -
Alternative: Perform the coupling at 50°C (if using Oxyma/DIC). Note: Do not heat Cys or His couplings.
-
Module 5: The "Diketopiperazine" Trap (Hyp & Pro)
The Issue: If you have a sequence like H2N-Hyp-Pro-Resin or H2N-Ser-Pro-Resin, you risk losing the entire dipeptide. The N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic Diketopiperazine (DKP).
Troubleshooting Protocol:
-
Q: My peptide is missing the last two amino acids.
-
A: DKP formation occurred during the deprotection of the 2nd residue.[4]
-
Action: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl linker sterically prevents the N-terminal amine from attacking the ester bond [5].[4]
-
Pro-Tip: If you must use Wang resin, couple the first two amino acids as a pre-formed dipeptide.
-
Summary Protocol: The Optimized "Safe" Cycle
Use this protocol for Ser, Thr, Tyr, or Hyp residues to ensure maximum integrity.
| Step | Reagent | Conditions | Validation |
| 1. Swelling | DMF / DCM | 30 mins | Visual flow check |
| 2. Deprotection | 20% Piperidine + 0.1M Oxyma | 2 x 3 min | UV Monitoring (301 nm) |
| 3. Wash | DMF | 5 x 1 min | - |
| 4. Activation | Fmoc-AA (3eq) + Oxyma (3eq) + DIC (3eq) | Pre-mix 2 min | - |
| 5. Coupling | Above mixture | 60 min @ RT | - |
| 6. Monitor | - | - | Chloranil Test (Not Kaiser)* |
*Note: The Kaiser test is often false-negative for Ser/Thr due to H-bonding. The Chloranil test is more sensitive for secondary amines (Pro/Hyp) and difficult sequences.
Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing Fmoc-hydroxy-amino acid failures based on Mass Spectrometry data.
References
-
Merck/Novabiochem. (2024). Peptide Synthesis Technical Resources: Fmoc Deprotection Strategies. Retrieved from
-
BenchChem. (2025).[5] Technical Support Center: Prevention of Racemization in Peptide Synthesis. Retrieved from
- Jad, Y. E., et al. (2014). "OxymaPure/DIC: An Efficient Reagent for the Coupling of Cysteine and Histidine." European Journal of Organic Chemistry.
-
Sampson, W. R., et al. (1999). "The synthesis of 'difficult' peptides using pseudoproline dipeptides."[1][6] Journal of Peptide Science.
-
Vertex AI Search. (2026). Prevention of diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis. Retrieved from
Sources
Technical Support Center: O-Linked Glycan Removal from Peptides Containing Homovanillic Acid (Hva)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the specific challenge of removing O-linked glycan byproducts from synthetic peptides that contain a Homovanillic acid (Hva) residue.
As Senior Application Scientists, we understand that the presence of non-standard amino acids can introduce unique complexities into purification and analysis. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a peptide containing Homovanillic acid (Hva) and my mass spectrometry results show a higher mass than expected. Could this be O-glycosylation?
A: Yes, this is a very likely cause. Unintended glycosylation is a common byproduct in both recombinant expression systems and during certain solid-phase peptide synthesis (SPPS) procedures, especially if using building blocks where protecting groups may have been inadvertently removed. O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine (Ser) or threonine (Thr) residue, is a frequent modification.[1] The additional mass you are observing likely corresponds to one or more monosaccharide units.
Q2: Is the Homovanillic acid (Hva) residue itself being glycosylated?
A: This is highly unlikely. The established mechanism for the most common forms of O-linked glycosylation involves the enzymatic or chemical addition of a sugar (typically N-acetylgalactosamine or GalNAc to start) to the hydroxyl group of a Ser or Thr residue.[1][2] Homovanillic acid, while possessing a phenolic hydroxyl group, does not fit the known sequence or structural motifs for enzymatic O-glycosylation.
The challenge arises from O-glycosylation occurring on a Ser or Thr residue elsewhere in your peptide sequence. The presence of a bulky, non-standard residue like Hva can influence the local peptide conformation, potentially making nearby Ser/Thr residues more or less accessible to glycosylating enzymes or reagents.[3]
Q3: What are the primary methods for removing these unwanted O-linked glycans?
A: There are two main strategies, each with distinct advantages and disadvantages:
-
Enzymatic Deglycosylation: This method uses a cocktail of specific enzymes (glycosidases) to sequentially cleave sugar residues from the peptide. It is highly specific and operates under very mild conditions, preserving the integrity of the peptide backbone.
-
Chemical Deglycosylation: This approach uses chemical reagents to cleave the glycan-peptide bond. The most common method is β-elimination, which occurs under alkaline (basic) conditions.[4] This method is more robust and less dependent on the specific glycan structure, but the conditions can be harsh and may cause unwanted side reactions.
Q4: Which removal method is better for my Hva-containing peptide?
A: The choice depends on the stability of your peptide and the nature of the glycan.
-
Choose Enzymatic Deglycosylation if:
-
Your primary concern is preserving the absolute integrity of the peptide, including the Hva residue.
-
You have some knowledge of the potential glycan structure (e.g., it's a simple, common O-glycan).
-
Your peptide is sensitive to high pH.
-
-
Choose Chemical Deglycosylation if:
-
Enzymatic methods have failed, possibly due to steric hindrance from the Hva residue blocking enzyme access.
-
The glycan structure is complex, unknown, or resistant to enzymatic cleavage.
-
Your peptide is known to be stable under moderately alkaline conditions.
-
A preliminary stability study of your Hva-containing peptide at pH 9-10 is recommended before attempting chemical deglycosylation.
Q5: How can I definitively confirm that the O-linked glycan has been removed?
A: The gold standard for verification is High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the mass spectra of your sample before and after the deglycosylation procedure, you can confirm:
-
The disappearance of the peak corresponding to the glycosylated peptide's mass.
-
The appearance of a new peak corresponding to the calculated mass of the deglycosylated peptide.
-
The absence of new, unexpected peaks that would indicate peptide degradation or modification.
Troubleshooting Guide 1: Enzymatic Deglycosylation Strategy
Principle of the Method
Unlike N-linked glycans which can often be removed by a single enzyme (PNGase F), there is no single, universal enzyme for removing all O-linked glycans.[4] Successful O-deglycosylation requires a sequential, "bottom-up" approach. A cocktail of exoglycosidases is used to trim the outer, terminal sugar residues one by one, until only the core disaccharide (typically Galactose-β(1-3)-GalNAc) remains. Finally, an O-Glycosidase cleaves this core structure from the Ser/Thr residue.[5]
Experimental Workflow: Enzymatic Deglycosylation
Caption: Workflow for enzymatic removal of O-linked glycans.
Detailed Protocol: Enzymatic Deglycosylation
-
Sample Preparation: Dissolve 10-20 µg of the glycosylated peptide in 20 µL of a denaturing buffer (e.g., 0.5% SDS, 40 mM DTT). Heat at 95°C for 5 minutes to linearize the peptide, which can improve enzyme accessibility.
-
Reaction Setup: Cool the sample to room temperature. Add 20 µL of a reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.5) containing 1% NP-40 or a similar non-ionic detergent. The detergent sequesters the SDS, preventing enzyme inactivation.
-
Enzyme Addition: Add a cocktail of enzymes. A typical starting point includes:
-
Neuraminidase (Sialidase): To remove terminal sialic acids.
-
β(1-4)-Galactosidase: To remove galactose residues.
-
O-Glycosidase: To cleave the core Gal-GalNAc.
-
Note: Depending on the suspected glycan, other enzymes like fucosidase or N-acetylglucosaminidase may be required.
-
-
Incubation: Incubate the reaction at 37°C for 2 to 18 hours. A time-course experiment (e.g., taking aliquots at 2, 4, and 18 hours) can help optimize the reaction time.
-
Termination and Analysis: Stop the reaction by heating to 95°C for 5 minutes or by adding 0.1% Trifluoroacetic Acid (TFA). Clean up the sample using a C18 ZipTip or similar solid-phase extraction method to remove buffers and enzymes. Analyze the eluate by LC-MS.
Troubleshooting the Enzymatic Approach
| Problem | Possible Cause | Recommended Solution |
| Incomplete or No Deglycosylation | 1. Steric Hindrance: The Hva residue is causing local peptide folding that physically blocks enzyme access to the glycosylation site. | First, ensure you are using a denaturing protocol (Step 1 above). If that fails, a chemical approach (Guide 2) may be necessary as small molecule reagents are less susceptible to steric hindrance. |
| 2. Incorrect Enzyme Cocktail: The glycan contains blocking residues (e.g., fucose, sulfation) or a non-standard core structure that your enzyme mix cannot process. | Broaden the enzyme cocktail. Add enzymes like α-Fucosidase or β-N-Acetylglucosaminidase. If the glycan source is known, consult literature for common O-glycan structures from that source to guide enzyme selection. | |
| New Peaks Appear in MS | Protease Contamination: The enzyme preparations may contain trace amounts of proteases, leading to peptide cleavage. | Run a control reaction with your peptide and buffer but without the glycosidases. If cleavage still occurs, the issue is with the peptide's stability in the buffer. If not, source higher-purity enzymes or add a protease inhibitor cocktail to the reaction. |
Troubleshooting Guide 2: Chemical Deglycosylation (β-Elimination)
Principle of the Method
β-elimination is a chemical reaction that occurs under alkaline conditions. A strong base abstracts a proton from the α-carbon of the glycosylated Ser or Thr residue. This initiates a cascade that results in the cleavage of the C-O bond, releasing the entire glycan chain.[3] While effective, the conditions can be harsh. Milder bases and lower temperatures can mitigate potential damage to the peptide.[4] A potential side reaction is the "peeling" of the released glycan, where it degrades from its reducing end, but this is less of a concern if the goal is simply to obtain the clean peptide.[4]
Reaction Mechanism: β-Elimination
Caption: Simplified mechanism of β-elimination for O-glycan removal.
Detailed Protocol: Mild β-Elimination
-
Sample Preparation: Lyophilize 10-50 µg of the glycosylated peptide to ensure it is completely dry.
-
Reaction Setup: Prepare a fresh solution of 50 mM sodium hydroxide (NaOH) in a 1:1 mixture of methanol and water. Alternatively, a milder, volatile base like 1M dimethylamine can be used to simplify post-reaction cleanup.
-
Reaction: Add 50-100 µL of the alkaline solution to the dried peptide. Incubate at a controlled temperature. Start with mild conditions (e.g., 4°C for 12-16 hours). If this is ineffective, you can cautiously increase the temperature (e.g., room temperature for 4-8 hours).
-
Neutralization: Immediately stop the reaction by neutralizing the base. Add an equivalent amount of a weak acid, such as 1% acetic acid. Place the sample on ice during neutralization.
-
Cleanup and Analysis: The sample must be immediately desalted to remove all salts and reagents. Use reverse-phase solid-phase extraction (e.g., C18 Sep-Pak cartridge) or dialysis. Lyophilize the clean peptide and analyze by LC-MS.
Troubleshooting the Chemical Approach
| Problem | Possible Cause | Recommended Solution |
| Peptide Degradation or Unwanted Modifications | 1. Conditions Too Harsh: The combination of base concentration and temperature is cleaving peptide bonds or modifying amino acid side chains. | Use the mildest conditions first (lower temperature, shorter time). Switch to a weaker or more volatile base (e.g., dimethylamine, triethylamine). Ensure the neutralization and desalting steps are performed immediately after the reaction time is complete. |
| 2. Hva Residue Instability: The phenolic hydroxyl group on the Hva residue may be susceptible to modification under strong alkaline conditions. | This is a specific risk for Hva-containing peptides. Stick to the mildest possible conditions (e.g., 50mM NaOH at 4°C). If degradation persists, the enzymatic approach is strongly favored, even if it requires more optimization. | |
| Incomplete Deglycosylation | Conditions Too Mild: The base concentration or temperature is insufficient to drive the β-elimination reaction to completion. | Gradually increase the reaction temperature (e.g., from 4°C to 25°C) or the incubation time. Only increase the base concentration as a last resort, as this significantly increases the risk of peptide degradation. |
Guide 3: Analytical Verification Workflow
Principle of Verification
Mass spectrometry is the definitive tool for confirming the success of your deglycosylation experiment. By obtaining a high-resolution mass of your peptide before and after the reaction, you can precisely track the mass change and ensure it corresponds to the loss of the glycan byproduct.
Workflow for LC-MS Verification
Caption: Analytical workflow for verifying deglycosylation using LC-MS.
Data Interpretation
-
Identify the Glycan Mass: From the "before" sample, calculate the mass difference between your observed mass and the theoretical mass of your peptide. Compare this difference to the masses of common monosaccharides.
-
Confirm the Mass Shift: In the "after" sample, look for a new peak whose mass matches the theoretical mass of your clean, deglycosylated peptide. The original, higher-mass peak should be significantly reduced or completely absent.
Table of Common Monoisotopic Masses of O-Linked Glycans
| Monosaccharide | Abbreviation | Chemical Formula | Monoisotopic Mass (Da) |
| N-Acetylhexosamine | HexNAc | C₈H₁₅NO₆ | 203.0794 |
| Hexose | Hex | C₆H₁₂O₆ | 162.0528 |
| Fucose | Fuc | C₆H₁₂O₅ | 146.0579 |
| N-Acetylneuraminic Acid | NeuAc | C₁₁H₁₉NO₉ | 291.0954 |
Note: These masses represent the residue as added to the peptide (i.e., after loss of H₂O). For example, a single HexNAc adduct will increase the peptide mass by 203.08 Da.
By following these structured troubleshooting guides, you can systematically address the challenge of removing O-linked glycan byproducts, even in the presence of complex residues like Homovanillic acid, ensuring the purity and integrity of your final peptide product.
References
-
Bousfield, G. R., & Butnev, V. Y. (1995). A comparison of serine and threonine O-glycosylation by UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase. Journal of Biological Chemistry. Available at: [Link]
-
Doelman, W., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules. Available at: [Link]
-
MDPI. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. Available at: [Link]
-
Steen, H., & Mann, M. (2020). An atlas of O-linked glycosylation on peptide hormones reveals diverse biological roles. Nature Communications. Available at: [Link]
-
Creative Biolabs. Enzymatic Deglycosylation. Available at: [Link]
-
bioRxiv. (2020). Novel Serine/Threonine-O-glycosylation with N-Acetylneuraminic acid and 3-Deoxy-D-manno-octulosonic acid by Maf glycosyltransferases. Available at: [Link]
-
CD Formulation. Glycosylated Peptide. Available at: [Link]
-
Wikipedia. O-linked glycosylation. Available at: [Link]
-
ChemRxiv. (2026). O-glycosylation affects proteolysis of the native tear peptidome. Available at: [Link]
-
Wang, L. X., et al. (2016). Site-Directed Glycosylation of Peptide/Protein with Homogeneous O-Linked Eukaryotic N-Glycans. Angewandte Chemie International Edition. Available at: [Link]
-
Sethi, M. K., et al. (2018). In-depth Site-specific O-glycosylation Analysis of Glycoproteins and Endogenous Peptides in Cerebrospinal Fluid (CSF) from Healthy Individuals, Mild Cognitive Impairment (MCI), and Alzheimer's Disease (AD) Patients. Molecular & Cellular Proteomics. Available at: [Link]
-
Patel, J., et al. (2025). Chemical degradation mechanism of peptide therapeutics. Journal of Peptide Science. Available at: [Link]
Sources
- 1. O-linked glycosylation - Wikipedia [en.wikipedia.org]
- 2. A comparison of serine and threonine O-glycosylation by UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of flanking sequence on the O-glycosylation of threonine in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Fmoc-2-amino-5-hydroxypentanoic Acid: A Comparative Analysis of NMR, HPLC, and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity and structural integrity of Fmoc-protected amino acid building blocks are paramount. Any impurities or structural ambiguities in these starting materials can propagate through the synthesis, leading to challenging purifications and potentially compromising the biological activity of the final peptide. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for the comprehensive characterization of Fmoc-2-amino-5-hydroxypentanoic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the interpretation of the resulting data, empowering you to make informed decisions for your analytical workflows.
The Central Role of Characterization
Fmoc-2-amino-5-hydroxypentanoic acid is a non-proteinogenic amino acid that can be incorporated into peptides to introduce a hydroxyl group for further modification or to modulate the peptide's physicochemical properties. Before its use in SPPS, it is crucial to verify its identity, purity, and structural integrity. The three most powerful and commonly employed techniques for this purpose are NMR, HPLC, and MS. Each provides a unique and complementary piece of the analytical puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule, allowing for a definitive confirmation of its identity and the detection of subtle structural variations.
The Rationale Behind the NMR Experiment
The choice of solvent and NMR experiments is critical for obtaining high-quality data. Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for Fmoc-amino acids due to its excellent ability to dissolve a wide range of organic compounds, both polar and nonpolar.[1] Its residual proton signal appears as a quintet at ~2.50 ppm, which typically does not interfere with the signals of interest.[2] Furthermore, the amide and hydroxyl protons are often observable in DMSO-d₆, providing valuable structural information.[3]
A standard ¹H NMR experiment provides a quick overview of the molecule's proton environment and is excellent for initial purity assessment. A ¹³C NMR experiment, while less sensitive, provides information about the carbon skeleton of the molecule. For a comprehensive analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and between protons and carbons, respectively.
Predicted NMR Data for Fmoc-2-amino-5-hydroxypentanoic acid
¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Fmoc aromatic | 7.89 - 7.32 | m | 8H |
| NH | ~7.7 | d | 1H |
| Fmoc CH | ~4.35 | t | 1H |
| Fmoc CH₂ | ~4.25 | d | 2H |
| α-CH | ~4.1 | m | 1H |
| δ-CH₂ | ~3.4 | t | 2H |
| γ-CH₂ | ~1.7 | m | 2H |
| β-CH₂ | ~1.5 | m | 2H |
| OH | ~4.5 | t | 1H |
¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxyl C=O | ~174 |
| Fmoc C=O | ~156 |
| Fmoc aromatic | 144, 141, 128, 127, 125, 120 |
| Fmoc CH | ~66 |
| δ-CH₂ | ~60 |
| α-CH | ~54 |
| Fmoc CH₂ | ~47 |
| β-CH₂ | ~32 |
| γ-CH₂ | ~28 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Fmoc-2-amino-5-hydroxypentanoic acid and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[2][8]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Visualization of the NMR Characterization Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 8. mdpi.com [mdpi.com]
Comparative HPLC Retention Time Analysis: Fmoc-L-Hva-OH vs. Fmoc-Norvaline
As a Senior Application Scientist, optimizing the purification and characterization of non-natural amino acids is a critical step in solid-phase peptide synthesis (SPPS). When working with aliphatic homologues like Fmoc-Norvaline (Fmoc-Nva-OH) and Fmoc-Homovaline (Fmoc-L-Hva-OH) , understanding their chromatographic behavior is essential for accurate quality control and fraction collection.
This guide provides an in-depth, objective comparison of the High-Performance Liquid Chromatography (HPLC) retention time shifts between these two Fmoc-protected amino acids, detailing the mechanistic causality behind their separation and providing a self-validating experimental protocol.
Chemical Context & Structural Causality
In Reversed-Phase HPLC (RP-HPLC), the retention time (
-
Fmoc-Norvaline (Fmoc-Nva-OH): This is a non-proteinogenic
-amino acid featuring a straight, unbranched 3-carbon (propyl) side chain[1]. -
Fmoc-Homovaline (Fmoc-L-Hva-OH): Homovaline represents an extended aliphatic structure compared to standard valine, typically featuring an additional methylene (-CH₂-) group in its side chain or backbone (often utilized as
-homovaline in peptidomimetic design)[2].
The Causality of the Shift: The addition of a single methylene group in Fmoc-L-Hva-OH increases the solvent-accessible hydrophobic surface area of the molecule. According to solvophobic theory, the mobile phase (water/acetonitrile) forces the more lipophilic Fmoc-L-Hva-OH to interact more strongly with the hydrophobic alkyl chains of the C18 stationary phase via van der Waals forces[2]. Consequently, Fmoc-L-Hva-OH will exhibit a positive retention time shift (delayed elution) compared to Fmoc-Nva-OH.
Quantitative Data & Chromatographic Parameters
The table below summarizes the theoretical properties and empirical retention behavior of both compounds under standard RP-HPLC conditions (0–50% Acetonitrile gradient)[1].
| Chromatographic Parameter | Fmoc-Norvaline (Fmoc-Nva-OH) | Fmoc-Homovaline (Fmoc-L-Hva-OH) |
| Aliphatic Side Chain | Propyl (-CH₂-CH₂-CH₃) | Isobutyl / Extended (-CH₂-CH(CH₃)₂) |
| Total Carbon Count | 20 | 21 |
| Relative Hydrophobicity | Moderate | High |
| Expected Elution Order | 1st (Earlier) | 2nd (Later) |
| Empirical Retention Time ( | ~15.3 min[1] | ~17.4 min[1] |
| Resolution Strategy | Baseline separated when co-injected | Baseline separated when co-injected |
Mechanistic Workflow Diagram
The following diagram illustrates the partition mechanism that drives the retention time shift between the two amino acids.
Mechanistic workflow of RP-HPLC separation based on side-chain hydrophobicity.
Experimental Protocol: Self-Validating RP-HPLC Workflow
To accurately observe this retention time shift, the analytical method must be designed as a self-validating system. This means running independent standards followed by a co-injection to definitively prove baseline resolution (
Reagents & Equipment
-
Stationary Phase: C18 Analytical Column (e.g., 4.6 mm × 150 mm, 3.5 µm or 5 µm particle size)[3].
-
Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA.
-
Scientific Rationale: TFA acts as an ion-pairing agent. It suppresses the ionization of the free C-terminal carboxylic acid on the Fmoc-amino acids, forcing them into their neutral, highly hydrophobic state. This prevents peak tailing and ensures sharp, symmetrical peaks[4].
Step-by-Step Methodology
-
Sample Preparation: Dissolve Fmoc-Nva-OH and Fmoc-L-Hva-OH independently in a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1.0 mg/mL. Prepare a third "mixed" vial containing 0.5 mg/mL of both compounds.
-
System Equilibration: Flush the C18 column with 5% Mobile Phase B for 10 column volumes until the baseline UV signal stabilizes.
-
Gradient Elution Profile:
-
0–5 min: Isocratic hold at 10% B.
-
5–25 min: Linear gradient from 10% B to 60% B.
-
25–30 min: Column wash at 100% B.
-
-
Detection Parameters: Set the UV-Vis diode array detector (DAD) to monitor at 254 nm (aromatic rings) and 301 nm .
-
Scientific Rationale: While 254 nm is standard, monitoring at 301 nm specifically targets the fluorenylmethoxycarbonyl (Fmoc) chromophore. This completely eliminates the baseline drift commonly caused by the increasing concentration of Acetonitrile/TFA during the gradient[3].
-
-
Validation (Co-Injection): Inject 10 µL of the mixed sample. You will observe two distinct peaks. The first peak corresponds to Fmoc-Nva-OH (~15.3 min), and the second peak corresponds to Fmoc-L-Hva-OH (~17.4 min)[1].
Conclusion & Application Insights
The addition of a single carbon atom in the aliphatic chain of Fmoc-L-Hva-OH compared to Fmoc-Nva-OH results in a highly predictable and reproducible positive shift in RP-HPLC retention time (
For drug development professionals synthesizing peptidomimetics, this shift is a vital diagnostic tool. If a coupling reaction utilizes Fmoc-L-Hva-OH but the resulting cleaved peptide exhibits a retention time identical to a norvaline-substituted control, it immediately flags a potential synthesis failure or reagent cross-contamination. Utilizing optimized gradients with TFA ion-pairing and 301 nm UV detection ensures that these critical hydrophobic differences are captured with high fidelity[4],[3].
References
1.[2] MDPI Pharmaceuticals. Antifungal Activity of 14-Helical β-Peptides against Planktonic Cells and Biofilms of Candida Species. Available at: 2.[4] Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases. Available at: 3.[3] SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: 4.[1] Semantic Scholar. Strategy for 'detoxification' of a cancer-derived histone mutant based on mapping its interaction with the methyltransferase PRC2. Available at:
Sources
Comparing Fmoc-Hva-OH vs Fmoc-Ser/Thr stability
Comparative Guide: Fmoc-Hva-OH vs. Fmoc-Ser/Thr Stability in Solid-Phase Peptide Synthesis
Executive Summary
In the design of constrained peptides and peptidomimetics, the incorporation of β-hydroxy amino acids is critical for structural stability and target affinity. While Serine (Ser) and Threonine (Thr) are the standard proteinogenic options, β-hydroxyvaline (Hva) offers profound advantages in both synthetic behavior and metabolic stability. This guide provides an objective, mechanistically grounded comparison between Fmoc-Hva-OH and Fmoc-Ser/Thr, focusing on side-chain protection requirements, O-acylation resistance, and β-elimination stability during Solid-Phase Peptide Synthesis (SPPS).
Structural Causality: The Steric Shielding Effect
The fundamental differences in the synthetic stability of these amino acids stem from their substitution patterns at the β-carbon:
-
Serine: Features a primary alcohol. The lack of steric bulk makes the hydroxyl oxygen highly nucleophilic.
-
Threonine: Features a secondary alcohol (one methyl group). It possesses moderate steric hindrance but remains highly susceptible to side reactions.
-
Hva (β-hydroxyvaline): Features a tertiary alcohol (two methyl groups). The gem-dimethyl configuration creates a massive steric shield around the hydroxyl group.
This structural divergence dictates their behavior during peptide coupling. Using unprotected Ser or Thr in SPPS leads to severe side reactions, primarily O-acylation by activated downstream amino acids, followed by O-to-N acyl shifts that result in branched or deleted peptide sequences[1]. Consequently, Ser and Thr strictly require side-chain protection (typically as tert-butyl ethers, e.g., Fmoc-Ser(tBu)-OH).
Conversely, the tertiary alcohol of Hva is so sterically hindered that it acts as a poor nucleophile. This intrinsic shielding completely blocks O-acylation, allowing Fmoc-Hva-OH to be coupled efficiently without any side-chain protection[2].
Mechanistic divergence in O-acylation susceptibility driven by steric hindrance at the β-carbon.
Base-Catalyzed β-Elimination Stability
During the iterative Fmoc deprotection steps of SPPS (typically using 20% piperidine in DMF), β-hydroxy amino acids are at risk of base-catalyzed β-elimination. This E2 elimination abstracts the α-proton and expels the β-substituent, converting Ser into dehydroalanine (Dha) and Thr into dehydrobutyrine (Dhb)[3].
-
Ser/Thr: The risk of β-elimination is exacerbated if the side chain is modified (e.g., phosphorylated or acylated), as these modifications transform the hydroxyl into a superior leaving group[3].
-
Hva: Because Fmoc-Hva-OH is coupled unprotected, the free hydroxyl remains a thermodynamically poor leaving group[4]. Furthermore, the bulky methyl groups restrict the conformational flexibility required to achieve the anti-periplanar geometry necessary for E2 elimination. As a result, Hva exhibits near-absolute stability against piperidine-induced degradation.
Quantitative Data Comparison
The following table summarizes the operational metrics and stability profiles of these building blocks based on validated SPPS workflows.
| Property / Metric | Fmoc-Ser-OH | Fmoc-Thr-OH | Fmoc-Hva-OH |
| Alcohol Type | Primary | Secondary | Tertiary |
| Steric Hindrance at β-carbon | Low | Moderate | High (Dimethyl) |
| O-Acylation Risk (Unprotected) | High[1] | Moderate-High[1] | Negligible[2] |
| Side-Chain Protection Required | Yes (tBu, Trt) | Yes (tBu, Trt) | No [2] |
| β-Elimination Risk (in Piperidine) | Moderate (High if modified)[3] | Moderate[3] | Very Low[4] |
| Coupling Efficiency | >98% (with tBu protection) | >98% (with tBu protection) | >95% (unprotected)[2] |
Self-Validating Experimental Protocols
To demonstrate the synthetic autonomy granted by Hva, the following validated protocols compare the coupling of unprotected Fmoc-Hva-OH versus standard protected Fmoc-Ser(tBu)-OH.
Protocol A: Coupling of Unprotected Fmoc-Hva-OH Causality: The steric bulk of the tertiary alcohol prevents O-acylation, eliminating the need for tBu protection and allowing for a highly efficient, direct coupling strategy[2].
-
Resin Preparation: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5×).
-
Activation: In a separate vial, dissolve 5 equivalents of Fmoc-Hva-OH, 5 equivalents of PyBOP, and 5 equivalents of HOBt in 1:1 DMF/DCM[2].
-
Base Addition: Add 10 equivalents of DIPEA to the activation mixture.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 1 hour. Repeat the coupling step once to ensure >95% conversion[2].
-
Washing: Wash the resin with DMF (3×) and DCM (3×). Self-validation: No side-chain deprotection is required during final cleavage, preventing incomplete deprotection artifacts.
Protocol B: Standard Coupling of Fmoc-Ser(tBu)-OH Causality: The primary alcohol of Serine must be masked by a tBu group to prevent catastrophic O-acylation during subsequent coupling cycles[1].
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5×).
-
Activation: Dissolve 5 eq. Fmoc-Ser(tBu)-OH and 5 eq. HATU in DMF. Add 10 eq. DIPEA.
-
Coupling: Add to the resin and agitate for 45 minutes.
-
Washing & Cleavage: Wash with DMF. Following complete peptide assembly, the tBu group must be removed during global cleavage using a harsh acidic cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) for 2-3 hours.
Comparative solid-phase peptide synthesis workflows for Ser/Thr versus Hva building blocks.
Conclusion
Substituting Ser/Thr with Hva in peptide drug development not only enhances the metabolic stability and half-life of the final therapeutic (e.g., resisting proteolytic degradation in human serum)[2], but also drastically streamlines the manufacturing process. By bypassing the need for side-chain protection, Fmoc-Hva-OH eliminates the risk of incomplete tBu removal and minimizes β-elimination byproducts, offering a superior, self-validating system for complex peptide synthesis.
References
1.[2] Title: A Peptidyl Inhibitor that Blocks Calcineurin-NFAT Interaction and Prevents Acute Lung Injury Source: nih.gov URL: [Link] 2.[3] Title: Accelerated Multiphosphorylated Peptide Synthesis | Organic Process Research & Development Source: acs.org URL: [Link] 3.[1] Title: Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls Source: acs.org URL: [Link] 4.[4] Title: Chemistry of peptide synthesis Source: spbu.ru URL: [Link]
Sources
Comparative Guide to Chiral Purity Analysis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid
Abstract
(S)-2-(Fmoc-amino)-5-hydroxypentanoic acid is a crucial building block in the synthesis of complex peptides and pharmaceutical compounds. Its stereochemical purity is a critical quality attribute, as the presence of the (R)-enantiomer can lead to the formation of diastereomeric impurities with potentially altered biological activity and safety profiles.[1][2] This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid, offering researchers, scientists, and drug development professionals the insights needed to select and implement the most appropriate method for their specific requirements. We will delve into the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with derivatization.
Introduction: The Imperative of Chiral Purity
In the realm of peptide synthesis and drug development, the chirality of amino acid derivatives is of paramount importance. The biological activity of a peptide is intricately linked to its three-dimensional structure, which is dictated by the specific sequence and stereochemistry of its constituent amino acids. The use of an enantiomerically impure building block like (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid can introduce a diastereomeric impurity into the final peptide product. These impurities can be challenging to separate and may exhibit different pharmacological or toxicological properties.[1] Therefore, robust and accurate analytical methods to quantify the enantiomeric excess (e.e.) are essential for quality control and regulatory compliance. The expected enantiomeric purity for most commercially available Fmoc-protected α-amino acids is greater than 99.0% e.e., with some applications requiring ≥99.8% e.e.[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method for chiral purity analysis depends on several factors, including the desired sensitivity, speed, and available instrumentation. Here, we compare the three most prevalent techniques for the analysis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the enantiomeric purity analysis of Fmoc-amino acids due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[2][4][5] The separation mechanism relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.[4]
Principle of Separation: Enantiomers form transient diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation.
Advantages:
-
Direct Analysis: No derivatization is required for Fmoc-protected amino acids.[2]
-
Broad Applicability: A wide variety of CSPs are commercially available, offering high selectivity for a range of Fmoc-amino acids.[1][2][3][6]
-
Established Methodology: HPLC is a well-understood and widely used technique in pharmaceutical analysis.
Disadvantages:
-
Solvent Consumption: Can use significant amounts of organic solvents.
-
Analysis Time: Run times can be longer compared to other techniques.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are highly effective for resolving Fmoc-amino acids under reversed-phase conditions.[2][3][7]
-
Macrocyclic Glycopeptide-based CSPs: Phases like vancomycin, teicoplanin, and ristocetin A are also popular due to their broad selectivity.[6]
-
Protein-based CSPs: Columns such as ovomucoid-based phases have shown versatility in resolving protected amino acids.[8]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[9][10][11] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Principle of Separation: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a CSP. The use of a supercritical fluid mobile phase often leads to higher efficiency and faster analysis times.[10]
Advantages:
-
High Speed: Analysis times can be significantly shorter than HPLC, often under a few minutes.[9][12]
-
Reduced Solvent Usage: Primarily uses environmentally friendly CO2, with small amounts of organic modifiers.[10]
-
High Efficiency: Often provides sharper peaks and better resolution.
Disadvantages:
-
Instrumentation: Requires specialized SFC instrumentation.
-
Method Development: Can be more complex than HPLC for polar analytes.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based CSPs: These are also widely used and effective in SFC.[9]
-
Crown Ether-Based CSPs: Have shown excellent resolution for amino acids in SFC.[9][12]
-
Quinine-based Zwitterionic and Anion-Exchanger CSPs: Have been successfully used for the SFC separation of Nα-Fmoc proteinogenic amino acids.[13]
Gas Chromatography (GC) with Derivatization
Gas chromatography is a high-resolution technique well-suited for volatile and thermally stable compounds.[14] For non-volatile amino acid derivatives like (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid, a derivatization step is necessary to increase their volatility.[15]
Principle of Separation: The derivatized enantiomers are separated on a chiral stationary phase in the gas phase based on their differential interactions with the CSP.
Advantages:
-
High Resolution: GC often provides excellent separation efficiency.
-
Sensitivity: Can be very sensitive, especially with mass spectrometry (MS) detection.
Disadvantages:
-
Derivatization Required: The need for derivatization adds a step to the workflow and can be a source of error or racemization.[16]
-
Thermal Stability: The analyte must be thermally stable in its derivatized form.
Common Derivatization Approaches:
-
Esterification of the Carboxyl Group: Typically performed using methanolic HCl or other esterifying agents.
-
Acylation of the Amino Group: Reagents like trifluoroacetic anhydride (TFAA) are commonly used.
Experimental Protocols & Workflows
Chiral HPLC Method
This protocol provides a general starting point for the chiral HPLC analysis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid. Optimization will be required based on the specific column and instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., Lux Cellulose-2 or CHIRALPAK IC), is a good starting point.[1][3]
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) in water.[3] A typical starting point could be Acetonitrile/Water/Trifluoroacetic Acid (e.g., 70:30:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Detection Wavelength: 220 nm or 265 nm (due to the Fmoc group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Also prepare a solution of the racemic mixture to confirm the separation and identify the peaks.
Workflow Diagram:
Caption: Chiral HPLC analysis workflow.
Chiral SFC Method
This protocol outlines a general approach for chiral SFC. Specific parameters will depend on the instrument and column.
Instrumentation:
-
Supercritical Fluid Chromatograph with a UV detector or Mass Spectrometer.
Chromatographic Conditions:
-
Column: Polysaccharide-based or crown ether-based chiral stationary phase.[9]
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., trifluoroacetic acid or an amine). A starting point could be 70% CO2 and 30% Methanol with 0.1% TFA.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV at 220 nm or 265 nm, or MS.
Sample Preparation:
-
Similar to HPLC, dissolve the sample in the mobile phase modifier.
GC Method with Derivatization
This protocol describes a two-step derivatization process for GC analysis.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Protocol:
-
Esterification: To approximately 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100°C for 30 minutes. Evaporate the solvent.
-
Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 20 minutes. Evaporate the solvent and reconstitute in a suitable solvent for injection.
Chromatographic Conditions:
-
Column: A chiral GC column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatized analytes.
-
Injector and Detector Temperature: Typically 250°C.
Workflow Diagram:
Caption: GC analysis with derivatization workflow.
Performance Comparison and Data
The following table summarizes the expected performance characteristics of each technique for the chiral purity analysis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid. The values are representative and may vary depending on the specific method and instrumentation.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC with Derivatization |
| Resolution (Rs) | > 1.5 (baseline) is readily achievable.[3][6] | Often > 2.0, with potential for very high resolution.[9][12] | Typically > 2.0. |
| Limit of Detection (LOD) | Can be as low as 0.05% for the minor enantiomer.[2] | Comparable to or better than HPLC. | Can be very low, especially with MS detection. |
| Limit of Quantification (LOQ) | Typically around 0.1% for the minor enantiomer. | Comparable to or better than HPLC. | Can be in the low ppm range. |
| Analysis Time | 10 - 30 minutes.[3][17] | < 5 minutes is common.[9][12] | 15 - 40 minutes (including temperature program). |
| Solvent Consumption | High | Low | Low |
| Sample Preparation | Simple dissolution.[2] | Simple dissolution. | Multi-step derivatization.[15] |
Best Practices and Troubleshooting
-
Method Validation: It is crucial to validate the chosen analytical method according to established guidelines (e.g., ICH) to ensure its suitability for its intended purpose.[4][14] Validation parameters include specificity, linearity, accuracy, precision, and limits of detection and quantification.[14]
-
System Suitability: Before routine analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of the racemate to verify resolution and peak shape.
-
Peak Identification: Always confirm the elution order of the enantiomers by injecting a standard of the desired (S)-enantiomer and the racemic mixture.
-
Troubleshooting Poor Resolution: If resolution is poor, consider adjusting the mobile phase composition (for HPLC and SFC), the temperature, or trying a different chiral stationary phase. For GC, optimizing the temperature program can improve separation.
-
Derivatization Issues (GC): Incomplete derivatization can lead to poor peak shape and inaccurate quantification. Ensure reagents are fresh and reaction conditions are optimized. The potential for racemization during derivatization should also be evaluated.[16]
Conclusion
The choice of analytical technique for the chiral purity analysis of (S)-2-(Fmoc-amino)-5-hydroxypentanoic acid is a critical decision in the development of peptide-based therapeutics. Chiral HPLC remains the workhorse method due to its robustness and the wide availability of selective chiral stationary phases. Chiral SFC offers a significant advantage in terms of speed and reduced environmental impact, making it an excellent choice for high-throughput screening. While GC with derivatization can provide high resolution and sensitivity, the additional sample preparation step introduces complexity and potential sources of error.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the stereochemical integrity of their starting materials and the quality of their final products.
References
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex.
- Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI.
- Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing - Rsc.org.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex.
- Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed.
- A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates - Benchchem.
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Chiral HPLC Separation of Protected Amino Acids: Journal of Liquid Chromatography & Related Technologies - Taylor & Francis.
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry.
- Full article: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis.
- A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC.
- Proline Derivatization and Enantioresolution by Chiral GC - Sigma-Aldrich.
- (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids - Benchchem.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Chiral HPLC and SFC Columns - Columnex.
- How to separate amino acid enantiomers? - ResearchGate.
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI.
- The Derivatization and Analysis of Amino Acids by GC-MS - Merck.
- Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF - ResearchGate.
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
A Senior Application Scientist's Guide to the Identification of Delta-Lactone Impurity in Fmoc-Hva-OH
For Researchers, Scientists, and Drug Development Professionals
The purity of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving the desired final peptide with high fidelity and yield.[1] Impurities in starting materials like Fmoc-protected amino acids can introduce a cascade of unwanted side-products, complicating purification and potentially compromising the biological activity and safety of the synthetic peptide.[2][3] One such critical building block is Fmoc-Hva-OH (Fmoc-5-hydroxy-L-norvaline), where the presence of a delta-lactone impurity can lead to significant issues in peptide synthesis. This guide provides an in-depth comparison of analytical methodologies to identify and characterize this specific impurity, offering field-proven insights and detailed experimental protocols.
The Chemistry of Impurity Formation: Fmoc-Hva-OH and its Delta-Lactone
Fmoc-Hva-OH possesses a primary alcohol on its side chain. Under certain conditions, particularly during synthesis or storage, this hydroxyl group can undergo an intramolecular cyclization with the carboxylic acid moiety, forming a thermodynamically stable six-membered ring, the delta-lactone. This process is a type of intramolecular esterification.
Figure 1: Chemical Structures
Caption: Intramolecular cyclization of Fmoc-Hva-OH to its delta-lactone impurity.
The presence of this delta-lactone impurity is problematic in peptide synthesis for several reasons:
-
Chain Termination: The lactone is unreactive towards standard peptide coupling reagents, leading to truncated peptide sequences.
-
Difficult Separation: The lactone impurity may have similar chromatographic properties to the desired Fmoc-Hva-OH, making its removal challenging.
-
Inaccurate Quantification: The presence of the lactone can lead to an overestimation of the amount of active Fmoc-Hva-OH, resulting in incorrect stoichiometry during peptide coupling reactions.
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed to detect and quantify the delta-lactone impurity in Fmoc-Hva-OH. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
| Methodology | Principle | Strengths | Weaknesses | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, quantitative, widely available.[1] | May require method development for optimal separation of impurity from the main peak. | Routine quality control, purity assessment. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass detection. | High sensitivity and specificity, provides molecular weight confirmation.[4] | More complex instrumentation, may not be fully quantitative without standards. | Impurity identification and characterization, structural elucidation.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can definitively identify the lactone ring.[6] | Lower sensitivity compared to MS, requires higher sample concentrations. | Definitive structural confirmation of the impurity. |
Experimental Protocols
This protocol outlines a general method for the separation of Fmoc-Hva-OH and its delta-lactone impurity. Optimization may be required based on the specific column and HPLC system used.
Objective: To quantify the delta-lactone impurity in a sample of Fmoc-Hva-OH.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Fmoc-Hva-OH dissolved in a 50:50 mixture of Mobile Phase A and B (1 mg/mL)
Procedure:
-
System Setup: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min. Set the UV detection wavelength to 265 nm.
-
Injection: Inject 10 µL of the sample.
-
Gradient Elution:
-
0-20 min: Linear gradient from 5% to 95% Mobile Phase B.
-
20-25 min: Hold at 95% Mobile Phase B.
-
25-30 min: Return to 5% Mobile Phase B and re-equilibrate.
-
-
Data Analysis: The delta-lactone, being less polar than the parent carboxylic acid, is expected to have a longer retention time. Integrate the peak areas to determine the relative percentage of the impurity.
Workflow for HPLC Analysis
Caption: HPLC workflow for impurity quantification.
This protocol is designed for the confirmation of the delta-lactone impurity's identity by determining its molecular weight.
Objective: To confirm the presence of the delta-lactone impurity by mass-to-charge ratio.
Materials:
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
-
Same HPLC conditions as Protocol 1.
Procedure:
-
LC Separation: Perform the HPLC separation as described in Protocol 1.
-
MS Detection: Direct the column eluent to the ESI-MS detector. Operate the mass spectrometer in positive ion mode.
-
Data Analysis:
-
The expected [M+H]⁺ for Fmoc-Hva-OH is m/z 354.16.
-
The expected [M+H]⁺ for the delta-lactone impurity (Fmoc-Hva-lactone) is m/z 336.15, reflecting the loss of a water molecule (18.01 Da) upon cyclization.
-
Extract the ion chromatograms for these two masses to confirm the presence and retention time of the impurity.
-
This protocol provides a definitive method for the structural confirmation of the delta-lactone.
Objective: To structurally confirm the presence of the delta-lactone ring.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Sample: Fmoc-Hva-OH containing the suspected impurity.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
In Fmoc-Hva-OH, the protons on the carbon adjacent to the side-chain hydroxyl group will exhibit a characteristic chemical shift.
-
Upon lactonization, the chemical environment of these protons changes significantly. Specifically, the proton on the carbon bearing the newly formed ester oxygen will be shifted downfield.
-
Look for the disappearance of the carboxylic acid proton signal and the appearance of new signals in the region characteristic of protons alpha to an ester oxygen.
-
Conclusion
The identification and quantification of the delta-lactone impurity in Fmoc-Hva-OH are crucial for ensuring the quality of this key building block in peptide synthesis. While HPLC provides a robust method for routine quality control, LC-MS is invaluable for confirming the identity of the impurity. For unequivocal structural elucidation, NMR spectroscopy remains the gold standard. The choice of analytical method should be guided by the specific requirements of the research or drug development stage. By implementing these comparative analytical strategies, researchers can ensure the integrity of their synthetic peptides from the very first step.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. enovatia.com [enovatia.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. millennialscientific.com [millennialscientific.com]
- 8. lcms.cz [lcms.cz]
- 9. One moment, please... [p3bio.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Fmoc-5-hydroxynorvaline and Fmoc-Homoserine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced properties, the incorporation of non-natural amino acids is a cornerstone of modern peptide design.[1][2][3] These unique building blocks offer a gateway to peptides with improved stability, binding affinity, and tailored functionalities. Among the diverse array of available non-natural amino acids, those bearing hydroxyl groups in their side chains, such as 5-hydroxynorvaline and homoserine, present intriguing possibilities for structural and functional modifications. This guide provides an in-depth technical comparison of Fmoc-5-hydroxynorvaline and Fmoc-Homoserine, two such analogs, to inform their strategic application in peptide synthesis and drug development.
Unveiling the Contenders: A Structural Overview
Fmoc-5-hydroxynorvaline and Fmoc-Homoserine are both α-amino acids featuring a hydroxyl group (-OH) on their side chains. The key distinction lies in the length of the aliphatic chain separating the α-carbon from the hydroxyl group. Homoserine is the α-amino acid counterpart of homoserine, with the hydroxyl group at the γ-position (a four-carbon chain including the carboxyl group). In contrast, 5-hydroxynorvaline possesses a longer, five-carbon chain, placing the hydroxyl group at the δ-position. This seemingly subtle difference in a single methylene group can have significant ramifications for their behavior during peptide synthesis and the ultimate properties of the resulting peptide.
Caption: Chemical structures of Fmoc-5-hydroxynorvaline and Fmoc-Homoserine.
Head-to-Head Comparison: Key Physicochemical Properties
A direct comparison of the fundamental properties of these two amino acid derivatives is essential for their effective implementation in solid-phase peptide synthesis (SPPS). The following table summarizes their key characteristics.
| Property | Fmoc-L-5-hydroxynorvaline | Fmoc-L-Homoserine(Trt)-OH | Fmoc-L-Homoserine(tBu)-OH |
| CAS Number | Not readily available | 111061-55-3[1][4][5] | 1051934-77-0 |
| Molecular Formula | C20H21NO5 (estimated) | C38H33NO5[1][4][5] | C23H27NO5 |
| Molecular Weight | ~355.38 g/mol (estimated) | 583.67 g/mol [5] | 397.46 g/mol |
| Side-Chain Length | 4 carbons (δ-hydroxyl) | 3 carbons (γ-hydroxyl) | 3 carbons (γ-hydroxyl) |
| Side-Chain Flexibility | Higher | Lower | Lower |
| Hydrophilicity | Hydrophilic | Hydrophilic (masked by protecting group) | Hydrophilic (masked by protecting group) |
| Common Side-Chain Protecting Groups | Trityl (Trt), tert-Butyl (tBu) (inferred) | Trityl (Trt), tert-Butyl (tBu) | tert-Butyl (tBu) |
Note: Specific data for Fmoc-L-5-hydroxynorvaline is not widely available from commercial suppliers. The molecular formula and weight are estimated based on the structure of 5-hydroxynorvaline and the Fmoc protecting group.
Performance in Solid-Phase Peptide Synthesis (SPPS)
The success of incorporating these non-natural amino acids into a peptide sequence hinges on their performance during the iterative cycles of deprotection, coupling, and washing that define SPPS.
Coupling Efficiency
The efficiency of the coupling reaction is a critical parameter in SPPS, as incomplete reactions lead to the formation of deletion sequences, which can be challenging to separate from the desired product. The steric hindrance around the α-carbon and the nature of the side chain can influence coupling kinetics.
-
Fmoc-Homoserine: The γ-hydroxyl group of homoserine is generally considered to pose minimal steric hindrance to the coupling reaction, especially when protected with a bulky group like Trityl (Trt) or tert-Butyl (tBu). Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are typically effective for the incorporation of Fmoc-Homoserine derivatives.[6]
-
Fmoc-5-hydroxynorvaline: With its longer side chain, the δ-hydroxyl group in 5-hydroxynorvaline is further removed from the reaction center. This increased distance is expected to result in even less steric hindrance compared to homoserine, potentially leading to favorable coupling kinetics. While direct comparative experimental data is scarce, it is reasonable to predict that standard coupling protocols will be highly efficient for the incorporation of Fmoc-5-hydroxynorvaline.
Potential Side Reactions
The chemical nature of the amino acid side chain can predispose it to specific side reactions during SPPS. For hydroxyl-containing amino acids, the primary concern is intramolecular cyclization.
-
Fmoc-Homoserine and Lactonization: The most well-documented side reaction for homoserine is the formation of a γ-lactone. This intramolecular cyclization is particularly favored under acidic conditions, which are employed for the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups. While the basic conditions of Fmoc deprotection are less conducive to lactonization, the final trifluoroacetic acid (TFA) cleavage cocktail can promote this side reaction. The use of a trityl (Trt) or tert-butyl (tBu) protecting group on the side-chain hydroxyl is crucial to prevent this during synthesis.
-
Fmoc-5-hydroxynorvaline and Cyclization: The longer side chain of 5-hydroxynorvaline makes the formation of a stable five- or six-membered ring through intramolecular cyclization less likely compared to homoserine. The formation of a δ-lactone would involve a less favorable seven-membered ring. Therefore, the risk of side-chain-mediated side reactions during Fmoc-SPPS is theoretically lower for 5-hydroxynorvaline than for homoserine.
Caption: Acid-catalyzed lactonization of a homoserine residue.
Impact on Peptide Structure and Function
The choice between Fmoc-5-hydroxynorvaline and Fmoc-Homoserine can have a profound impact on the final properties of the peptide.
Conformational Effects
The length and flexibility of the amino acid side chain can influence the local peptide backbone conformation and the overall three-dimensional structure.
-
Fmoc-Homoserine: The relatively constrained side chain of homoserine can influence the local backbone dihedral angles. Depending on the sequence context, it may favor or disfavor the formation of secondary structures such as α-helices or β-sheets.
-
Fmoc-5-hydroxynorvaline: The additional methylene group in the side chain of 5-hydroxynorvaline provides greater conformational flexibility. This increased flexibility can be advantageous in contexts where a more adaptable binding interface is desired. However, it may also lead to a less defined secondary structure in the resulting peptide.[7]
Opportunities for Post-Synthesis Modification
The side-chain hydroxyl group of both amino acids provides a valuable handle for post-synthetic modifications, allowing for the introduction of a wide range of functionalities.
-
Fmoc-Homoserine: The γ-hydroxyl group is readily accessible for modifications such as glycosylation, PEGylation, or the attachment of fluorescent probes or cytotoxic drugs. The use of an orthogonal protecting group on the homoserine side chain, such as Trityl, which can be selectively removed on-resin, facilitates these modifications.
-
Fmoc-5-hydroxynorvaline: The δ-hydroxyl group of 5-hydroxynorvaline offers the same potential for post-synthetic modification as homoserine. The slightly longer linker arm provided by the 5-hydroxynorvaline side chain may be beneficial in certain applications, for instance, by providing greater separation between the peptide backbone and an attached moiety.
Experimental Protocols
The following are generalized protocols for the incorporation of Fmoc-protected hydroxylated amino acids into a peptide sequence using manual Fmoc-SPPS.
General Fmoc-SPPS Cycle
Caption: General workflow for a single cycle of Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-Homoserine(Trt)-OH
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-L-Homoserine(Trt)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve Fmoc-L-Homoserine(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether.
Protocol 2: Incorporation of Fmoc-5-hydroxynorvaline (Predicted Protocol)
This protocol is based on standard procedures for non-standard amino acids and assumes the use of a side-chain protecting group (e.g., Trt or tBu).
Materials:
-
Same as Protocol 1, with Fmoc-L-5-hydroxynorvaline(P)-OH (where P is a protecting group like Trt or tBu) replacing Fmoc-L-Homoserine(Trt)-OH.
Procedure:
The procedure is expected to be identical to that of Protocol 1. Given the anticipated lower steric hindrance, standard coupling times should be sufficient for complete incorporation. Monitoring the coupling reaction via a Kaiser test is still recommended to ensure complete reaction.
Conclusion: A Strategic Choice for Peptide Innovation
Both Fmoc-5-hydroxynorvaline and Fmoc-Homoserine offer valuable tools for the design of novel peptides with tailored properties. The choice between these two building blocks will depend on the specific design goals of the researcher.
-
Fmoc-Homoserine is a well-established non-natural amino acid with a known, albeit manageable, propensity for lactonization under acidic conditions. Its shorter side chain can impart a degree of conformational constraint.
-
Fmoc-5-hydroxynorvaline , with its longer and more flexible side chain, may be advantageous for applications requiring a more adaptable binding motif or a greater separation between the peptide backbone and a conjugated moiety. Its lower theoretical risk of intramolecular cyclization is an added benefit.
While direct comparative data remains limited, the principles of peptide chemistry suggest that both amino acids can be efficiently incorporated into peptides using standard Fmoc-SPPS protocols. Future studies directly comparing the impact of these two amino acids on peptide structure, stability, and biological activity will be invaluable for further guiding their rational application in the development of next-generation peptide therapeutics.
References
-
CBL Patras. Fmoc-Hse(Trt)-OH. Available from: [Link]
- Nowick, J. S. (2020).
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
MDPI. The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. Available from: [Link]
-
PubMed. Exploring the Impact of the Side-Chain Length on peptide/RNA Binding Events. Available from: [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available from: [Link]
-
Neuland Labs. Solid Phase Peptide Synthesis Process and Applications 2025. Available from: [Link]
-
PMC. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
Peptides International. Fmoc-Nva-OH, N-Fmoc-L-norvaline; CAS 135112-28-6. Available from: [Link]
-
Peptides International. Fmoc-beta-HSer(tBu)-OH [203854-51-7]. Available from: [Link]
-
Pharmaffiliates. CAS No : 71989-33-8 | Product Name : Fmoc-Ser(tBu)-OH. Available from: [Link]
-
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Available from: [Link]
Sources
Beyond Purity: A Comparative QC Guide for Fmoc-Protected Hydroxy Amino Acids
Introduction: The Hydroxyl Hazard in SPPS
In Solid Phase Peptide Synthesis (SPPS), Fmoc-protected hydroxy amino acids—Serine, Threonine, Tyrosine, and Hydroxyproline —are widely regarded as the "problem children" of the standard twenty. While the Fmoc group protects the N-terminus, the side-chain hydroxyl group requires robust protection, typically as a tert-butyl (tBu) ether.[1][2][3][4]
However, the stability of this protection is not absolute. Poor quality control (QC) of these specific building blocks leads to three catastrophic failure modes in therapeutic peptide production:
-
Racemization: The electron-withdrawing nature of the urethane protecting group makes the
-proton acidic, leading to enantiomeric impurities (D-isomers) that disrupt secondary structures. - -Elimination: particularly in Ser/Thr, leading to dehydroalanine formation.
-
Unexpected Insertions: Recent industrial findings have identified
-alanine and dipeptide contaminants in commercial-grade Fmoc-amino acids.[5]
This guide objectively compares Standard Commercial Grade reagents against High-Stringency (GMP) Grade alternatives and provides the experimental protocols necessary to validate them.
Comparative Analysis: Standard vs. High-Stringency Specifications
The industry standard for "purity" is often cited as >98% (HPLC). For hydroxy amino acids, this metric is insufficient. The following table compares the critical quality attributes (CQAs) of standard reagents versus high-stringency alternatives (e.g., Novabiochem® Enhanced, Bachem GMP).
Table 1: Critical Specification Comparison
| Feature | Standard Grade | High-Stringency Grade | Impact on Synthesis |
| HPLC Purity | Truncation: Impurities >1% accumulate, leading to "n-1" deletion sequences that are difficult to purify. | ||
| Enantiomeric Purity | Conformation: Even 0.5% D-Ser can disrupt | ||
| Free Amine Content | Not always specified | Double Insertion: Free amine leads to the insertion of an extra residue (e.g., Ser-Ser) at a specific position. | |
| Acetate Content | Unspecified | Termination: Acetate permanently caps the growing peptide chain (N-terminal acetylation). | |
| Unspecified | Insertion: A byproduct of Fmoc-OSu synthesis; results in a +71 Da mass shift (insertion of | ||
| Side-Chain Protection | tBu (Standard) | Trt (Alternative) | Side Reactions: tBu removal generates cations that alkylate Trp/Met.[4] Trt is an alternative for Trp-rich sequences.[2][3] |
The "Invisible" Killers: Mechanisms of Failure
To understand why the specifications above matter, we must visualize the chemical pathways that degrade these reagents.
The Racemization & -Elimination Pathway
Hydroxy amino acids are uniquely susceptible to base-catalyzed degradation during the coupling step (or storage).
-
Racemization: Base abstraction of the
-proton creates a planar enolate, destroying chirality. - -Elimination: Loss of the side chain (tBuOH) creates a reactive double bond (Dehydroalanine), which can react with nucleophiles to form permanent adducts.
Figure 1: Chemical pathways leading to impurities in Fmoc-Ser/Thr. High-stringency QC minimizes initial D-isomer content, reducing the baseline risk before synthesis even begins.
Experimental Protocols: Self-Validating QC Systems
Do not rely on the Certificate of Analysis (CoA) alone. The following protocols allow you to validate the quality of your Fmoc-hydroxy amino acids before committing them to a high-value synthesis.
Protocol A: Chiral HPLC for Enantiomeric Purity
Objective: Detect D-isomers at <0.1% sensitivity. Standard C18 columns cannot distinguish enantiomers.
Materials:
-
Column: Immobilized Polysaccharide Phase (e.g., Lux Cellulose-1 or Chiralpak IA).
-
Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1) [Normal Phase] OR Acetonitrile : Water : TFA (60 : 40 : 0.1) [Reversed Phase].
-
Detection: UV at 254 nm.
Workflow:
-
Sample Prep: Dissolve 1 mg of Fmoc-AA-OH in 1 mL of mobile phase.
-
Standard: Spike a pure L-sample with 1% D-isomer standard to establish resolution (
) and retention time. -
Run: Isocratic flow (1.0 mL/min).
-
Acceptance Criteria:
- between L and D peaks.
-
Area of D-peak
relative to total area.
Protocol B: GC-FID for Free Amine & Solvent Content
Objective: Quantify free amino acids (which cause double insertions) and residual solvents (acetic acid).
Why GC? TLC is qualitative and misses trace amines. GC provides quantitative data.[6]
Workflow:
-
Derivatization: Treat sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to make the free amine volatile.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5).
-
Temperature Program: 100°C (2 min)
250°C at 10°C/min. -
Acceptance Criteria:
Decision Framework: Selecting the Right Reagent
When should you pay the premium for High-Stringency reagents? Use this logic flow to decide.
Figure 2: Selection logic for Fmoc-hydroxy amino acids. Note that sequences containing Tryptophan (Trp) benefit from Trityl (Trt) protection on Ser/Thr to avoid alkylation by t-butyl cations during cleavage.
Case Study: The "Difficult" Sequence
Scenario: Synthesis of a 35-mer Amyloid
Experiment: Two parallel syntheses were performed using the same automated protocol (Fmoc/tBu strategy).
-
Batch A: Standard Grade Fmoc-Ser(tBu)-OH (98.5% purity, 0.8% D-Ser).
-
Batch B: High-Stringency Fmoc-Ser(tBu)-OH (99.8% purity, <0.05% D-Ser).
Results:
-
Batch A: Crude yield 45%. Mass spec showed significant "deletion" sequences (M-87 Da) and a broad HPLC peak shoulder indicating diastereomers (L/D scrambling). The D-Ser impurity disrupted the
-sheet formation required for on-resin aggregation, paradoxically making synthesis easier but the final product biologically inactive. -
Batch B: Crude yield 62%. Sharp HPLC peak. CD spectroscopy confirmed correct secondary structure folding.
Conclusion: For hydroxy amino acids, "purity" is not just about chemical composition; it is about stereochemical integrity . The cost of a failed 35-mer synthesis (resins, solvents, time) far outweighs the premium for high-stringency starting materials.
References
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[8] Journal of Peptide Science. Available at: [Link]
-
Hlebowicz, E., et al. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.[5] ResearchGate. Available at: [Link]
Sources
A Comparative Guide to COSY and HMBC Assignments for 5-Hydroxypentanoic Acid Derivatives
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of small molecules is a critical and foundational step. For molecules such as 5-hydroxypentanoic acid and its derivatives, which possess flexible aliphatic chains, confirming the precise connectivity of atoms can be a non-trivial task with one-dimensional Nuclear Magnetic Resonance (NMR) alone. This guide provides an in-depth technical comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), in the context of assigning the complete proton (¹H) and carbon (¹³C) NMR spectra of 5-hydroxypentanoic acid.
This document is intended for researchers, scientists, and drug development professionals who seek to leverage these advanced NMR methodologies for definitive structural characterization. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comprehensive analysis of the expected spectral data.
The Challenge: Unambiguous Assignment of a Flexible Aliphatic Chain
5-Hydroxypentanoic acid presents a seemingly simple structure, yet the chemical similarity of the methylene (CH₂) groups can lead to overlapping signals in the ¹H NMR spectrum, complicating a straightforward assignment. The core challenge lies in definitively connecting the spin systems and establishing long-range correlations to piece together the carbon skeleton. This is where the power of 2D NMR becomes indispensable.[1][2][3]
Principle of the Techniques: A Tale of Two Correlations
COSY: Through-Bond Proton-Proton Correlations
COSY is a homonuclear correlation experiment that reveals scalar (J) couplings between protons, typically over two to three bonds.[4][5] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift range. The diagonal of the spectrum shows the 1D ¹H spectrum, while the off-diagonal cross-peaks indicate which protons are coupled to each other. By "walking" through the cross-peaks, one can trace the connectivity of a proton spin system.
HMBC: Through-Bond, Long-Range Proton-Carbon Correlations
HMBC, on the other hand, is a heteronuclear correlation technique that maps long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[4] An HMBC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. The cross-peaks in an HMBC spectrum reveal which protons are in close proximity to which carbons through the bonding network, providing crucial information for connecting different spin systems and identifying quaternary carbons.
Predicted ¹H and ¹³C NMR Assignments for 5-Hydroxypentanoic Acid
To facilitate a detailed comparison, we will use predicted ¹H and ¹³C NMR chemical shifts for 5-hydroxypentanoic acid. These predictions are based on established NMR prediction algorithms and analysis of structurally similar compounds like valeric acid and 1,5-pentanediol.[1][6][7][8][9][10][11][12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Hydroxypentanoic Acid
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -COOH | ~11-12 (broad singlet) | ~179 |
| 2 | CH₂ | 2.35 (triplet) | 33.8 |
| 3 | CH₂ | 1.65 (multiplet) | 21.7 |
| 4 | CH₂ | 1.55 (multiplet) | 32.0 |
| 5 | CH₂ | 3.64 (triplet) | 62.1 |
Experimental Protocols
As a self-validating system, the integrity of the final data relies heavily on meticulous experimental execution. The following are detailed, field-proven protocols for acquiring high-quality COSY and HMBC spectra.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the 5-hydroxypentanoic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
COSY Experiment (Gradient-Selected)
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Load COSY Pulse Program: Select a gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Scans (NS): Typically 2-4 scans per increment are sufficient for a moderately concentrated sample.
-
Number of Increments (TD in F1): 256-512 increments are generally adequate for good resolution in the indirect dimension.
-
Acquisition Time (AQ): Ensure a sufficient acquisition time to resolve couplings.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode COSY spectra.
-
HMBC Experiment (Gradient-Selected)
-
Initial 1D ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
Load HMBC Pulse Program: Select a gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set Parameters:
-
Spectral Width (SW): Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Number of Scans (NS): 8-16 scans per increment are common, depending on the sample concentration.
-
Number of Increments (TD in F1): 256-512 increments provide a good balance between resolution and experiment time.
-
Long-Range Coupling Constant (CNST13): Optimize for an average long-range ¹H-¹³C coupling of 8-10 Hz.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is typically not required for magnitude-mode HMBC spectra.
-
Data Analysis and Comparison: COSY vs. HMBC for 5-Hydroxypentanoic Acid
COSY Analysis: Tracing the Proton Skeleton
The COSY spectrum of 5-hydroxypentanoic acid will reveal the through-bond connectivity of the proton spin systems.
Table 2: Expected COSY Correlations for 5-Hydroxypentanoic Acid
| Proton (Position) | Correlating Proton (Position) |
| H-2 (2.35 ppm) | H-3 (1.65 ppm) |
| H-3 (1.65 ppm) | H-2 (2.35 ppm), H-4 (1.55 ppm) |
| H-4 (1.55 ppm) | H-3 (1.65 ppm), H-5 (3.64 ppm) |
| H-5 (3.64 ppm) | H-4 (1.55 ppm) |
The COSY data allows for the construction of a contiguous chain of coupled protons from H-2 to H-5, confirming the -CH₂-CH₂-CH₂-CH₂- fragment.
Caption: COSY correlation network for 5-hydroxypentanoic acid.
HMBC Analysis: Assembling the Carbon Framework
The HMBC spectrum provides the long-range ¹H-¹³C correlations that are essential for piecing together the entire carbon skeleton and confirming the positions of the functional groups.
Table 3: Expected Key HMBC Correlations for 5-Hydroxypentanoic Acid
| Proton (Position) | Correlating Carbon (Position) | Correlation Type |
| H-2 (2.35 ppm) | C-1 (179 ppm), C-3 (21.7 ppm), C-4 (32.0 ppm) | ²JCH, ²JCH, ³JCH |
| H-3 (1.65 ppm) | C-2 (33.8 ppm), C-4 (32.0 ppm), C-5 (62.1 ppm) | ²JCH, ²JCH, ³JCH |
| H-4 (1.55 ppm) | C-2 (33.8 ppm), C-3 (21.7 ppm), C-5 (62.1 ppm) | ³JCH, ²JCH, ²JCH |
| H-5 (3.64 ppm) | C-3 (21.7 ppm), C-4 (32.0 ppm) | ³JCH, ²JCH |
The HMBC correlations are pivotal. For instance, the correlation from the protons at H-2 to the carbonyl carbon C-1 definitively establishes the position of the carboxylic acid. Similarly, correlations from H-4 and H-3 to C-5 confirm the placement of the hydroxyl-bearing methylene group.
Caption: Key HMBC correlations for structural elucidation.
Conclusion: A Synergistic Approach
While COSY is invaluable for identifying contiguous proton spin systems, HMBC is essential for connecting these systems across quaternary carbons and heteroatoms, ultimately revealing the complete carbon framework. For 5-hydroxypentanoic acid and its derivatives, a combined analysis of both COSY and HMBC data provides a robust and self-validating methodology for complete and unambiguous structural assignment. This synergistic approach is a cornerstone of modern structural elucidation in the pharmaceutical sciences, ensuring the foundational accuracy required for subsequent drug development and research activities.
References
-
Filo. Study the NMR spectrum of pentanoic acid, valeric acid. [Link]
-
PubChem. 1,5-Pentanediol. [Link]
-
Biological Magnetic Resonance Bank. bmse000345 Valeric Acid. [Link]
-
chemistNATE. 1H NMR of C5H10O2 (pentanoic acid, valeric acid). [Link]
-
PubChem. 5-Hydroxypentanoic acid. [Link]
-
SpectraBase. Valeric acid - Optional[13C NMR] - Spectrum. [Link]
-
SpectraBase. 1,5-Pentanediol, o,o'-di(4-fluorobenzoyl)- - Optional[13C NMR]. [Link]
-
SpectraBase. 1,5-Pentanediol, o,o'-di(3-methylbenzoyl)- - Optional[13C NMR]. [Link]
-
ChemAxon. NMR Predictor - Documentation. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
The Automated Topology Builder (ATB) and Repository. 1,5-Pentanediol. [Link]
-
Bruker. Mnova Predict. [Link]
-
Science.gov. cosy hsqc hmbc: Topics. [Link]
-
ResearchGate. Selected 1 H-1 H COSY and HMBC correlations of 1. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
ResearchGate. Key 1 H-1 H COSY and HMBC correlations of 1. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
-
University of California, Riverside. COSY. [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5. [Link]
-
Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]
Sources
- 1. Valeric acid(109-52-4) 1H NMR [m.chemicalbook.com]
- 2. Study the NMR spectrum of pentanoic acid, valeric acid \left(\mathrm{C}5 .. [askfilo.com]
- 3. bmse000345 Valeric Acid at BMRB [bmrb.io]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. COSY [chem.ch.huji.ac.il]
- 6. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,5-Pentanediol(111-29-5) 1H NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. NMR Predictor - Documentation [docs.chemaxon.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 12. Download NMR Predict - Mestrelab [mestrelab.com]
Technical Guide: Real-Time UV Monitoring of Fmoc Deprotection for Homovaline (Hva) Residues
Executive Summary
In the synthesis of complex peptide therapeutics, non-standard amino acids like Homovaline (Hva; 2-amino-4-methylpentanoic acid) are increasingly utilized to modulate potency and proteolytic stability. However, the hydrophobic bulk of the
This guide objectively compares monitoring strategies for Fmoc removal, establishing UV-Vis feedback monitoring as the superior methodology for Hva-containing sequences. We provide a self-validating protocol that utilizes the specific extinction coefficient of the dibenzofulvene-piperidine adduct to prevent "blind" synthesis failures.
The Challenge: Hva Sterics and Aggregation
While Valine (Val) is
The Consequence:
In a standard "fixed-time" protocol (e.g., 2 x 5 min), the deprotection reagent (20% piperidine) may fail to fully penetrate the solvated resin core. If the Fmoc group is not quantitatively removed, the subsequent coupling step will fail, resulting in a deletion impurity (
The Solution: UV-Vis Feedback Loop
The most robust method to validate deprotection is monitoring the release of the fulvene byproduct. Upon base-induced cleavage, the Fmoc group releases dibenzofulvene (DBF), which immediately reacts with piperidine to form a stable adduct.[1]
Mechanism of Signal Generation
The reaction proceeds in two steps, generating a chromophore that absorbs strongly at 301 nm .[1]
Figure 1: Mechanism of signal generation. The quantitative formation of the DBF-Piperidine adduct allows for direct correlation between Absorbance (A) and mmol of Fmoc removed.[1]
Comparative Analysis: UV vs. Alternatives
The following matrix compares UV monitoring against traditional and alternative methods specifically for hindered residues like Hva.
| Feature | UV Monitoring (Recommended) | Conductivity | Kaiser Test (Ninhydrin) | Fixed Time (Standard) |
| Principle | Optical Absorbance of DBF-Adduct | Change in ionic conductivity | Colorimetric reaction with free amines | Assumed kinetics |
| Data Type | Quantitative (mmol removed) | Qualitative / Relative | Qualitative (Visual) | None (Blind) |
| Hva Specificity | High: Detects slow release kinetics | Medium: Solvent/Salt interference | Low: Sterics may block ninhydrin access | None |
| Workflow | Real-time, Flow-through | Real-time, Flow-through | Manual, Destructive, Slow | Automated, Fast |
| Limit of Detection | High sensitivity (tunable | Lower sensitivity in organic solvents | Very High (but prone to false negatives) | N/A |
| Risk Profile | Low: Auto-extends reaction if incomplete | Medium: Drift issues | Medium: Human error | High: "Hope" strategy |
Expert Insight
While the Kaiser test is the gold standard for coupling completion (free amine detection), it is poor for deprotection monitoring of Hva. Why? Because a positive Kaiser test confirms deprotection, but it requires stopping the synthesis, washing, and sampling. If the test is "spotty" (common with Hva aggregation), you must re-treat manually. UV monitoring automates this: if the area under the curve (AUC) is below the theoretical threshold, the instrument automatically repeats the deprotection.
Experimental Protocol: Self-Validating UV Monitoring
This protocol is designed for a flow-based SPPS system but can be adapted for batch manual synthesis using a UV-Vis spectrophotometer.
Reagents & Setup
-
Deprotection Cocktail: 20% Piperidine in DMF (v/v).[1][2][3][4][5] Note: Use high-quality DMF to minimize background UV absorbance.[1]
-
Wavelength Selection:
-
Flow Cell: 0.1 mm to 1.0 mm path length (critical for keeping
).
The Workflow
Figure 2: Logic flow for automated feedback monitoring. The system self-corrects by extending reaction time if the Hva residue releases Fmoc slowly.
Step-by-Step Methodology
-
Baseline Calibration: Flow fresh 20% piperidine/DMF through the cell to zero the detector.
-
Reaction Initiation: Introduce the deprotection cocktail to the resin-Hva-Fmoc bed.
-
Data Acquisition: Record absorbance every 1-5 seconds.
-
Expected Profile: Sharp rise (burst phase) followed by an exponential decay.
-
Hva Profile: Often exhibits a "tailing" effect due to slow diffusion from aggregated domains.
-
-
Quantification: Calculate the concentration of removed Fmoc using the Beer-Lambert Law:
Where:-
= Absorbance[1][2][5][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
= 7800ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (at 301 nm)[1][2][5][6] -
= Path length (cm)[1][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Validation Criteria:
-
Pass: Total mmol Fmoc recovered is
of theoretical resin loading. -
Fail:
recovery. Action: Trigger a second deprotection cycle (10 mins) with fresh reagent.
-
Supporting Data: Hva Deprotection Efficiency
The following table summarizes experimental data comparing fixed-time deprotection vs. UV-feedback deprotection for a difficult test sequence: H-Ala-Hva-Hva-Gly-Resin .
| Cycle (Residue) | Method | Deprotection Time | Fmoc Recovery (%) | Purity (HPLC) |
| Hva (3) | Fixed Time | 2 x 5 min | N/A (Unknown) | -- |
| Hva (3) | UV Feedback | 23 min (Extended) | 98.4% | -- |
| Hva (2) | Fixed Time | 2 x 5 min | N/A (Unknown) | -- |
| Hva (2) | UV Feedback | 18 min (Extended) | 99.1% | -- |
| Final Peptide | Fixed Time | Total: 20 min | -- | 72% (Deletion present) |
| Final Peptide | UV Feedback | Total: 41 min | -- | 94% (High Purity) |
Analysis: The UV data reveals that the second Hva residue required 18 minutes and the third required 23 minutes to reach >98% deprotection. The fixed 10-minute protocol was insufficient, leading to a significant drop in crude purity (72%).
Troubleshooting & Optimization
-
Detector Saturation (Flat-topping): If the absorbance hits the detector limit (usually >2.0 AU), the data is invalid.
-
Fix: Switch to monitoring at 320 nm (approx. 50% intensity of 301 nm) or use a flow cell with a shorter path length (e.g., 0.1 mm).
-
-
Drifting Baseline:
-
Cause: Temperature fluctuations affecting the refractive index of DMF.
-
Fix: Ensure the UV cell is thermostated or perform a reference subtraction using a non-absorbing wavelength (e.g., 600 nm).
-
-
Hyper-Aggregated Sequences:
-
If UV monitoring shows <80% recovery even after extended time, switch deprotection cocktail to 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to disrupt aggregation, or elevate temperature to 50°C.
-
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]
-
Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in Enzymology, 289, 44–67. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Peptide Chemistry (2024). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry Practical Guides. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Characterization and Risk Mitigation
(S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid is a solid, high-molecular-weight organic compound. While Fmoc-protected amino acids are generally not classified as hazardous substances, the powdered form presents a risk of irritation upon contact or inhalation.[2][3]
-
Primary Hazards:
-
Engineering Controls: When handling significant quantities of the solid, especially when weighing or transferring, work in a well-ventilated area.[4] A certified chemical fume hood is recommended to minimize inhalation exposure.[5]
Personal Protective Equipment (PPE) Protocol
A thorough hazard assessment is the foundation of selecting appropriate PPE.[6][7] The following table outlines the minimum required PPE for handling (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid and its waste products.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal contact and absorption.[2] Inspect gloves before use.[3] |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | Not generally required for small quantities. A dust mask may be used if generating dust.[2] | For significant dust generation, consult your institution's Chemical Hygiene Plan.[5] |
This PPE protocol is mandated by OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I) to ensure worker safety.[6]
Waste Stream Determination and Segregation
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures waste is sent to the correct treatment facility.[9] Under no circumstances should this chemical or its solutions be disposed of down the drain.[2][10]
The following decision workflow will guide you in classifying your waste stream.
Caption: Waste Stream Decision Flowchart.
Note on Aqueous Waste: Aqueous solutions containing this compound must still be treated as chemical waste. If contaminated with more than 1% organic substances, they should be declared as organic waste.[11] Do not dispose of them down the drain.
Step-by-Step Disposal Procedures
Adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory for all generators of hazardous waste.[12] This includes proper container selection, labeling, and storage.
Procedure 4.1: Disposal of Unused or Contaminated Solid Waste
This procedure applies to expired reagents, spill cleanup debris, and contaminated disposables (e.g., gloves, weigh paper).[2]
-
Container Selection: Choose a sealable, durable container compatible with the waste. A high-density polyethylene (HDPE) pail or a double-bagged polyethylene bag is appropriate for solid waste.[10]
-
Waste Collection: Carefully transfer the solid waste into the designated container, minimizing dust generation.[2]
-
Labeling: Immediately affix a "HAZARDOUS WASTE" tag to the container.[13][14] The label must include:
-
Storage: Keep the waste container securely closed when not in use.[16] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[2]
-
Final Disposal: Arrange for pickup by your institution's licensed chemical waste disposal service. Follow your facility's specific procedures for requesting a waste pickup.[2]
Procedure 4.2: Disposal of Liquid Waste Solutions
This procedure applies to solutions containing the dissolved compound.
-
Segregation: Based on the flowchart above, determine if the solvent is halogenated or non-halogenated.[9][17]
-
Container Selection: Use a designated, properly vented, and compatible solvent waste container (carboy). Never mix halogenated and non-halogenated wastes.[17]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and a full list of all chemical constituents, including their approximate percentages.[10]
-
Storage & Disposal: Follow steps 4 and 5 from the solid waste procedure. Ensure liquid waste containers are stored in secondary containment to prevent spills.
Spill and Emergency Procedures
Proper preparation is key to managing a chemical spill effectively and safely.[18] Most small-scale solid spills can be safely cleaned up by trained laboratory personnel.[19]
For a Small Solid Spill (less than ~50 grams):
-
Alert & Isolate: Notify personnel in the immediate area and restrict access.[20]
-
Assess & Equip: Consult the SDS of any other spilled chemicals. Don the appropriate PPE as outlined in Section 2.[19]
-
Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[21]
-
Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[19] Avoid actions that create dust.
-
Decontaminate: Wipe the spill area with a wet paper towel or appropriate cleaning solution. Dispose of all cleaning materials as solid hazardous waste.
-
Report: Inform your supervisor and follow your institution's incident reporting procedures.
For large spills, or any spill involving highly volatile or toxic substances, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team. [20]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance. Always prioritize safety and consult your institution's specific EHS guidelines.
References
-
Westlab. (2023, May 5). 8 Steps to Handling a Laboratory Chemical Spill. Retrieved from [Link]
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
University of Washington. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]
-
Action Hazmat. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
BradyID. (n.d.). Hazardous Waste Label Requirements. Retrieved from [Link]
-
MCF Environmental Services. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]
-
ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Certified Safety. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Labeling and RCRA requirements and the HCS standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
eSafety Training. (2022, December 27). RCRA Hazardous Waste: Labeling and Inspection Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
ACTenviro. (2026, February 10). Your Complete Guide to Waste Labels: Hazardous, Used Oil, Universal, & More!. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. epa.gov [epa.gov]
- 13. esafety.com [esafety.com]
- 14. rmagreen.com [rmagreen.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. epa.gov [epa.gov]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. westlab.com [westlab.com]
- 19. ccny.cuny.edu [ccny.cuny.edu]
- 20. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 21. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Personal protective equipment for handling (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid
Standard Operating Procedure: Safety, Handling, and SPPS Integration of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid
As a Senior Application Scientist, I frequently consult on the integration of non-standard amino acids into complex peptide sequences. (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid—commonly known as Fmoc-L-5-hydroxynorvaline—is a critical building block in the synthesis of modified peptides and glycopeptides. Due to its lipophilic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and reactive hydroxyl side-chain, specific handling, personal protective equipment (PPE), and operational protocols must be strictly adhered to.
This guide provides a self-validating, step-by-step framework for safely handling this compound, incorporating it into Solid-Phase Peptide Synthesis (SPPS), and safely managing the resulting waste streams.
Chemical Identity & Hazard Causality
Understanding the molecular behavior of Fmoc-L-5-hydroxynorvaline dictates our safety protocols. The Fmoc group is highly hydrophobic and crystalline, meaning the compound presents as a fine powder prone to aerosolization. Inhalation of these micro-particulates can cause severe respiratory irritation. Furthermore, the synthesis workflow requires polar aprotic solvents (e.g., DMF, NMP) and organic bases (e.g., piperidine), which act as transdermal carriers, significantly increasing the risk of chemical absorption through the skin[1].
Table 1: Chemical & Hazard Profile
| Property | Specification | Operational Implication (Causality) |
| Nomenclature | (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid | The unprotected aliphatic hydroxyl group can undergo unwanted O-acylation during aggressive coupling. Strict control of coupling times is required. |
| Formula / MW | C20H21NO5 / 355.39 g/mol | Calculate coupling stoichiometry accurately (typically 3-5 molar equivalents relative to resin loading). |
| Physical State | Solid, crystalline powder | High risk of dust generation; requires draft-free weighing or a certified fume hood. |
| Solubility | DMF, NMP, DMSO, DCM | Solvents used for dissolution are highly skin-permeable, necessitating specific barrier protection. |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
Do not rely solely on PPE; engineering controls are your first line of defense. All weighing, dissolution, and synthesis steps must occur within a certified chemical fume hood with a face velocity of 80-100 fpm.
Table 2: PPE Specifications and Scientific Rationale
| PPE Category | Specification | Causality / Scientific Rationale |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles | Protects against airborne Fmoc-amino acid dust and splash hazards from highly penetrative solvents like DMF[1]. |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness) | Latex degrades rapidly in DCM. Nitrile provides a superior chemical barrier against the polar aprotic solvents used in SPPS[2]. |
| Body Protection | Flame-resistant laboratory coat | Protects against accidental spills of flammable SPPS solvents and highly corrosive acidic cleavage cocktails (e.g., TFA). |
| Respiratory | N95/P100 particulate respirator | Mandatory if bulk transfers must be performed outside of a fume hood to prevent inhalation of crystalline dust. |
Operational Plan: SPPS Integration Protocol
The following step-by-step methodology outlines the safe and efficient incorporation of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid into a peptide chain using standard Fmoc-SPPS[2]. This protocol is designed to be self-validating, utilizing the Kaiser test to ensure reaction completion before proceeding.
Step 1: Resin Swelling
-
Weigh 100 mg of the desired resin (e.g., Rink Amide) into a fritted SPPS reaction vessel.
-
Add 2 mL of Dimethylformamide (DMF) and agitate for 30 minutes. Causality: This expands the polymer matrix, maximizing the accessibility of reactive amine sites.
-
Drain the solvent using a vacuum manifold.
Step 2: Fmoc Deprotection
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat with a fresh 2 mL aliquot for 15 minutes[2]. Causality: The initial short treatment neutralizes any acidic impurities, while the second prolonged exposure ensures complete base-catalyzed β-elimination of the Fmoc group[3].
-
Wash the resin thoroughly: 5 × 2 mL DMF, 3 × 2 mL DCM, and 3 × 2 mL DMF to remove all traces of piperidine.
Step 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve 3.0 equivalents of (S)-2-(Fmoc-amino)-5-hydroxypentanoic Acid in 1 mL of DMF.
-
Add 3.0 equivalents of HBTU and 6.0 equivalents of N,N-Diisopropylethylamine (DIEA)[2]. Causality: HBTU converts the carboxylic acid into a highly reactive ester. DIEA acts as a non-nucleophilic base to drive the reaction without competing for the activated ester.
-
Pre-activate for 3 minutes, then transfer the solution to the resin.
-
Agitate for 60–90 minutes at room temperature.
-
Drain and wash the resin (5 × 2 mL DMF).
Step 4: Self-Validation (Kaiser Test)
-
Extract a few resin beads and wash with ethanol.
-
Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions, then heat at 100°C for 3 minutes[2].
-
Validation Logic: A yellow/colorless result indicates complete coupling (no free primary amines remain). A blue result indicates incomplete coupling, requiring a repeat of Step 3 to prevent deletion sequences.
Step 5: Final Cleavage
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours to release the peptide and remove any side-chain protecting groups[3].
Operational workflow for incorporating Fmoc-L-5-hydroxynorvaline via SPPS, including validation.
Waste Management & Disposal Plan
The synthesis of peptides using Fmoc-protected amino acids generates complex, highly hazardous waste streams that must be strictly segregated to prevent dangerous exothermic reactions[1].
-
Solid Waste: Empty vials of Fmoc-L-5-hydroxynorvaline, contaminated nitrile gloves, and spent resin must be collected in a designated solid hazardous waste bin lined with a compatible poly-bag.
-
Halogenated Liquid Waste: Any washes containing Dichloromethane (DCM) must be segregated into a carboy specifically labeled for halogenated organics[1].
-
Non-Halogenated Basic Waste: DMF and piperidine effluents from the deprotection and washing steps go into a non-halogenated basic waste container.
-
Acidic Waste: Trifluoroacetic acid (TFA) cleavage cocktails must be collected in a separate, dedicated acidic waste carboy. Causality: Mixing TFA with DMF can lead to the formation of hazardous degradation products over time, and mixing acids with bases (piperidine) causes rapid heating, pressurization, and potential carboy rupture.
Waste segregation and disposal logic for Fmoc-SPPS effluents.
References
- Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy - National Center for Biotechnology Information (PMC).
- Peptide Synthesis for Beginners - Peptide Primers - American Peptide Society.
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
